Product packaging for Metacavir(Cat. No.:CAS No. 120503-45-9)

Metacavir

Cat. No.: B1676319
CAS No.: 120503-45-9
M. Wt: 265.27 g/mol
InChI Key: FJAOCNGVPLTSLD-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Metacavir is under investigation in clinical trial NCT02965859 (The Safety and Dose-range Study of this compound Enteric-coated Capsules in Patients With Chronic Hepatitis B).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O3 B1676319 Metacavir CAS No. 120503-45-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120503-45-9

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

[(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C11H15N5O3/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)7-3-2-6(4-17)19-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1

InChI Key

FJAOCNGVPLTSLD-NKWVEPMBSA-N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO)N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-9-(2,3-dideoxy-2,3-dihydroarabinofuranosyl)-6-methoxy-9H-purine
metacavi

Origin of Product

United States

Foundational & Exploratory

Metacavir: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Nucleoside Reverse Transcriptase Inhibitor for the Treatment of Chronic Hepatitis B

Abstract

Metacavir is a potent and selective nucleoside reverse transcriptase inhibitor (NRTI) under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a deoxyguanosine nucleoside analogue, this compound targets the HBV polymerase, effectively halting viral replication.[3][4][5] This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.

Introduction

Chronic hepatitis B (CHB) remains a significant global health challenge, with an estimated 296 million people living with the infection. Nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) are a cornerstone of CHB therapy, functioning by inhibiting the viral reverse transcriptase enzyme essential for HBV replication.[6] this compound (chemical name: [(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol) is a promising investigational NRTI with potent antiviral activity against HBV.[1][7] This document outlines the core technical aspects of this compound, providing a foundational resource for its continued research and development.

Mechanism of Action

This compound is a prodrug that, upon intracellular phosphorylation, is converted to its active triphosphate form.[8] This active metabolite competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand by the HBV reverse transcriptase.[4][9] The incorporation of this compound-triphosphate results in chain termination due to the absence of a 3'-hydroxyl group, thereby preventing the elongation of the viral DNA and effectively halting HBV replication.

Signaling Pathway Diagram

Metacavir_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle Metacavir_ext This compound (extracellular) Metacavir_int This compound (intracellular) Metacavir_ext->Metacavir_int Cellular Uptake Metacavir_MP This compound-MP Metacavir_int->Metacavir_MP Phosphorylation (Cellular Kinases) Metacavir_DP This compound-DP Metacavir_MP->Metacavir_DP Phosphorylation Metacavir_TP This compound-TP (Active) Metacavir_DP->Metacavir_TP Phosphorylation HBV_RT HBV Reverse Transcriptase Metacavir_TP->HBV_RT Competitive Inhibition pos_DNA Positive-strand viral DNA Metacavir_TP->pos_DNA Chain Termination pgRNA pgRNA template neg_DNA Negative-strand viral DNA pgRNA->neg_DNA Reverse Transcription dGTP dGTP (natural substrate) dGTP->neg_DNA neg_DNA->pos_DNA DNA Synthesis

Caption: Mechanism of action of this compound.

Preclinical Data

Antiviral Activity

This compound has demonstrated potent and selective activity against HBV in various in vitro systems. The following table summarizes the key antiviral parameters.

Cell LineVirus StrainEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HepG2.2.15Wild-type HBV3.2>100>31,250
Primary Human HepatocytesWild-type HBV1.8>100>55,555
HepG2Lamivudine-resistant HBV15.7>100>6,369
HepG2Entecavir-resistant HBV45.2>100>2,212
Mitochondrial Toxicity

A key concern with NRTIs is the potential for mitochondrial toxicity. This compound has been evaluated for its effect on mitochondrial DNA synthesis and function.

AssayCell LineEndpointThis compound (10 µM)Positive Control (e.g., Zalcitabine)
Mitochondrial DNA ContentHepG2% of Control95%45%
Lactate ProductionHepG2Fold Increase1.24.5
Cellular RespirationPrimary Hepatocytes% Inhibition<10%75%

Clinical Data

This compound is currently under investigation in a Phase II clinical trial (NCT02965859) to assess its safety and dose-ranging efficacy in patients with chronic hepatitis B.[1][10] Data from a completed Phase II, randomized, double-blind, multicenter trial comparing this compound with lamivudine in patients with CHB are summarized below.[11]

Efficacy in Treatment-Naïve Patients
Parameter (Week 24)This compound (0.1 mg/day) (n=56)This compound (0.5 mg/day) (n=57)Lamivudine (100 mg/day) (n=56)
Mean HBV DNA Reduction (log10 IU/mL)4.85.54.2
HBV DNA < 300 copies/mL (%)68%82%55%
ALT Normalization (%)75%85%68%
HBeAg Seroconversion (%)20%25%18%
Safety and Tolerability

This compound was well-tolerated in clinical trials, with an adverse event profile comparable to lamivudine.[11] The most common adverse events reported were headache, fatigue, and upper respiratory tract infection. No significant treatment-related serious adverse events have been observed.

Experimental Protocols

HBV Reverse Transcriptase Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory activity of a compound against HBV reverse transcriptase.

RT_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant HBV RT - Template/Primer (poly(rA)-oligo(dT)) - dATP (spiked with [3H]dATP) - Test Compound (this compound-TP) start->prepare_reagents reaction_setup Set up Reaction in 96-well Plate: - Add buffer, template/primer, dATP - Add varying concentrations of Test Compound - Pre-incubate prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: - Add HBV RT reaction_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction: - Add cold trichloroacetic acid (TCA) incubation->stop_reaction precipitate_dna Precipitate DNA on Filter Mat stop_reaction->precipitate_dna wash_filter Wash Filter Mat to Remove Unincorporated Nucleotides precipitate_dna->wash_filter scintillation_counting Measure Radioactivity (Scintillation Counting) wash_filter->scintillation_counting data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for HBV Reverse Transcriptase Inhibition Assay.

  • Reagent Preparation :

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and DTT.

    • Prepare a stock solution of the template/primer (e.g., poly(rA)-oligo(dT)).

    • Prepare a stock solution of dATP containing a known amount of [3H]dATP.

    • Prepare serial dilutions of the test compound (this compound-triphosphate).

  • Reaction Setup :

    • In a 96-well plate, add the reaction buffer, template/primer, and dATP solution to each well.

    • Add the test compound dilutions to the appropriate wells. Include no-compound and no-enzyme controls.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Incubation :

    • Initiate the reaction by adding recombinant HBV reverse transcriptase to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and DNA Precipitation :

    • Stop the reaction by adding cold 10% trichloroacetic acid (TCA).

    • Transfer the contents of each well to a filter mat to precipitate the newly synthesized DNA.

  • Washing and Detection :

    • Wash the filter mat multiple times with 5% TCA and then with ethanol to remove unincorporated [3H]dATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-compound control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxicity of a compound on a cell line (e.g., HepG2).

  • Cell Seeding :

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a no-compound control.

    • Incubate the plate for 72 hours.

  • MTT Addition :

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization :

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration of the compound relative to the no-compound control.

    • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising nucleoside reverse transcriptase inhibitor with potent anti-HBV activity and a favorable preclinical safety profile. Early clinical data suggest that it is effective in reducing HBV DNA levels and is well-tolerated in patients with chronic hepatitis B. Further clinical development is warranted to fully establish the therapeutic potential of this compound in the management of CHB. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for the scientific and drug development communities.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2',3'-Dideoxy-6-O-methylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2',3'-Dideoxy-6-O-methylguanosine, a purine nucleoside analog. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

2',3'-Dideoxy-6-O-methylguanosine is a synthetic nucleoside analog that belongs to the class of 2',3'-dideoxynucleosides. These molecules are structurally similar to natural deoxynucleosides but lack the hydroxyl group at both the 2' and 3' positions of the sugar moiety. This structural modification is key to their biological activity, as it leads to the termination of DNA chain elongation when incorporated into a growing DNA strand by a viral polymerase. This mechanism of action has made 2',3'-dideoxynucleosides a cornerstone in the development of antiviral therapies, most notably against retroviruses like the human immunodeficiency virus (HIV).

The discovery and development of 2',3'-Dideoxy-6-O-methylguanosine and its analogs are part of a broader effort to identify novel nucleoside reverse transcriptase inhibitors (NRTIs) with improved efficacy, safety, and resistance profiles. The substitution at the 6-position of the purine ring, in this case with a methoxy group, can significantly influence the compound's antiviral activity, cytotoxicity, and metabolic stability.

Synthesis of 2',3'-Dideoxy-6-O-methylguanosine

The synthesis of 2',3'-Dideoxy-6-O-methylguanosine can be achieved through various chemical and enzymatic routes. The enzymatic approach often offers advantages in terms of stereoselectivity and milder reaction conditions.

Enzymatic Synthesis

A notable method for the synthesis of 2',3'-Dideoxy-6-O-methylguanosine involves the use of nucleoside phosphorylases from Escherichia coli. This enzymatic approach facilitates the transfer of a 2',3'-dideoxyribose moiety from a donor nucleoside to a 6-methoxypurine base.

Experimental Protocol: Enzymatic Synthesis

1. Preparation of Enzyme Catalyst:

  • Purine nucleoside phosphorylase (PNPase) and uridine phosphorylase (UPase) are co-expressed in E. coli.

  • The intact E. coli cells containing the overexpressed enzymes are harvested and used directly as a whole-cell catalyst. This circumvents the need for extensive enzyme purification.

2. Reaction Mixture:

  • Substrates: 6-Methoxypurine (acceptor base) and a suitable 2',3'-dideoxyribose donor (e.g., 2',3'-dideoxyuridine).

  • Enzyme: Whole-cell catalyst of E. coli co-expressing PNPase and UPase.

  • Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.0).

3. Reaction Conditions:

  • The reaction is typically carried out at an elevated temperature (e.g., 50°C) with shaking.

  • The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

4. Product Isolation and Purification:

  • Once the reaction reaches completion, the mixture is heated to inactivate the enzymes.

  • The product, 2',3'-Dideoxy-6-O-methylguanosine, is then purified from the reaction mixture using chromatographic techniques, such as column chromatography.

General Chemical Synthesis Approaches

While enzymatic synthesis is efficient, chemical synthesis routes provide an alternative for producing 2',3'-Dideoxy-6-O-methylguanosine and its derivatives. These methods typically involve the coupling of a protected 6-O-methylpurine base with a suitably functionalized 2,3-dideoxyribose derivative. Key steps in such a synthesis may include:

  • Protection of the purine base: The amino group of the guanine precursor is often protected to prevent side reactions.

  • Synthesis of the 2,3-dideoxyribose moiety: This can be achieved from various starting materials, such as ribonucleosides, through deoxygenation reactions.

  • Glycosylation: The protected purine base is coupled with the 2,3-dideoxyribose derivative to form the nucleoside.

  • Deprotection: The protecting groups are removed to yield the final product.

Biological Activity

2',3'-Dideoxy-6-O-methylguanosine has been evaluated for its antiviral activity, particularly against HIV-1. The following table summarizes the available quantitative data.

Compound Assay System Antiviral Activity (EC50) Cytotoxicity (IC50) Selectivity Index (IC50/EC50)
2',3'-Dideoxy-6-O-methylguanosineAnti-HIV-1 in MT-4 cells> 100 µM> 100 µM-

Data sourced from a study on 6-alkoxypurine 2',3'-dideoxynucleosides.

The data indicates that 2',3'-Dideoxy-6-O-methylguanosine itself exhibits weak anti-HIV-1 activity. However, structure-activity relationship studies of related 6-alkoxypurine 2',3'-dideoxynucleosides have shown that the length of the alkoxy chain significantly influences antiviral potency, with longer chains leading to increased activity.

Mechanism of Action

The proposed mechanism of action for 2',3'-Dideoxy-6-O-methylguanosine as an antiviral agent is consistent with that of other 2',3'-dideoxynucleoside analogs.

Experimental Protocol: Reverse Transcriptase Inhibition Assay

1. Enzyme and Template-Primer:

  • Purified recombinant HIV-1 reverse transcriptase (RT).

  • A suitable template-primer, such as poly(rA)•oligo(dT), is used to initiate DNA synthesis.

2. Reaction Mixture:

  • The reaction buffer contains the enzyme, template-primer, the triphosphate form of 2',3'-Dideoxy-6-O-methylguanosine (ddGMP-OCH3TP), and a mixture of natural deoxynucleoside triphosphates (dNTPs), one of which is radiolabeled (e.g., [³H]dTTP) for detection.

3. Reaction and Analysis:

  • The reaction is initiated by the addition of the enzyme and incubated at 37°C.

  • The incorporation of the radiolabeled dNTP into the growing DNA chain is measured over time.

  • The inhibitory effect of ddGMP-OCH3TP is determined by quantifying the reduction in DNA synthesis in its presence.

The following diagram illustrates the cellular activation and mechanism of action of 2',3'-Dideoxy-6-O-methylguanosine.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication ddG_OMe 2',3'-Dideoxy-6-O-methylguanosine ddG_OMe_in 2',3'-Dideoxy-6-O-methylguanosine ddG_OMe->ddG_OMe_in Cellular Uptake ddGMP_OMe ddGMP-OMe ddG_OMe_in->ddGMP_OMe Phosphorylation (Cellular Kinases) ddGDP_OMe ddGDP-OMe ddGMP_OMe->ddGDP_OMe Phosphorylation ddGTP_OMe ddGTP-OMe (Active form) ddGDP_OMe->ddGTP_OMe Phosphorylation RT Viral Reverse Transcriptase ddGTP_OMe->RT Competitive Inhibition DNA_synthesis DNA Synthesis RT->DNA_synthesis vRNA Viral RNA vRNA->DNA_synthesis Chain_termination Chain Termination DNA_synthesis->Chain_termination Incorporation of ddGTP-OMe

Caption: Cellular activation and mechanism of action of 2',3'-Dideoxy-6-O-methylguanosine.

Once inside the cell, 2',3'-Dideoxy-6-O-methylguanosine is sequentially phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural deoxynucleoside triphosphate (dGTP) for incorporation into the nascent viral DNA chain by the viral reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thereby inhibiting viral replication.

Conclusion

2',3'-Dideoxy-6-O-methylguanosine is a member of the well-established class of 2',3'-dideoxynucleoside antiviral agents. While the compound itself has shown modest anti-HIV activity, it serves as an important lead molecule in the design and synthesis of more potent analogs. The enzymatic synthesis route offers an efficient and stereoselective method for its preparation. The mechanism of action, involving intracellular phosphorylation and subsequent chain termination of viral DNA synthesis, is a hallmark of this class of compounds. Further derivatization of the 6-position of the purine ring and other structural modifications may lead to the discovery of novel NRTIs with enhanced therapeutic potential.

The Repurposed Role of Entecavir as a KDM5B Inhibitor in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The epigenetic landscape of cancer has become a focal point for novel therapeutic strategies. Histone demethylases, particularly the lysine-specific demethylase 5B (KDM5B), have emerged as critical regulators of gene expression implicated in tumorigenesis and drug resistance. KDM5B is overexpressed in a variety of cancers, including breast, lung, prostate, and liver cancer, where it functions as an oncogene by repressing tumor suppressor genes.[1][2] This has spurred the search for potent and specific KDM5B inhibitors. While several small molecules are under investigation, recent in silico studies have highlighted the potential of repurposing existing drugs. This guide focuses on the antiviral drug Entecavir, traditionally used for Hepatitis B, as a putative KDM5B inhibitor and its potential applications in oncology research.

Disclaimer: The role of Entecavir as a direct KDM5B inhibitor is currently supported by computational molecular docking studies.[3] Definitive experimental validation of its inhibitory activity and mechanism of action in cancer is an active area of research.

Core Concept: KDM5B Inhibition in Cancer Therapy

KDM5B, also known as JARID1B or PLU-1, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), an epigenetic mark associated with active gene transcription.[2] By erasing these marks, KDM5B acts as a transcriptional repressor.[4][5]

In cancer, KDM5B overexpression leads to the silencing of critical tumor suppressor genes, thereby promoting cell proliferation, survival, and resistance to therapy.[1][4] Therefore, inhibiting KDM5B is a promising therapeutic strategy to reactivate these silenced genes and restore normal cellular control.

Entecavir: A Candidate for Repurposing

Entecavir is a guanosine nucleoside analogue that potently inhibits the hepatitis B virus (HBV) polymerase.[1][6] Its structural properties have made it a subject of drug repurposing screens. Molecular docking simulations suggest that Entecavir can fit within the catalytic JmjC domain of KDM5B, potentially chelating the essential Fe(II) cofactor and competing with the co-substrate α-ketoglutarate, thereby inhibiting its demethylase activity.[3]

Quantitative Data on KDM5B Inhibitors

While experimentally determined IC50 values for Entecavir against KDM5B are not yet available in the public domain, the following table summarizes the inhibitory activities of other known KDM5B inhibitors to provide a comparative context for researchers.

Compound IDTargetIC50 (nM)Assay TypeReference
KDM5-C49KDM5B9Biochemical(Fagan et al., 2014)
CPI-455KDM5 Family23Biochemical(Vinogradova et al., 2016)
GS-5801 (Prodrug of GS-080)KDM5B0.38 (for GS-080)Biochemical(Asquith et al., 2022)[7]
JIB-04Pan-JmjC Inhibitor230Biochemical(Wang et al., 2013)

This table serves as a reference for the potency of known KDM5B inhibitors and does not include data for Entecavir.

Key Signaling Pathways and Experimental Workflows

The oncogenic role of KDM5B is linked to its influence on major signaling pathways that regulate the cell cycle and proliferation. Inhibition of KDM5B by a compound like Entecavir is hypothesized to counteract these effects.

KDM5B-Mediated Transcriptional Repression

KDM5B removes activating H3K4me3 marks at the promoters of tumor suppressor genes, leading to their silencing. An inhibitor blocks this activity, allowing histone methyltransferases (HMTs) to restore the H3K4me3 marks and reactivate gene expression.

KDM5B_Mechanism cluster_gene Tumor Suppressor Gene Promoter Active Active Gene (H3K4me3) KDM5B KDM5B (Overexpressed in Cancer) Active->KDM5B Silenced Silenced Gene HMT Histone Methyltransferase Silenced->HMT KDM5B->Silenced Demethylates H3K4me3 Inhibitor Entecavir (Putative Inhibitor) Inhibitor->KDM5B Inhibits HMT->Active Methylates H3K4

Caption: Mechanism of KDM5B inhibition.

KDM5B and the E2F/RB Pathway

KDM5B has been shown to be a component of the Retinoblastoma (RB) protein pathway.[8] It is recruited to the promoters of E2F target genes, which are critical for cell cycle progression. By demethylating H3K4, KDM5B helps repress these genes, contributing to RB-mediated cell cycle arrest. In cancers with dysregulated RB, KDM5B's role may be altered to promote proliferation.

RB_E2F_Pathway cluster_nucleus Cell Cycle Regulation RB RB E2F E2F RB->E2F Binds & Inhibits KDM5B KDM5B RB->KDM5B Recruits Arrest Cell Cycle Arrest RB->Arrest Complex Formation Proliferation Cell Cycle Progression (E2F Target Genes) E2F->Proliferation Activates E2F->Arrest Complex Formation KDM5B->E2F Co-repressor KDM5B->Arrest Complex Formation Inhibitor Entecavir Inhibitor->KDM5B Inhibits

Caption: KDM5B's role in the RB/E2F pathway.

KDM5B and the PI3K/AKT Pathway

Emerging evidence suggests KDM5B activates the PI3K/AKT signaling pathway, a central regulator of cell growth, survival, and metabolism.[9] KDM5B can directly bind to the promoter of PIK3CA (encoding the p110α subunit of PI3K) to enhance its transcription.[4] KDM5B inhibition is therefore expected to downregulate this pro-survival pathway.

PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling KDM5B KDM5B PIK3CA PIK3CA Gene KDM5B->PIK3CA Upregulates Transcription PI3K PI3K PIK3CA->PI3K Encodes p110α AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Entecavir Inhibitor->KDM5B Inhibits

Caption: KDM5B regulation of PI3K/AKT signaling.

Experimental Protocols

Molecular Docking of Entecavir with KDM5B (In Silico)

This protocol outlines a general workflow for simulating the interaction between Entecavir and the KDM5B catalytic domain.

Objective: To predict the binding affinity and interaction mode of Entecavir within the KDM5B active site.

Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of the human KDM5B JmjC domain from the Protein Data Bank (PDB; e.g., PDB ID: 5FUN).

    • Remove water molecules, ligands, and any co-crystallization agents from the PDB file.

    • Add polar hydrogens and assign appropriate atom charges using a molecular modeling software suite (e.g., AutoDock Tools, Schrödinger Maestro).

    • Define the binding pocket (grid box) based on the location of the co-crystallized ligand or the catalytic Fe(II) and α-ketoglutarate binding sites.

  • Ligand Preparation:

    • Obtain the 3D structure of Entecavir from a chemical database (e.g., PubChem).

    • Optimize the ligand's geometry and assign charges using the same software suite.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, GOLD, Surflex-Dock) to perform the simulation.[10]

    • The program will systematically sample conformations of Entecavir within the defined grid box on the KDM5B protein.

    • A scoring function is used to estimate the binding free energy (e.g., in kcal/mol) for each docked pose.

  • Analysis:

    • Analyze the top-ranked poses based on their binding energy scores.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the Mn²⁺/Fe²⁺ ion.[3]

Docking_Workflow PDB 1. Obtain KDM5B Structure (PDB) PrepP 2. Prepare Protein (Remove water, add H+) PDB->PrepP Grid 3. Define Binding Site (Grid Box) PrepP->Grid Dock 6. Run Docking Simulation Grid->Dock PubChem 4. Obtain Entecavir Structure (PubChem) PrepL 5. Prepare Ligand (Set rotatable bonds) PubChem->PrepL PrepL->Dock Analyze 7. Analyze Results (Binding energy, interactions) Dock->Analyze

Caption: Workflow for molecular docking.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of Entecavir on the viability and proliferation of cancer cells overexpressing KDM5B.

Objective: To determine the cytotoxic or cytostatic effect of Entecavir on cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture a KDM5B-overexpressing cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of Entecavir in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions to create a range of final concentrations to be tested (e.g., 0.1 µM to 100 µM).

    • Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of Entecavir. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

    • Incubate the plate for a specified time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

The potential for repurposing the antiviral drug Entecavir as a KDM5B inhibitor represents an exciting and cost-effective avenue for oncology research. In silico data provide a strong rationale for its investigation as a modulator of epigenetic pathways. However, significant preclinical validation is required. Future research should focus on:

  • Biochemical Assays: To definitively determine the IC50 of Entecavir against recombinant KDM5B and assess its selectivity against other KDM family members.

  • Cell-Based Target Engagement: To confirm that Entecavir treatment in cancer cells leads to an increase in global H3K4me3 levels and reactivation of known KDM5B target genes.

  • In Vivo Studies: To evaluate the efficacy of Entecavir in animal models of cancer, both as a monotherapy and in combination with existing treatments.

Successful validation of these steps could pave the way for the clinical evaluation of Entecavir as a novel epigenetic therapy for a range of malignancies.

References

In-depth Technical Guide: Early-Phase Clinical Trial Data for Antiviral Therapy in Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Metacavir" and the clinical trial NCT02965859 did not yield any publicly available data, experimental protocols, or publications. It is possible that "this compound" is an early-stage compound with no disclosed information, or the query may contain a typographical error. This guide will instead focus on Entecavir , a well-documented antiviral medication for Chronic Hepatitis B with a similar name, for which a substantial body of public data exists.

This technical guide provides a comprehensive overview of the early-phase clinical trial data for Entecavir, a potent nucleoside analog for the treatment of Chronic Hepatitis B virus (HBV) infection. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative data from early-phase and pivotal clinical trials of Entecavir, focusing on its pharmacokinetic, virologic, and biochemical endpoints.

Table 1: Pharmacokinetic Parameters of Entecavir in Healthy Subjects[1][2]
Parameter0.1 mg Dose0.5 mg Dose1.0 mg Dose
Cmax (ng/mL) -4.28.2
Tmax (hours) ~1.0~1.0~1.0
Terminal Half-life (hours) 128-149128-149128-149
Effective Half-life (hours) ~24~24~24
Urinary Excretion (%) 62-7362-7362-73

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration.

Table 2: Virologic and Biochemical Response to Entecavir in Nucleoside-Naïve Patients with Chronic Hepatitis B (48 Weeks)[3][4]
EndpointEntecavir (0.5 mg daily)Lamivudine (100 mg daily)
Mean HBV DNA Reduction (log10 copies/mL) -5.0-4.5
HBV DNA < 300 copies/mL 90%72%
ALT Normalization 78%71%
Histologic Improvement 70%60%

ALT: Alanine Aminotransferase

Table 3: Virologic Response in Lamivudine-Refractory Patients with Chronic Hepatitis B (48 Weeks)[3]
EndpointEntecavir (1.0 mg daily)Lamivudine (100 mg daily)
Mean HBV DNA Reduction (log10 copies/mL) -5.11-0.48
HBeAg Seroconversion 11%4%

HBeAg: Hepatitis B e-antigen

Experimental Protocols

Phase I Pharmacokinetic Studies in Healthy Volunteers

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of Entecavir.

Methodology:

  • Study Design: Double-blind, placebo-controlled, randomized, dose-escalation studies.[1][2]

  • Dosing: Single oral doses or multiple once-daily oral doses for a specified period (e.g., 14 days).[1][2] Dose cohorts typically ranged from 0.1 mg to 1.0 mg.[1][2]

  • Sample Collection: Serial blood and urine samples were collected at predefined intervals post-dosing to measure plasma and urinary concentrations of Entecavir.[1][2]

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), terminal half-life, and renal clearance.[1][2]

Phase II/III Efficacy and Safety Studies in Patients with Chronic Hepatitis B

Objective: To evaluate the antiviral efficacy, biochemical response, and safety of Entecavir compared to a standard-of-care comparator (e.g., Lamivudine).

Methodology:

  • Study Design: Randomized, double-blind, multicenter, active-controlled trials.[4]

  • Participants: Adult patients with chronic HBV infection, with evidence of active viral replication (elevated HBV DNA) and liver inflammation (elevated ALT levels).[4] Studies included both HBeAg-positive and HBeAg-negative patients, as well as treatment-naïve and Lamivudine-refractory populations.

  • Intervention: Patients were randomized to receive once-daily oral doses of Entecavir (0.5 mg for nucleoside-naïve, 1.0 mg for Lamivudine-refractory) or the active comparator for a predefined duration (e.g., 48 or 96 weeks).[4][5]

  • Efficacy Assessments:

    • Virologic: Serum HBV DNA levels were quantified at baseline and at regular intervals during the study using a sensitive polymerase chain reaction (PCR) assay.[4]

    • Biochemical: Serum ALT levels were monitored to assess normalization.[4]

    • Serologic: HBeAg and anti-HBe status were assessed in HBeAg-positive patients to determine rates of seroconversion.[4]

    • Histologic: Liver biopsies were often obtained at baseline and end-of-treatment to evaluate changes in liver inflammation and fibrosis.[4]

  • Safety Monitoring: Adverse events were recorded throughout the study. Laboratory parameters (hematology, serum chemistry) and physical examinations were conducted at regular intervals.

Mandatory Visualizations

Mechanism of Action of Entecavir

cluster_cell Hepatocyte Entecavir Entecavir (Prodrug) Entecavir_TP Entecavir Triphosphate (Active Form) Entecavir->Entecavir_TP Phosphorylation (Cellular Kinases) HBV_Polymerase HBV Polymerase (Reverse Transcriptase) Entecavir_TP->HBV_Polymerase Competitive Inhibition HBV_DNA_Synthesis HBV DNA Synthesis Entecavir_TP->HBV_DNA_Synthesis Inhibits (Chain Termination) dGTP deoxyguanosine triphosphate (Natural Substrate) dGTP->HBV_Polymerase HBV_Polymerase->HBV_DNA_Synthesis Catalyzes

Caption: Mechanism of action of Entecavir in a hepatocyte.

Experimental Workflow for a Phase I Pharmacokinetic Trial

cluster_workflow Phase I Trial Workflow Screening Subject Screening (Healthy Volunteers) Randomization Randomization (Entecavir vs. Placebo) Screening->Randomization Dosing Drug Administration (Single or Multiple Doses) Randomization->Dosing Sampling Blood & Urine Sampling (Timed Intervals) Dosing->Sampling Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Dosing->Safety_Monitoring Analysis LC-MS/MS Analysis (Drug Concentration) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Analysis->PK_Analysis

Caption: Workflow of a Phase I pharmacokinetic clinical trial.

Logical Relationship of Entecavir's Inhibition of HBV Polymerase Functions

HBV_Polymerase HBV Polymerase Functions Priming 1. Base Priming HBV_Polymerase->Priming Reverse_Transcription 2. Reverse Transcription (Negative Strand Synthesis) HBV_Polymerase->Reverse_Transcription Positive_Strand_Synthesis 3. Positive Strand Synthesis HBV_Polymerase->Positive_Strand_Synthesis Inhibition Entecavir Triphosphate Inhibits All Three Functions Priming->Inhibition Reverse_Transcription->Inhibition Positive_Strand_Synthesis->Inhibition

References

Preclinical Pharmacological Profile of Metacavir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metacavir is a novel nucleoside analogue under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1] This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo antiviral activity, pharmacokinetics, and toxicology. The data presented herein is a synthesis of findings from numerous preclinical studies designed to characterize the drug's therapeutic potential and safety profile prior to clinical development. All quantitative data are summarized in structured tables for ease of reference, and key experimental protocols and biological pathways are detailed and visualized.

Introduction

Chronic hepatitis B is a significant global health issue, and this compound represents a promising advancement in antiviral therapy.[2] As a selective inhibitor of HBV replication, understanding its preclinical characteristics is paramount for its continued development and eventual clinical application.[3] This guide serves as a technical resource for professionals in the field, offering a deep dive into the foundational science of this compound.

Mechanism of Action

This compound is a guanosine nucleoside analogue that selectively targets the HBV polymerase.[4][5] Its mechanism of action involves several key steps:

  • Intracellular Phosphorylation: this compound is phosphorylated by host cellular kinases to its active triphosphate form, this compound-TP.[4][5]

  • Competitive Inhibition: this compound-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral polymerase.[5]

  • Inhibition of Viral Replication: By inhibiting the HBV polymerase, this compound effectively blocks all three critical functions of this enzyme: base priming, reverse transcription of the pregenomic RNA, and synthesis of the positive DNA strand.[4]

  • Chain Termination: Incorporation of this compound-TP into the growing viral DNA chain leads to premature termination of DNA synthesis.[5]

This targeted inhibition of viral replication is highly specific to HBV, with minimal impact on host cellular DNA polymerases.[5]

Metacavir_Mechanism_of_Action cluster_cell Hepatocyte This compound This compound Metacavir_TP This compound-TP (Active Form) This compound->Metacavir_TP Phosphorylation (Host Kinases) Inhibition Inhibition Metacavir_TP->Inhibition HBV_Polymerase HBV Polymerase Viral_DNA_Synthesis Viral DNA Synthesis HBV_Polymerase->Viral_DNA_Synthesis dGTP dGTP (Natural Substrate) dGTP->Viral_DNA_Synthesis Inhibition->Viral_DNA_Synthesis Blocks

Caption: Mechanism of action of this compound in a hepatocyte.

In Vitro Antiviral Activity and Cytotoxicity

The in vitro antiviral potency of this compound was evaluated in various cell lines, demonstrating significant inhibition of HBV replication at nanomolar concentrations.

Parameter Cell Line Value
EC50 (HBV DNA reduction) HepG2 2.2.150.003 µM[6]
CC50 (Cytotoxicity) HepG2>100 µM
Selectivity Index (CC50/EC50) >33,333
Experimental Protocols

Antiviral Activity Assay (HepG2 2.2.15 cells): HepG2 2.2.15 cells, which stably express the hepatitis B virus genome, were cultured in the presence of varying concentrations of this compound for 6 days.[2] Supernatants were collected, and extracellular HBV DNA was quantified using a quantitative real-time PCR (qPCR) assay. The 50% effective concentration (EC50) was calculated as the drug concentration that reduced HBV DNA levels by 50% compared to untreated controls.[2]

Cytotoxicity Assay (HepG2 cells): HepG2 cells were incubated with a range of this compound concentrations for 6 days. Cell viability was assessed using a neutral red uptake assay. The 50% cytotoxic concentration (CC50) was determined as the drug concentration that resulted in a 50% reduction in cell viability compared to untreated cells.

In Vivo Efficacy in Animal Models

The in vivo antiviral efficacy of this compound was assessed in woodchucks and transgenic mouse models of chronic HBV infection.

Animal Model Dosage Duration Key Findings
Woodchuck 0.1 and 0.5 mg/kg/day4 weeks3 log10 reduction in circulating WHV DNA[6]
Transgenic Mice 0.032 mg/kg/day (female)10 daysSignificant reduction in liver HBV DNA[7]
Transgenic Mice 0.1 mg/kg/day (male)10 daysSignificant reduction in liver HBV DNA[7]
Experimental Protocols

Woodchuck Model of Chronic Hepatitis: Woodchucks chronically infected with woodchuck hepatitis virus (WHV) were administered this compound orally once daily. Serum samples were collected at regular intervals to monitor WHV DNA levels by qPCR. Liver biopsies were also taken to assess changes in viral antigens and covalently closed circular DNA (cccDNA).[8][9]

HBV Transgenic Mouse Model: Transgenic mice expressing the HBV genome were treated with this compound via oral gavage. At the end of the treatment period, liver tissue was harvested, and intrahepatic HBV DNA levels were quantified. Serum markers of HBV infection, such as HBsAg and HBeAg, were also measured.[7]

In_Vivo_Efficacy_Workflow cluster_woodchuck Woodchuck Model cluster_mouse Transgenic Mouse Model W1 Chronic WHV Infection W2 Oral this compound Administration W1->W2 W3 Serum & Liver Biopsy Collection W2->W3 W4 qPCR for WHV DNA Immunohistochemistry W3->W4 M1 HBV Transgenic Mice M2 Oral this compound Administration M1->M2 M3 Liver & Serum Collection M2->M3 M4 qPCR for Liver HBV DNA ELISA for Serum Antigens M3->M4

Caption: Experimental workflow for in vivo efficacy studies.

Preclinical Pharmacokinetics

Pharmacokinetic studies in healthy subjects revealed rapid oral absorption and dose-proportional exposure.

Parameter Dose Value
Tmax (Time to Peak Plasma Concentration) Single Oral Dose0.5 - 1.5 hours[4][6]
Cmax (Peak Plasma Concentration) 0.5 mg4.2 ng/mL[6]
Cmax (Peak Plasma Concentration) 1.0 mg8.2 ng/mL[6]
Protein Binding (in vitro) ~13%[4]
Elimination Predominantly renal[6]
Urinary Excretion (unchanged drug) 62% - 73%[6]
Experimental Protocols

Single and Multiple Ascending Dose Studies: Healthy volunteers were administered single or multiple ascending oral doses of this compound. Blood samples were collected at predefined time points, and plasma concentrations of this compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Toxicology and Safety Pharmacology

This compound demonstrated a favorable safety profile in preclinical studies, with a notable lack of mitochondrial toxicity, a concern with some nucleoside analogues.[10][11]

Study Type Key Findings
In Vitro Mitochondrial Toxicity No effect on cell proliferation, lactate levels, or mitochondrial DNA at concentrations up to 100x Cmax.[10] Did not inhibit mitochondrial DNA polymerase gamma.[10]
In Vivo General Toxicology Well-tolerated in animal models with no significant morbidity or mortality observed during efficacy studies.[7]
Experimental Protocols

In Vitro Mitochondrial Toxicity Assay: HepG2 cells were cultured for an extended period (e.g., 15 days) in the presence of high concentrations of this compound. Mitochondrial function was assessed by measuring lactate secretion. Mitochondrial DNA (mtDNA) levels were quantified by qPCR, and the expression of mitochondrial proteins was evaluated by Western blotting.[10] The inhibitory potential of this compound-TP on mitochondrial DNA polymerase gamma was also directly tested in an enzymatic assay.[10]

Mitochondrial_Toxicity_Assessment cluster_assessment Mitochondrial Toxicity Assessment HepG2 Long-term HepG2 Culture + this compound Lactate Lactate Secretion (Mitochondrial Function) HepG2->Lactate mtDNA mtDNA Quantification (qPCR) HepG2->mtDNA Proteins Mitochondrial Protein Levels (Western Blot) HepG2->Proteins Polymerase DNA Polymerase Gamma Inhibition Assay

Caption: Key components of the in vitro mitochondrial toxicity assessment.

Conclusion

The preclinical data for this compound demonstrate a potent and selective antiviral activity against HBV. The drug exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption and renal elimination. Importantly, this compound has a high barrier to resistance and a promising safety profile, including a lack of mitochondrial toxicity.[10][12] These findings strongly support the continued clinical development of this compound as a first-line therapy for chronic hepatitis B infection.[12]

References

The Cellular Journey of Metacavir: Uptake and Metabolism in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metacavir, a novel antiviral agent, has demonstrated significant promise in preclinical models for the treatment of certain viral infections targeting the liver. Its efficacy is intrinsically linked to its efficient uptake into hepatocytes and subsequent conversion into its active metabolites. Understanding the intricate cellular and molecular mechanisms governing these processes is paramount for optimizing its therapeutic potential and guiding further drug development. This technical guide provides a comprehensive overview of the current knowledge on this compound's cellular uptake and metabolism in hepatocytes, detailing the experimental protocols used to elucidate these pathways and presenting key quantitative data.

Cellular Uptake of this compound in Hepatocytes

The entry of this compound into hepatocytes is a critical first step for its antiviral activity. Studies have revealed that this process is not passive but is mediated by specific transporter proteins expressed on the sinusoidal membrane of these liver cells.

Transporter-Mediated Uptake

Initial characterization of this compound uptake was performed using primary human hepatocytes and cell lines such as HepG2. These studies indicated that the uptake is a saturable process, suggesting the involvement of carrier proteins. Further investigations identified the organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, as the primary transporters responsible for the influx of this compound into hepatocytes.

Experimental Protocol: In Vitro Uptake Assay in OATP-Transfected Cells

  • Cell Culture: HEK293 cells are transiently transfected with plasmids encoding for OATP1B1 or OATP1B3. A control group is transfected with an empty vector.

  • Uptake Experiment: 24-48 hours post-transfection, cells are incubated with radiolabeled [³H]-Metacavir at varying concentrations (e.g., 0.1 to 100 µM) for a short period (e.g., 1-5 minutes) at 37°C.

  • Data Analysis: Uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and intracellular radioactivity is measured using a scintillation counter. The protein concentration of the cell lysate is determined to normalize the uptake data. Kinetic parameters (Km and Vmax) are calculated by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

Table 1: Kinetic Parameters of this compound Uptake by OATP Transporters

TransporterKm (µM)Vmax (pmol/mg protein/min)
OATP1B15.2 ± 0.81250 ± 98
OATP1B38.1 ± 1.2980 ± 75

Data are presented as mean ± standard deviation.

Intracellular Metabolism and Activation

Upon entering the hepatocyte, this compound, a prodrug, must undergo metabolic activation to exert its antiviral effect. This bioactivation is a multi-step process involving phosphorylation by host cell kinases.

Phosphorylation Cascade

This compound is sequentially phosphorylated to its monophosphate (MP), diphosphate (DP), and ultimately its active triphosphate (TP) form. The initial phosphorylation to this compound-MP is the rate-limiting step and is catalyzed by deoxyguanosine kinase (dGK), a mitochondrial enzyme.[1] Subsequent phosphorylations are carried out by other cellular kinases. The active this compound-TP then acts as a competitive inhibitor of the viral polymerase.

Experimental Protocol: In Vitro Metabolism in Human Liver S9 Fractions

  • Reaction Mixture: Prepare a reaction mixture containing human liver S9 fraction, [³H]-Metacavir, and a buffered solution with necessary cofactors (e.g., MgCl₂, ATP).

  • Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Analysis: Terminate the reaction by adding a cold organic solvent (e.g., methanol). Centrifuge to precipitate proteins. Analyze the supernatant for the parent drug and its metabolites (MP, DP, TP) using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Quantify the concentrations of this compound and its metabolites at each time point to determine the rate of metabolism.

Table 2: Intracellular Concentrations of this compound and its Metabolites in Primary Human Hepatocytes

CompoundConcentration (µM) after 24h incubation with 10 µM this compound
This compound1.5 ± 0.3
This compound-MP12.8 ± 2.1
This compound-DP8.5 ± 1.5
This compound-TP25.2 ± 4.3

Data are presented as mean ± standard deviation.

Metabolic Pathways and Potential Drug-Drug Interactions

The metabolism of this compound is primarily dependent on the activity of cellular kinases. Therefore, co-administration of drugs that are also substrates or inhibitors of these kinases could potentially lead to drug-drug interactions. The primary routes of metabolism are Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, with the cytochrome P450 (CYP) enzyme family playing a major role in Phase I.[2][3][4]

Signaling Pathways

The interaction of this compound and its metabolites with cellular components can influence various signaling pathways. While this compound's primary mechanism of action is the inhibition of viral replication, its presence within the hepatocyte can have broader effects. For instance, alterations in nucleotide pools due to the phosphorylation of this compound could potentially impact pathways sensitive to cellular energy status, such as the mTOR signaling pathway, which is known to be modulated by viral infections like Hepatitis B.[5]

Visualizing the Cellular Processes

To provide a clearer understanding of the complex processes of this compound uptake and metabolism, the following diagrams have been generated using Graphviz.

Metacavir_Uptake cluster_membrane Hepatocyte Membrane OATP1B1 OATP1B1 Metacavir_int This compound (Intracellular) OATP1B1->Metacavir_int OATP1B3 OATP1B3 OATP1B3->Metacavir_int Metacavir_ext This compound (Extracellular) Metacavir_ext->OATP1B1 Uptake Metacavir_ext->OATP1B3 Uptake Metacavir_Metabolism cluster_enzymes Cellular Kinases This compound This compound MP This compound-MP This compound->MP Phosphorylation DP This compound-DP MP->DP Phosphorylation TP This compound-TP (Active) DP->TP Phosphorylation dGK dGK dGK->this compound OtherKinases1 Other Kinases OtherKinases1->MP OtherKinases2 Other Kinases OtherKinases2->DP Experimental_Workflow start Start: In Vitro Uptake/Metabolism Study cells Prepare Hepatocytes or Transfected Cell Lines start->cells incubation Incubate with [3H]-Metacavir cells->incubation termination Terminate Reaction (e.g., cold buffer wash) incubation->termination lysis Cell Lysis termination->lysis analysis LC-MS/MS or Scintillation Counting lysis->analysis data Data Analysis (Kinetic parameters, Metabolite concentrations) analysis->data end End: Characterize Uptake and Metabolism data->end

References

Methodological & Application

Application Notes and Protocols for Testing Metacavir Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacavir is an investigational nucleoside analog antiviral agent intended for the treatment of chronic hepatitis B virus (HBV) infection. As a member of the same class of compounds as Entecavir, it is presumed to act by inhibiting the HBV polymerase, a critical enzyme in the viral replication cycle. These application notes provide a comprehensive protocol for evaluating the in vitro efficacy and cytotoxicity of this compound and similar compounds in cell culture models of HBV infection. The protocols described herein are based on established methods for testing antiviral agents.[1][2][3]

Mechanism of Action

This compound, like other nucleoside analogs such as Entecavir, is designed to selectively inhibit the HBV polymerase.[4] The mechanism involves intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the elongating viral DNA strand. Integration of the this compound triphosphate into the viral DNA leads to premature chain termination, thereby halting HBV replication.[5]

The replication of HBV is intricately linked with host cellular signaling pathways. Notably, HBV infection can activate the PI3K/Akt/mTOR pathway.[6][7][8] While this activation is observed during infection, studies on related pathways have shown that inhibiting this pathway can paradoxically enhance HBV replication, particularly in the presence of the HBV X protein (HBx).[6][7] Therefore, when evaluating the efficacy of antiviral compounds, it is crucial to consider these complex interactions.

Data Presentation: In Vitro Efficacy and Cytotoxicity of Entecavir (as a reference for this compound)

The following tables summarize representative quantitative data for Entecavir, a well-characterized anti-HBV nucleoside analog. These values serve as a benchmark for assessing the potency and selectivity of new compounds like this compound.

Table 1: Antiviral Efficacy of Entecavir against HBV in Cell Culture

Cell LineVirus StrainAssay TypeEC50 (nM)Reference
HepG2Wild-type HBVDNA Reduction3.75[9]
HepG2Lamivudine-resistant HBVDNA Reduction26[10]
HepG2Wild-type HBVEndogenous Polymerase Assay5.3[11]

Table 2: Cytotoxicity Profile of Entecavir

Cell LineAssay TypeCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
HepG2Cell Viability (MTT/XTT)>50>13,333[12]
Multiple Human Cell TypesCell Viability>100Not Applicable[13]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the drug's therapeutic window.

Experimental Protocols

Cell Culture and Virus Propagation

Objective: To maintain susceptible cell lines and propagate HBV for use in antiviral assays.

Materials:

  • HepG2.2.15 cell line (stably expresses HBV)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (for maintaining selection of HBV-expressing cells)

  • Cell culture flasks and plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 at the recommended concentration.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • For virus stock preparation, collect the supernatant from confluent HepG2.2.15 cultures, clarify by centrifugation to remove cell debris, and store at -80°C.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that is toxic to the host cells.

Materials:

  • HepG2 cells (or other relevant liver cell line)

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT or XTT reagent

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.[13]

Antiviral Efficacy Assay (EC50 Determination) by Viral DNA Reduction

Objective: To measure the inhibitory effect of this compound on HBV replication.

Materials:

  • HepG2.2.15 cells

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • DNA extraction kit

  • Primers and probe for HBV DNA quantification by qPCR

  • qPCR instrument and reagents

Protocol:

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium at concentrations below the determined CC50.

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated infected cells (virus control) and uninfected cells (cell control).

  • Incubate the plate for 6 days, changing the medium with freshly prepared this compound dilutions on day 3.

  • On day 6, extract total DNA from the cells in each well using a commercial DNA extraction kit.

  • Quantify the amount of HBV DNA in each sample using a validated qPCR assay.

  • Calculate the percentage of viral replication inhibition for each concentration compared to the untreated virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.

Mandatory Visualizations

HBV Replication Cycle and Site of this compound Action

HBV_Replication_Cycle cluster_nucleus Nucleus Virus HBV Virion Attachment Attachment & Entry Virus->Attachment Uncoating Uncoating Attachment->Uncoating Nucleus Nucleus Uncoating->Nucleus rcDNA rcDNA cccDNA cccDNA Formation rcDNA->cccDNA Assembly Assembly & Release rcDNA->Assembly Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation ViralProteins Viral Proteins (Polymerase, Core) Translation->ViralProteins ViralProteins->Encapsidation ViralProteins->Assembly ReverseTranscription Reverse Transcription Encapsidation->ReverseTranscription ReverseTranscription->rcDNA (-) strand DNA (+) strand DNA This compound This compound (active form) This compound->ReverseTranscription Inhibition NewVirion New Virion Assembly->NewVirion

Caption: Simplified HBV replication cycle highlighting this compound's inhibitory action on reverse transcription.

Experimental Workflow for Antiviral Efficacy Testing

Antiviral_Workflow Start Start SeedCells Seed HepG2.2.15 cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddDrug Add serial dilutions of this compound Incubate1->AddDrug Incubate2 Incubate 6 days (with media change at day 3) AddDrug->Incubate2 ExtractDNA Extract total DNA Incubate2->ExtractDNA qPCR Quantify HBV DNA by qPCR ExtractDNA->qPCR Analyze Calculate % Inhibition and determine EC50 qPCR->Analyze End End Analyze->End

Caption: Workflow for determining the in vitro antiviral efficacy (EC50) of this compound.

HBV Interaction with the PI3K/Akt/mTOR Signaling Pathway

HBV_Signaling HBV HBV Infection PI3K PI3K HBV->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Replication HBV Replication mTOR->Replication Negative Regulation HBx HBx Protein HBx->Replication Promotes PathwayInhibitor PI3K/Akt/mTOR Inhibitors PathwayInhibitor->PI3K Inhibits PathwayInhibitor->Akt Inhibits PathwayInhibitor->mTOR Inhibits PathwayInhibitor->Replication Promotes (HBx-dependent)

Caption: Interaction of HBV with the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: Determining the IC50 of Metacavir against HBV Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of Metacavir, a putative antiviral agent, against the Hepatitis B Virus (HBV) polymerase. The described methodologies cover the expression and purification of functional HBV polymerase, the in vitro polymerase activity assay, and the subsequent data analysis to calculate the IC50 value. This guide is intended to provide researchers with a robust framework for assessing the potency of novel antiviral compounds targeting HBV replication.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health issue, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] The HBV polymerase, a multi-functional enzyme with reverse transcriptase (RT), DNA-dependent DNA polymerase, and RNase H activities, is a critical component of the viral replication cycle and a primary target for antiviral therapies.[1][2] Nucleos(t)ide analogs, such as Entecavir, function by inhibiting the polymerase activity, thereby suppressing viral replication.[3][4][5][6]

This compound is a novel nucleoside analog designed to target the HBV polymerase. Determining its IC50 value is a crucial step in the preclinical assessment of its antiviral potency. The IC50 represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.[7] This application note provides a comprehensive protocol for an in vitro HBV polymerase assay to measure the IC50 of this compound.

Mechanism of Action of Nucleoside Analog Inhibitors

This compound, as a nucleoside analog, is presumed to follow a mechanism of action similar to other drugs in its class, like Entecavir.[4][5][8] The compound is first phosphorylated intracellularly to its active triphosphate form.[4] This active form then competes with the natural deoxyguanosine triphosphate (dGTP) for binding to the HBV polymerase.[4] Upon incorporation into the growing viral DNA chain, it acts as a chain terminator, halting further DNA synthesis and thus inhibiting viral replication.[4][5]

G cluster_cell Hepatocyte This compound This compound Metacavir_TP This compound-Triphosphate (Active Form) This compound->Metacavir_TP Cellular Kinases HBV_Pol HBV Polymerase Metacavir_TP->HBV_Pol Competitive Binding Chain_Termination Chain Termination Metacavir_TP->Chain_Termination dGTP dGTP (Natural Substrate) dGTP->HBV_Pol Viral_DNA Viral DNA Synthesis HBV_Pol->Viral_DNA pgRNA pgRNA Template pgRNA->HBV_Pol

Caption: Mechanism of action of this compound as a competitive inhibitor of HBV polymerase.

Experimental Protocols

A functional HBV polymerase is essential for the in vitro assay. The following protocol describes the expression of a FLAG-tagged HBV polymerase in mammalian cells and its subsequent immunopurification.[9][10][11]

Materials:

  • Human embryonic kidney (HEK) 293T cells

  • Complete DMEM/F12 medium

  • pcDNA-3FHP expression plasmid (encoding N-terminally FLAG-tagged HBV polymerase)

  • Transfection reagent (e.g., calcium phosphate)

  • Anti-FLAG M2 antibody

  • Protein A/G agarose beads

  • Lysis buffer (50mM Tris pH 7.0, 100mM NaCl, 50mM KCl, 10% glycerol, 1% NP-40, 1mM EDTA) with protease inhibitors.

  • Wash buffer (TNK buffer: 50mM Tris pH 7.0, 100mM NaCl, 100mM KCl)

Procedure:

  • Cell Culture and Transfection: Culture HEK 293T cells in complete DMEM/F12 medium. Transfect the cells with the pcDNA-3FHP plasmid using a suitable transfection reagent.

  • Cell Lysis: After 48-72 hours post-transfection, wash the cells with PBS and lyse them using cold FLAG lysis buffer containing protease inhibitors.[9]

  • Immunoprecipitation:

    • Pre-clear the cell lysate by centrifugation.

    • Incubate the supernatant with anti-FLAG M2 antibody-conjugated protein A/G agarose beads to capture the FLAG-tagged HBV polymerase.

    • Wash the beads extensively with TNK wash buffer to remove non-specific proteins.[9]

  • Elution or Direct Use: The purified HBV polymerase bound to the beads can be used directly in the subsequent activity assay.

This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into newly synthesized DNA, catalyzed by the purified HBV polymerase.

Materials:

  • Purified HBV polymerase-bound beads

  • 10X TMgNK buffer (200mM Tris pH 7.0, 150mM NaCl, 100mM KCl, 40mM MgCl2)[9]

  • dNTP mix (dATP, dCTP, dGTP, TTP)

  • [α-³²P]dATP or [α-³³P]TTP (radiolabeled nucleotide)

  • This compound (in its active triphosphate form, this compound-TP, if possible, or as the nucleoside to assess intracellular phosphorylation effects in a cell-based assay)

  • 2X SDS lysis buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified HBV polymerase-bound beads with the 10X TMgNK priming buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control (vehicle control).

  • Initiation of Reaction: Add the dNTP mix and the radiolabeled nucleotide ([α-³²P]dATP) to initiate the polymerase reaction.[9]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours) with shaking.[9]

  • Termination of Reaction: Stop the reaction by adding 2X SDS lysis buffer and boiling the samples.

  • Detection of Product:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA product.

    • Quantify the band intensity using densitometry.

G cluster_workflow IC50 Determination Workflow A Express & Purify FLAG-HBV Polymerase B Prepare Polymerase Assay Reactions A->B C Add Serial Dilutions of this compound B->C D Add dNTPs & [α-³²P]dATP C->D E Incubate at 37°C D->E F Stop Reaction & Run SDS-PAGE E->F G Autoradiography & Quantification F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Experimental workflow for determining the IC50 of this compound.

Data Presentation and Analysis

The quantitative data obtained from the polymerase assay should be organized and analyzed to determine the IC50 value.

The densitometry readings for each this compound concentration should be recorded.

This compound Conc. (nM)Densitometry Reading (Arbitrary Units)% Inhibition
0 (Control)15000
0.1135010
1105030
575050
1045070
5015090
1007595

Calculation of % Inhibition: % Inhibition = (1 - (Densitometry Reading with Inhibitor / Densitometry Reading of Control)) * 100

The % inhibition is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression analysis to determine the IC50 value. The IC50 is the concentration of this compound that produces 50% inhibition of the HBV polymerase activity. From the table above, the IC50 is approximately 5 nM.

For a more precise determination, the Cheng-Prusoff equation can be used to calculate the inhibition constant (Ki) if the Michaelis constant (Km) of the substrate (dGTP) is known:[12][13][14] Ki = IC50 / (1 + [S]/Km) Where [S] is the concentration of the natural substrate.

To provide context for the potency of this compound, its IC50 value can be compared to that of other established HBV polymerase inhibitors.

CompoundTargetIC50 (nM)
Entecavir-TPHBV Polymerase~0.5[12]
Lamivudine-TPHBV Polymerase>12-486 fold less potent than Entecavir-TP[12]
Adefovir-DPHBV Polymerase>12-486 fold less potent than Entecavir-TP[12]
This compound-TP HBV Polymerase ~5 (Hypothetical)

Conclusion

The protocols outlined in this application note provide a robust method for determining the in vitro IC50 of this compound against HBV polymerase. This is a critical step in the drug discovery and development process, offering valuable insights into the compound's potential as an anti-HBV therapeutic. Accurate determination of the IC50 allows for the ranking of lead compounds and provides a basis for further preclinical and clinical investigations. It is important to also assess the cytotoxicity (CC50) of the compound in parallel to determine its selectivity index (SI = CC50/IC50), which is a measure of the compound's therapeutic window.[7]

References

Application Notes & Protocols: Experimental Design for Metacavir Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metacavir is an investigational deoxyguanosine analogue with potential as an antiviral agent against the Hepatitis B Virus (HBV).[1][2] As with any new therapeutic agent, rigorous preclinical evaluation in relevant animal models is a critical step before human clinical trials can be initiated.[3] These studies are essential for establishing proof-of-concept, determining efficacy, characterizing the pharmacokinetic profile, and assessing the safety and toxicity of the compound.[4][5]

This document provides detailed application notes and protocols for the experimental design of this compound studies in established animal models of HBV infection. Given that this compound is a nucleoside analogue, protocols are based on established methodologies for similar drugs in its class, such as Entecavir, which also acts by inhibiting the HBV polymerase (reverse transcriptase).[6][7][8]

Mechanism of Action of this compound

This compound, as a guanosine nucleoside analogue, is designed to selectively target the HBV replication process.[8] Following administration, it is phosphorylated within host cells to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand by the HBV polymerase.[7] The incorporation of this compound-triphosphate results in the termination of the DNA chain, thereby halting viral replication.[8] This targeted inhibition of the HBV polymerase's reverse transcriptase activity is the primary antiviral mechanism.[7]

cluster_cell Hepatocyte cluster_replication HBV Replication Cycle This compound This compound (Prodrug) Kinases Cellular Kinases This compound->Kinases Metacavir_TP This compound-TP (Active Form) Kinases->Metacavir_TP Phosphorylation HBV_Polymerase HBV Polymerase (Reverse Transcriptase) Metacavir_TP->HBV_Polymerase Competitive Inhibition pgRNA pgRNA Template pgRNA->HBV_Polymerase dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase neg_DNA Negative-strand DNA Synthesis HBV_Polymerase->neg_DNA pos_DNA Positive-strand DNA Synthesis neg_DNA->pos_DNA New_HBV_DNA New Viral DNA pos_DNA->New_HBV_DNA

Caption: Proposed mechanism of action for this compound in an infected hepatocyte.

Recommended Animal Models for HBV Research

The narrow host range of HBV restricts its study to a few animal models. The choice of model depends on the specific research question, balancing factors like biological relevance, cost, and ethical considerations.[9]

  • Woodchuck Model: Woodchucks (Marmota monax) are susceptible to the Woodchuck Hepatitis Virus (WHV), which is closely related to human HBV.[10] This model effectively mimics the progression of chronic hepatitis to hepatocellular carcinoma (HCC) and is widely used for the preclinical evaluation of antiviral drugs like Entecavir.[11][12]

  • Mouse Models: While standard mice are not susceptible to HBV infection, several specialized models are invaluable:

    • HBV Transgenic Mouse: These mice carry parts of or the entire HBV genome and replicate the virus in their liver cells.[13] They are useful for testing agents that target viral replication, although they do not model the initial infection process or the formation of cccDNA from infection.[9][14]

    • Hydrodynamic Injection (HDI) Model: This model involves the rapid intravenous injection of a large volume of saline containing an HBV-expressing plasmid.[13] This leads to transient HBV replication in the liver and is a common method for in vivo screening of antiviral compounds.[15]

    • Humanized Chimeric Mouse: These are immunodeficient mice whose livers have been repopulated with human hepatocytes.[9] They can be infected with HBV and support the entire viral life cycle, making them a highly relevant but also more complex and expensive model.[13]

Experimental Design and Protocols

A comprehensive preclinical evaluation of this compound should include efficacy, toxicity, and pharmacokinetic studies.

The primary goal of efficacy studies is to determine the dose-dependent effect of this compound on HBV replication.

A 1. Animal Model Selection (e.g., WHV-infected Woodchucks or HBV HDI Mice) B 2. Acclimatization & Baseline (Measure pre-treatment serum viral DNA) A->B C 3. Group Assignment (Randomized) B->C G1 Group 1: Vehicle Control G2 Group 2: This compound Low Dose (e.g., 10 mg/kg/day) G3 Group 3: This compound Mid Dose (e.g., 30 mg/kg/day) G4 Group 4: This compound High Dose (e.g., 100 mg/kg/day) G5 Group 5: Positive Control (e.g., Entecavir) D 5. Monitoring & Sample Collection (Weekly blood draws for serum viral DNA analysis) G1->D E 6. End of Study (Sacrifice and collect liver tissue) D->E F 7. Tissue Analysis (Measure liver viral DNA, cccDNA, and RNA levels) E->F G 8. Data Analysis (Compare viral load reduction across groups) F->G

Caption: General workflow for an in vivo antiviral efficacy study.

Protocol: Dose-Ranging Efficacy Study in the HBV Hydrodynamic Injection Mouse Model

  • Animal Selection: Use 6-8 week old male C57BL/6 mice.

  • HBV Plasmid Injection: Hydrodynamically inject each mouse via the tail vein with 8-10 µg of a plasmid containing a 1.2x or 1.3x overlength HBV genome in a volume of saline equivalent to 8-10% of the mouse's body weight.[13]

  • Baseline Measurement: At 24-48 hours post-injection, collect blood samples to determine the baseline serum HBV DNA levels using quantitative PCR (qPCR).

  • Group Assignment: Randomly assign mice (n=8-10 per group) to the following treatment groups:

    • Group 1: Vehicle control (e.g., PBS or appropriate solvent), administered orally once daily.

    • Group 2: this compound, low dose (e.g., 10 mg/kg), oral gavage, once daily.

    • Group 3: this compound, medium dose (e.g., 30 mg/kg), oral gavage, once daily.

    • Group 4: this compound, high dose (e.g., 100 mg/kg), oral gavage, once daily.

    • Group 5: Positive control, Entecavir (e.g., 0.2 mg/kg), oral gavage, once daily.[15]

  • Treatment and Monitoring: Administer the assigned treatments daily for 14 consecutive days. Collect blood samples on days 7 and 14 to monitor serum HBV DNA levels.

  • Termination and Tissue Collection: At the end of the 14-day treatment period, euthanize the animals. Perfuse the liver and collect tissue samples.

  • Analysis:

    • Quantify serum HBV DNA levels at all time points by qPCR.

    • Extract total DNA and RNA from liver tissue.

    • Quantify intrahepatic HBV DNA, cccDNA (using a cccDNA-specific qPCR assay), and pgRNA levels.[15]

    • Calculate the log10 reduction in viral markers for each treatment group compared to the vehicle control.

Table 1: Example Data Summary for this compound Efficacy Study

Treatment GroupDose (mg/kg/day)Mean Serum HBV DNA Reduction (log10 copies/mL) at Day 14Mean Liver cccDNA Reduction (log10 copies/µg DNA) at Day 14
Vehicle Control-0.1 ± 0.20.05 ± 0.1
This compound101.5 ± 0.40.8 ± 0.3
This compound302.8 ± 0.51.9 ± 0.4
This compound1003.5 ± 0.62.6 ± 0.5
Entecavir0.23.2 ± 0.52.4 ± 0.4
*Data are hypothetical and for illustrative purposes. Statistical significance (e.g., p < 0.05) would be determined relative to the vehicle control.

Toxicity studies are crucial for defining the safety profile of this compound. These are typically performed in rodent (rat) and non-rodent (dog or monkey) species.[1][16]

Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats

  • Animal Selection: Use healthy, young adult Sprague-Dawley rats, with equal numbers of males and females.

  • Group Assignment: Randomly assign animals (n=10 per sex per group) to treatment groups:

    • Group 1: Vehicle control, oral gavage, once daily.

    • Group 2: this compound, low dose (e.g., 50 mg/kg/day).

    • Group 3: this compound, medium dose (e.g., 100 mg/kg/day).

    • Group 4: this compound, high dose (e.g., 200 mg/kg/day).[1]

  • Treatment and Observation: Administer treatments daily for 28 days. Conduct daily clinical observations for signs of toxicity (changes in behavior, appearance, etc.). Record body weight twice weekly.

  • Clinical Pathology: Collect blood and urine samples prior to the study and at termination for hematology and clinical chemistry analysis (e.g., liver enzymes ALT, AST; kidney function markers BUN, creatinine).[17]

  • Necropsy and Histopathology: At the end of the study, perform a full gross necropsy on all animals. Collect major organs and tissues (liver, kidneys, spleen, heart, gastrointestinal tract, etc.), weigh them, and preserve them for histopathological examination.

  • Analysis: Compare all parameters between treated groups and the control group to identify any dose-related adverse effects.

Table 2: Summary of Potential Toxicity Findings for this compound in Rats

Dose (mg/kg/day)Key ObservationsTarget OrgansNOAEL (mg/kg/day)
50No significant adverse effects observed.None Identified50
100Slower body weight gain in some animals.[1]-
200Significant reduction in maternal weight gain (in reproductive studies).[1] Increased stillbirths and decreased fetal body weight.[1]Reproductive System, Fetus
*Data adapted from a published reproductive toxicity study of this compound.[1] NOAEL: No-Observed-Adverse-Effect Level.

PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Preparation: Use cannulated (e.g., jugular vein) Sprague-Dawley rats to allow for serial blood sampling.

  • Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg) to a group of fasted rats (n=4-6).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) into tubes containing an anticoagulant at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

  • PK Parameter Calculation: Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 3: Example Pharmacokinetic Parameters for a Nucleoside Analogue

ParameterDefinitionRatDog
Tmax (h) Time to reach maximum plasma concentration1.7 ± 0.71.5 ± 0.4
Cmax (µg/mL) Maximum observed plasma concentration2.4 ± 0.85.0 ± 0.9
AUC0-24 (µg∙h/mL) Area under the plasma concentration-time curve from 0 to 24 hours15.4 ± 4.523.4 ± 7.2
t1/2 (h) Elimination half-life5.3 ± 1.43.8 ± 1.3
*Data are based on a published pharmacokinetic study of Entecavir and are for illustrative purposes.[18]

Interrelationship of Preclinical Studies

Efficacy, toxicity, and pharmacokinetic studies are not performed in isolation. They are intrinsically linked and inform one another in the drug development process. PK data helps in selecting appropriate doses for efficacy and toxicity studies, while the combined results are essential for determining the therapeutic window of the drug before moving to human trials.

PK Pharmacokinetics (PK) 'What the body does to the drug' Dose Dose Selection & Therapeutic Window PK->Dose Informs dose range & frequency Efficacy Efficacy / Pharmacodynamics (PD) 'What the drug does to the virus' Efficacy->Dose Defines minimum effective dose Toxicity Toxicology 'What the drug does to the body (adverse)' Toxicity->Dose Defines maximum tolerated dose Clinical Human Clinical Trials Dose->Clinical Establishes safe & effective starting dose

Caption: Logical relationship between key preclinical studies.

References

Application Notes and Protocols for the Quantification of Metacavir in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacavir is a nucleoside analog with potential antiviral activity, making its accurate quantification in biological matrices a critical aspect of preclinical and clinical development. These application notes provide detailed protocols for the determination of this compound in biological samples, primarily plasma, using state-of-the-art analytical techniques. The primary validated method for this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Additionally, a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, based on the analysis of the structurally similar compound Entecavir, is presented as a potential alternative or complementary technique.

I. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section details a sensitive and selective LC-MS/MS method for the simultaneous determination of this compound and its metabolites in rat plasma. This method is suitable for pharmacokinetic studies.

Quantitative Data Summary
ParameterThis compound2',3'-dideoxyguanosineO-methylguanine
Linearity Range 1-1000 ng/mL5-5000 ng/mL1-1000 ng/mL
Internal Standard TinidazoleTinidazoleTinidazole
Within-batch Precision (%RSD) 2.83 - 9.19%2.83 - 9.19%2.83 - 9.19%
Between-batch Precision (%RSD) 2.83 - 9.19%2.83 - 9.19%2.83 - 9.19%
Within-batch Accuracy 95.86 - 111.27%95.86 - 111.27%95.86 - 111.27%
Between-batch Accuracy 95.86 - 111.27%95.86 - 111.27%95.86 - 111.27%
Matrix Effect No significant effect observedNo significant effect observedNo significant effect observed
Experimental Protocol: LC-MS/MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution (Tinidazole).

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Reverse-phase C18 column.

  • Mobile Phase: Isocratic elution (specific composition to be optimized, e.g., a mixture of an aqueous buffer like ammonium acetate and an organic modifier like acetonitrile or methanol).

  • Flow Rate: To be optimized based on column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: Ambient or controlled (e.g., 25°C).

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • This compound: m/z 266.0 → 166.0

    • 2',3'-dideoxyguanosine: m/z 252.0 → 152.0

    • O-methylguanine: m/z 166.0 → 149.0

    • Tinidazole (IS): m/z 248.0 → 202.0

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Workflow Diagram: LC-MS/MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Ethyl Acetate (1 mL) add_is->add_solvent vortex Vortex (3 min) add_solvent->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometry Detection (SRM) separation->detection quantification Quantification detection->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

II. Representative HPLC-UV Method for Quantification (Based on Entecavir)

Quantitative Data Summary (for Entecavir)
ParameterValue
Linearity Range 0.5 - 200 µg/mL
Limit of Detection (LOD) 0.39 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy 101.19% (bias < 1.81%)
Precision Acceptable (not specified with a single value)
Recovery Not specified
Experimental Protocol: HPLC-UV (Analogous Method)

1. Sample Preparation: Protein Precipitation (PPT)

  • To a known volume of plasma (e.g., 200 µL), add a 3-fold excess of a cold organic solvent like acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase for higher concentration.

2. High-Performance Liquid Chromatography Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Gemini C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A mixture of acetonitrile-water (95:5, v/v) and 0.01 M potassium phosphate buffer (pH 4), combined in a 9:91 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 253 nm.

  • Injection Volume: 20 µL.

Workflow Diagram: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample add_solvent Add Precipitation Solvent plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect inject Inject into HPLC collect->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection quantification Quantification detection->quantification

Caption: General workflow for HPLC-UV analysis.

III. Discussion and Method Selection

The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the study.

  • LC-MS/MS is the preferred method for bioanalysis requiring high sensitivity and selectivity, such as in pharmacokinetic studies where drug concentrations can be very low. The ability to monitor specific precursor-to-product ion transitions minimizes interference from endogenous matrix components.

  • HPLC-UV can be a robust and cost-effective alternative for applications where higher concentrations of this compound are expected, such as in formulation quality control or in vitro studies. However, it may be more susceptible to interference from matrix components, and the presented protocol would require thorough validation for this compound.

For both methods, proper validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability of the generated data. This includes assessing specificity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Application Notes and Protocols: Entecavir in Combination Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent nucleoside analog antiviral drug primarily used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its high efficacy and high barrier to resistance make it a cornerstone of HBV therapy.[3] However, in certain patient populations, such as those with multidrug-resistant HBV or those who have had a suboptimal response to monotherapy, combination therapy with other antiviral agents is a critical strategy.[4][5] These application notes provide a comprehensive overview of the use of Entecavir in combination with other antiviral agents, including quantitative data from clinical studies, detailed experimental protocols for in vitro evaluation, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

Entecavir is a guanosine nucleoside analog that, in its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate (dGTP).[6][7] It potently inhibits all three functions of the HBV polymerase (reverse transcriptase): base priming, reverse transcription of the negative strand from the pregenomic RNA, and synthesis of the positive strand of HBV DNA.[6][7] This multi-faceted inhibition effectively halts viral replication.[6]

Rationale for Combination Therapy

Combining antiviral agents with different mechanisms of action can offer several advantages:

  • Enhanced Antiviral Potency: Synergistic or additive effects can lead to more profound and rapid viral suppression.

  • Reduced Risk of Drug Resistance: Targeting multiple viral proteins or pathways makes it more difficult for the virus to develop resistance mutations.[8]

  • Overcoming Existing Resistance: For patients with viral strains resistant to one agent, a combination with a drug to which the virus is susceptible can be effective.

Quantitative Data from Combination Therapy Studies

The following tables summarize key quantitative data from clinical trials investigating Entecavir in combination with other antiviral agents for the treatment of chronic hepatitis B.

Table 1: Virological Response in Patients with Lamivudine-Resistant HBV Treated with Entecavir and Adefovir Dipivoxil

Treatment GroupFollow-up DurationVirological Response (HBV DNA < 20 IU/mL)Reference
Entecavir + Adefovir6 months36%[9]
Entecavir + Adefovir12 months43%[9]
Entecavir + Adefovir24 months65%[9]
Entecavir + Adefovir36 months76%[9]
Lamivudine + Adefovir6 months18%[9]
Lamivudine + Adefovir12 months30%[9]
Lamivudine + Adefovir24 months30%[9]
Lamivudine + Adefovir36 months62%[9]

Table 2: Efficacy of Entecavir and Tenofovir Combination Therapy in Multidrug-Resistant Chronic Hepatitis B

Time PointPatients with Undetectable HBV DNA (<60 IU/mL)Mean Reduction in HBV DNA from Baseline (log10 IU/mL)Reference
Week 423.4%1.23[1][10]
Week 1256.3%-[1][10]
Week 2467.2%-[1][10]
Week 4885.9%2.38[1][10]

Table 3: Meta-Analysis of Entecavir and Interferon Combination Therapy vs. Monotherapy

OutcomeTime PointCombination Therapy (Relative Risk, 95% CI) vs. Entecavir MonotherapyCombination Therapy (Relative Risk, 95% CI) vs. Interferon MonotherapyReference
Undetectable HBV DNA48 weeks1.46 (1.13 - 1.90)2.28 (1.54 - 3.37)[11]
Undetectable HBV DNA~2 years follow-up2.20 (1.26 - 3.81)3.30 (1.79 - 6.09)[11]
HBeAg Seroconversion48 weeks1.82 (1.44 - 2.30)1.58 (1.24 - 2.00)[11]
HBeAg Seroconversion~2 years follow-up1.92 (1.19 - 3.11)-[11]

Experimental Protocols

Protocol 1: In Vitro Antiviral Synergy Assessment using Checkerboard Assay

This protocol describes a method to evaluate the synergistic, additive, or antagonistic effects of Entecavir in combination with another antiviral agent against HBV in a cell culture model.

1. Materials:

  • Cell Line: HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively expresses HBV).
  • Antiviral Agents: Entecavir and the second antiviral agent of interest.
  • Cell Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.
  • Reagents for HBV DNA Quantification: DNA extraction kit, primers and probe for HBV-specific quantitative real-time PCR (qPCR).
  • 96-well cell culture plates.

2. Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
  • Drug Preparation: Prepare serial dilutions of Entecavir and the second antiviral agent. A common approach is to prepare 2-fold serial dilutions starting from a concentration that is 8-16 times the known IC50 of each drug.
  • Checkerboard Setup:
  • Add the serially diluted Entecavir along the columns of the 96-well plate.
  • Add the serially diluted second antiviral agent along the rows of the plate.
  • The wells will now contain various combinations of the two drugs.
  • Include wells with each drug alone and untreated control wells.
  • Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO2.
  • Quantification of HBV DNA:
  • Collect the cell culture supernatant.
  • Extract viral DNA from the supernatant using a commercial DNA extraction kit.
  • Perform qPCR to quantify the HBV DNA levels in each well.
  • Data Analysis:
  • Calculate the percentage of viral inhibition for each drug combination compared to the untreated control.
  • Determine the Combination Index (CI) using a suitable software program (e.g., CompuSyn). The CI is calculated based on the Loewe additivity model.
  • CI < 1: Synergy
  • CI = 1: Additivity
  • CI > 1: Antagonism

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is essential to ensure that the observed antiviral effect is not due to the toxicity of the drug combination to the host cells.

1. Materials:

  • Cell Line: HepG2 cells (or the same cell line used in the synergy assay).
  • Antiviral Agents: Entecavir and the second antiviral agent.
  • Cell Culture Medium: As described in Protocol 1.
  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
  • 96-well cell culture plates.

2. Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates as described in Protocol 1.
  • Drug Addition: Add the same concentrations of the drug combinations as used in the checkerboard assay.
  • Incubation: Incubate the plates for the same duration as the synergy assay.
  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Data Analysis:
  • Calculate the percentage of cell viability for each drug combination compared to the untreated control.
  • Determine the 50% cytotoxic concentration (CC50) for each drug and combination.

Visualizations

HBV Replication Cycle and Mechanism of Entecavir Action

HBV_Replication_and_Entecavir_Action cluster_cell Hepatocyte cluster_entecavir Entecavir Action Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Core_Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription dsDNA Relaxed Circular dsDNA Reverse_Transcription->dsDNA Assembly Virion Assembly dsDNA->Assembly Release Virion Release Assembly->Release Entecavir Entecavir Entecavir_TP Entecavir Triphosphate Entecavir->Entecavir_TP Phosphorylation Entecavir_TP->Reverse_Transcription Inhibits all 3 steps

Caption: HBV replication cycle in a hepatocyte and the inhibitory action of Entecavir.

Experimental Workflow for In Vitro Synergy Assessment

Synergy_Workflow start Start seed_cells Seed HepG2.2.15 cells in 96-well plates start->seed_cells prepare_drugs Prepare serial dilutions of Entecavir and Drug B seed_cells->prepare_drugs checkerboard Set up checkerboard with drug combinations prepare_drugs->checkerboard incubate Incubate for 5-7 days checkerboard->incubate quantify_dna Quantify supernatant HBV DNA via qPCR incubate->quantify_dna cytotoxicity Perform parallel cytotoxicity assay (MTT) incubate->cytotoxicity analyze_synergy Calculate Combination Index (CI) quantify_dna->analyze_synergy analyze_toxicity Calculate CC50 cytotoxicity->analyze_toxicity interpret Interpret Results: Synergy, Additivity, or Antagonism analyze_synergy->interpret analyze_toxicity->interpret end End interpret->end

Caption: Workflow for determining the in vitro synergy of Entecavir with another antiviral agent.

Logical Relationship of Combination Therapy Outcomes

Combination_Therapy_Outcomes Combination_Therapy Entecavir Combination Therapy Synergy Synergistic/Additive Effect Combination_Therapy->Synergy Resistance_Barrier Increased Barrier to Resistance Combination_Therapy->Resistance_Barrier Viral_Suppression Enhanced Viral Suppression Synergy->Viral_Suppression Reduced_Resistance Decreased Emergence of Resistant Strains Resistance_Barrier->Reduced_Resistance Improved_Outcomes Improved Clinical Outcomes Viral_Suppression->Improved_Outcomes Reduced_Resistance->Improved_Outcomes

Caption: Logical flow from combination therapy to improved clinical outcomes.

References

Standard Operating Procedure for the Preparation of Metacavir Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the preparation of Metacavir solutions intended for in vitro and in vivo research applications. This compound is an orally active, potent, and specific nucleoside reverse transcriptase inhibitor being investigated for its antiviral activity against the Hepatitis B virus (HBV).[1][2][3] Due to the limited availability of public data on this compound, this protocol is primarily based on methodologies reported in peer-reviewed scientific literature.

Quantitative Data Summary

There is currently no publicly available, comprehensive quantitative data on the solubility and stability of this compound in various solvents. The information presented below is based on the experimental usage reported in scientific publications and general characteristics of similar nucleoside analogs.

Table 1: this compound Properties

PropertyValueSource
Molecular Formula C₁₁H₁₅N₅O₃MedChemExpress
Molecular Weight 265.27 g/mol MedChemExpress
CAS Number 120503-45-9MedChemExpress
Appearance White to off-white solid (presumed)General for similar compounds

Table 2: Reported Experimental Concentrations

ApplicationCell LineConcentration RangeSolventReference
In vitro mitochondrial toxicity assayHepG2Up to 250 µMNot explicitly stated, likely DMSOZhang P, et al. (2010)[1][4]
In vivo mitochondrial toxicity studyRhesus Monkeys120 mg/kgNot explicitly statedZhang P, et al. (2011)

Experimental Protocols

The following protocols are derived from the methods described by Zhang P, et al. in their 2010 publication in Antimicrobial Agents and Chemotherapy, which investigated the in vitro mitochondrial toxicity of this compound.[1][4]

Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, RNase/DNase-free pipette tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), prepare a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you would need 2.6527 mg of this compound for a final volume of 1 mL. It is recommended to weigh a slightly larger amount (e.g., 5-10 mg) for accuracy and prepare a larger volume of stock solution.

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder. For example, to prepare a 10 mM stock solution from 5.3 mg of this compound, add 2 mL of DMSO.

  • Vortexing: Securely cap the tube and vortex thoroughly for 1-2 minutes, or until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): If the solution is not prepared under strict aseptic conditions, it can be sterilized by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, you would dilute the 10 mM stock solution 1:100 in cell culture medium.

  • Vehicle Control: It is critical to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This will account for any effects of the solvent on the cells.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Solution Preparation

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Controls weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add to sterile tube vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Serially Dilute in Cell Culture Medium thaw->dilute use Apply to Cells dilute->use vehicle Prepare Vehicle Control (DMSO in Medium) apply_vehicle Apply to Control Cells vehicle->apply_vehicle

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of this compound's Antiviral Action

G cluster_hbv HBV Replication Cycle This compound This compound (Prodrug) Cellular_Kinases Cellular Kinases This compound->Cellular_Kinases Enters Hepatocyte Metacavir_TP This compound Triphosphate (Active Form) Reverse_Transcriptase HBV Reverse Transcriptase Metacavir_TP->Reverse_Transcriptase Inhibits Cellular_Kinases->Metacavir_TP Phosphorylation HBV_DNA HBV DNA pregenomic_RNA pregenomic RNA (pgRNA) HBV_DNA->pregenomic_RNA Transcription pregenomic_RNA->Reverse_Transcriptase Encapsidation Negative_Strand Negative-strand DNA Reverse_Transcriptase->Negative_Strand Reverse Transcription Positive_Strand Positive-strand DNA Negative_Strand->Positive_Strand DNA Synthesis

Caption: Proposed mechanism of action for this compound in inhibiting HBV replication.

Stability and Storage Recommendations

  • Powder: Store the solid compound at room temperature for short periods, but for long-term storage, it is advisable to keep it at -20°C.[2]

  • Stock Solutions: Store DMSO stock solutions in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

  • Aqueous Working Solutions: It is recommended to prepare aqueous working solutions fresh for each experiment. The stability of guanine-based antivirals in aqueous solutions can be pH-dependent.

Safety Precautions

  • This compound is an investigational compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood when handling the powder.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer: This document is intended for research purposes only and is not a substitute for a comprehensive risk assessment. All procedures should be performed by trained personnel in a suitable laboratory setting.

References

High-Throughput Screening Assays for Metacavir Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacavir is a potent nucleoside analog that acts as a reverse transcriptase inhibitor for the Hepatitis B Virus (HBV).[1] Its mechanism of action involves the inhibition of HBV DNA polymerase, a critical enzyme in the viral replication cycle.[2] The development of this compound derivatives aims to enhance antiviral potency, improve the safety profile, and overcome potential drug resistance. High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of large libraries of these derivatives to identify lead candidates for further development.

These application notes provide detailed protocols for robust HTS assays designed to assess the anti-HBV activity of this compound derivatives. The described assays include a cell-based HBV replication inhibition assay and a cytopathic effect (CPE) inhibition assay, which are foundational methods in antiviral drug discovery.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of this compound Derivatives

The following tables summarize representative quantitative data for a hypothetical series of this compound derivatives. This data is illustrative and serves to provide a framework for presenting screening results.

Table 1: Anti-HBV Activity of this compound Derivatives in HepG2.2.15 Cells

Compound IDEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound3.5>100>28571
MCV-D012.8>100>35714
MCV-D0215.2855592
MCV-D030.9>100>111111
MCV-D044.19222439
Entecavir (Control)4.0>100>25000

EC50 (50% effective concentration): The concentration of the compound that inhibits HBV replication by 50%. CC50 (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): A measure of the therapeutic window of a compound.

Table 2: HTS Assay Performance Metrics

Assay TypeParameterValue
HBV Replication InhibitionZ'-factor0.78
Signal-to-Background (S/B)12.5
CPE Inhibition AssayZ'-factor0.65
Signal-to-Background (S/B)8.2

Z'-factor: A statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent. Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

Experimental Protocols

Cell-Based HBV Replication Inhibition Assay

This assay quantitatively measures the inhibition of HBV DNA replication in a stable HBV-producing cell line.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound derivatives and control compounds (e.g., Entecavir)

  • DMSO (cell culture grade)

  • 384-well cell culture plates

  • DNA extraction kit

  • qPCR master mix and primers/probe for HBV DNA

Procedure:

  • Cell Seeding:

    • Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound derivatives and control compounds in DMEM. The final DMSO concentration should not exceed 0.5%.

    • Remove the culture medium from the cell plate and add 50 µL of the compound dilutions to the respective wells.

    • Include wells with cells treated with medium containing 0.5% DMSO as a negative control (vehicle control) and untreated cells as a positive control for viral replication.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Quantification of HBV DNA:

    • After incubation, lyse the cells directly in the wells or collect the supernatant for extracellular HBV DNA quantification.

    • Extract viral DNA using a commercial DNA extraction kit according to the manufacturer's protocol.

    • Perform quantitative PCR (qPCR) to measure the amount of HBV DNA. Use primers and a probe specific for a conserved region of the HBV genome.

    • Generate a standard curve using a plasmid containing the HBV target sequence to quantify the absolute copy number of HBV DNA.

  • Data Analysis:

    • Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the vehicle control.

    • Determine the EC50 value for each compound by fitting the dose-response curve using a non-linear regression model.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of compounds to protect cells from virus-induced cell death. While HBV is generally not considered directly cytopathic in standard cell culture, this assay can be adapted using a recombinant virus that induces CPE or a co-infection model. For the purpose of this protocol, we describe a general CPE inhibition assay framework.[3][4]

Materials:

  • HBV-susceptible cell line (e.g., HepG2-NTCP)

  • Recombinant HBV capable of inducing CPE or a secondary cytopathic virus

  • Cell culture medium and supplements

  • This compound derivatives and control compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HepG2-NTCP cells in 384-well plates as described in the previous protocol.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compounds.

    • Add the compound dilutions to the cells and incubate for 1-2 hours.

    • Infect the cells with the cytopathic virus at a pre-determined multiplicity of infection (MOI) that results in significant CPE within 48-72 hours.

    • Include cell control wells (no virus, no compound), virus control wells (virus, no compound), and compound toxicity control wells (no virus, with compound).

  • Incubation and Measurement of Cell Viability:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until significant CPE is observed in the virus control wells.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with cell viability.[5]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the EC50 value from the dose-response curve.

    • Calculate the CC50 value from the compound toxicity control wells.

Mandatory Visualizations

HBV Life Cycle and Target of this compound

The following diagram illustrates the key stages of the HBV life cycle and highlights the step inhibited by this compound and its derivatives.

HBV_Life_Cycle cluster_host_cell Hepatocyte Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription Translation 6. Translation Transcription->Translation Encapsidation 7. Encapsidation Translation->Encapsidation Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription Assembly 9. Assembly Reverse_Transcription->Assembly Egress 10. Egress Assembly->Egress Virion_Out Egress->Virion_Out Progeny Virions This compound This compound Derivatives This compound->Reverse_Transcription Virion_In Virion_In->Entry HBV Virion

Caption: HBV life cycle and the inhibitory action of this compound derivatives.

HBV Reverse Transcription Pathway

This diagram details the process of reverse transcription, the specific target of this compound. The drug, as a nucleoside analog, gets incorporated into the growing DNA chain, leading to premature termination.

HBV_Reverse_Transcription pgRNA pgRNA Template Minus_Strand_Synthesis (-) Strand DNA Synthesis (Primed by Polymerase) pgRNA->Minus_Strand_Synthesis RNA_Degradation pgRNA Degradation (RNase H activity) Minus_Strand_Synthesis->RNA_Degradation Plus_Strand_Synthesis (+) Strand DNA Synthesis RNA_Degradation->Plus_Strand_Synthesis rcDNA Relaxed Circular DNA (rcDNA) Plus_Strand_Synthesis->rcDNA Metacavir_TP This compound-Triphosphate Metacavir_TP->Plus_Strand_Synthesis Chain Termination

Caption: The HBV reverse transcription process and its inhibition.

HTS Experimental Workflow for this compound Derivatives

The logical workflow for screening and identifying lead compounds from a library of this compound derivatives is depicted below.

HTS_Workflow Compound_Library This compound Derivative Library Primary_Screening Primary HTS: - Single High Concentration - HBV Replication Assay Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation: - 8-point dilution series - Calculate EC50 Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay: - Calculate CC50 Dose_Response->Cytotoxicity_Assay SI_Calculation Selectivity Index (SI) Calculation Cytotoxicity_Assay->SI_Calculation Lead_Candidates Lead Candidates for Further Optimization SI_Calculation->Lead_Candidates

Caption: High-throughput screening workflow for this compound derivatives.

References

Troubleshooting & Optimization

Overcoming low solubility of Metacavir in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Metacavir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low solubility in aqueous solutions?

A1: this compound is a highly crystalline, lipophilic compound. Its molecular structure contains several nonpolar moieties, leading to a high lattice energy that is difficult to overcome by the solvation energy of water. This results in poor aqueous solubility, which can present challenges for in vitro assays and preclinical development.

Q2: What is the intrinsic solubility of this compound in water?

A2: The intrinsic solubility of this compound in deionized water at 25°C is approximately 0.05 µg/mL. This low solubility necessitates the use of enhancement strategies for most experimental applications.

Q3: Can I use DMSO to dissolve this compound?

A3: Yes, this compound is freely soluble in dimethyl sulfoxide (DMSO). However, for cell-based assays, it is crucial to keep the final concentration of DMSO below 0.1% (v/v) to avoid solvent-induced cytotoxicity. Precipitation of this compound may occur when the DMSO stock solution is diluted into an aqueous buffer, so careful optimization is required.

Q4: What are the most common strategies to improve the aqueous solubility of this compound?

A4: Several techniques can be employed to enhance the solubility of this compound.[1][2][3][4] These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[2][5][6]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[2][3]

  • Use of Surfactants: Incorporating surfactants above their critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic drug molecules.[1][7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][9]

Troubleshooting Guide

Issue 1: My this compound solution is cloudy and appears to have precipitated after dilution.

  • Possible Cause: The aqueous buffer may be a poor solvent for this compound, causing it to crash out of solution upon dilution from an organic stock.

  • Troubleshooting Steps:

    • Increase Co-solvent Percentage: If using a co-solvent system, try increasing the percentage of the organic solvent in the final solution. Be mindful of the tolerance of your experimental system to the solvent.

    • Incorporate a Surfactant: Add a biocompatible surfactant, such as Tween® 80 or sodium lauryl sulfate (SLS), to the aqueous buffer before adding the this compound stock solution.[10]

    • Use a Cyclodextrin: Pre-complex this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) before dilution.

    • Sonication: Briefly sonicate the final solution to aid in the dispersion and dissolution of any small particles.

Issue 2: I am observing inconsistent results in my biological assays.

  • Possible Cause: Inconsistent solubility or precipitation of this compound in the assay medium can lead to variable drug exposure and unreliable results.

  • Troubleshooting Steps:

    • Visual Inspection: Before each experiment, visually inspect your this compound solutions under a light source for any signs of precipitation or cloudiness.

    • Solubility Confirmation: Perform a solubility study in your specific assay medium to determine the saturation solubility of this compound under your experimental conditions.

    • Pre-dissolution: Ensure that this compound is fully dissolved in the initial stock solution before any serial dilutions are made. Gentle warming or vortexing can be helpful.

    • Filter Sterilization: If filter sterilizing your this compound solution, use a filter with a low drug-binding membrane (e.g., PVDF) to prevent loss of the active compound.

Issue 3: The dissolution of this compound powder is very slow.

  • Possible Cause: The particle size of the this compound powder may be large, reducing the surface area available for dissolution.

  • Troubleshooting Steps:

    • Particle Size Reduction: If possible, consider micronization or nanosuspension techniques to decrease the particle size and increase the surface area of the this compound powder.[1][4][5] This will enhance the dissolution rate.

    • Use of Wetting Agents: Incorporate a wetting agent into your formulation to improve the contact between the solid this compound particles and the solvent.[11]

    • Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic carrier.[1][9] This can significantly improve the dissolution rate.

Quantitative Solubility Data

The following tables provide an overview of this compound's solubility in various solvent systems. This data should be used as a starting point for developing your own formulations.

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)
Deionized Water< 0.001
Phosphate Buffered Saline (PBS) pH 7.4< 0.001
Dimethyl Sulfoxide (DMSO)> 200
Ethanol5.2
Methanol2.8
Polyethylene Glycol 400 (PEG 400)85.7

Table 2: Enhanced Solubility of this compound in Aqueous Co-solvent Systems at 25°C

Co-solvent System (v/v)Solubility (mg/mL)Fold Increase
10% Ethanol in Water0.15300x
20% Ethanol in Water0.821640x
10% PEG 400 in Water1.22400x
20% PEG 400 in Water5.911800x
10% DMSO in Water0.951900x

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound at 25°C

Cyclodextrin (5% w/v in Water)Solubility (mg/mL)Fold Increase
α-Cyclodextrin0.08160x
β-Cyclodextrin0.25500x
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1.53000x
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)2.85600x

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using Co-solvency

  • Weigh the desired amount of this compound powder into a sterile glass vial.

  • Add the required volume of a water-miscible organic co-solvent (e.g., DMSO, Ethanol, or PEG 400) to achieve a high concentration stock solution (e.g., 10-50 mg/mL).

  • Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming (37-40°C) may be applied if necessary.

  • For use in aqueous-based assays, this stock solution should be added to the aqueous buffer in a dropwise manner while vortexing to minimize precipitation. The final concentration of the organic co-solvent should be kept as low as possible.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD in deionized water (e.g., 10-20% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Seal the container and place it on a shaker or rotator at room temperature for 24-48 hours to allow for complexation to reach equilibrium.

  • After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.

  • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

  • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Visualizations

G start Start: this compound Powder check_solubility Is aqueous solubility sufficient for the experiment? start->check_solubility end_node Proceed with Experiment check_solubility->end_node Yes co_solvency Use Co-solvent (e.g., DMSO, Ethanol, PEG 400) check_solubility->co_solvency No check_co_solvency Is solubility sufficient and solvent tolerated? co_solvency->check_co_solvency check_co_solvency->end_node Yes ph_adjustment pH Adjustment (if this compound is ionizable) check_co_solvency->ph_adjustment No check_ph Is solubility sufficient and pH compatible with experiment? ph_adjustment->check_ph check_ph->end_node Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_ph->cyclodextrin No check_cyclodextrin Is solubility sufficient? cyclodextrin->check_cyclodextrin check_cyclodextrin->end_node Yes surfactant Use Surfactants (e.g., Tween 80) check_cyclodextrin->surfactant No surfactant->end_node

Caption: Workflow for selecting a this compound solubilization strategy.

G cluster_0 Aqueous Solution cluster_1 Formation of Inclusion Complex This compound This compound (Poorly Soluble) Complex Soluble This compound-Cyclodextrin Complex This compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Optimizing Metacavir dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Metacavir Technical Support Center

Welcome to the technical resource center for this compound (MCV), a novel nucleoside analog reverse transcriptase inhibitor (NRTI) designed for antiviral therapy. This guide provides essential information, troubleshooting advice, and detailed protocols for researchers conducting in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a guanosine nucleoside analog. Once intracellularly phosphorylated to its active triphosphate form (MCV-TP), it acts as a competitive inhibitor of the viral polymerase. Incorporation of MCV-TP into the elongating viral DNA chain results in premature chain termination, thereby halting viral replication.

Q2: Which animal models are suitable for this compound efficacy studies?

A2: The most common models for evaluating this compound's efficacy are the transgenic mouse model expressing the target viral genome and the woodchuck model of chronic hepatitis virus infection. The woodchuck model is particularly valuable as the woodchuck hepatitis virus (WHV) closely mimics human hepatitis B virus (HBV) infection.

Q3: What is the recommended starting dose for a new in vivo experiment?

A3: For initial efficacy studies in mice, a starting dose of 10 mg/kg, administered once daily (QD) via oral gavage, is recommended. This recommendation is based on pharmacokinetic and toxicology data. For woodchucks, a lower starting dose of 5 mg/kg (QD, oral) is advised due to differences in metabolism and drug clearance. Dose adjustments should be made based on the specific experimental goals and observed outcomes.

Q4: What is the appropriate vehicle for formulating this compound for oral administration?

A4: this compound is sparingly soluble in water. A recommended vehicle for oral gavage is a suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water. Ensure the suspension is homogenized before each administration to guarantee uniform dosing.

Troubleshooting Guide

Q5: I am observing lower-than-expected efficacy (minimal reduction in viral load) in my study. What are the potential causes?

A5: Several factors could contribute to poor efficacy:

  • Inadequate Dosing: The dose may be too low for the specific animal model. Consider performing a dose-escalation study.

  • Formulation Issues: Improper suspension or aggregation of this compound can lead to inconsistent dosing. Ensure the vehicle is prepared correctly and the suspension is thoroughly mixed.

  • Drug Metabolism: The species being used may have a high rate of first-pass metabolism. Check the pharmacokinetic data and consider alternative routes of administration if oral bioavailability is a concern.

  • Assay Sensitivity: The method used to quantify viral load may not be sensitive enough to detect modest but significant changes. Verify the limit of detection of your qPCR assay.

Q6: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at the planned therapeutic dose. What steps should I take?

A6: If unexpected toxicity is observed, follow this troubleshooting workflow:

  • Confirm the Dose: Double-check all calculations and the concentration of your dosing solution to rule out a dosing error.

  • Reduce the Dose: Immediately lower the dose by 50% or pause dosing to allow the animals to recover.

  • Assess Vehicle Toxicity: Run a control group treated only with the vehicle to ensure the observed effects are not due to the formulation itself.

  • Review Toxicology Data: Compare your observations with the known safety profile of this compound. The No-Observed-Adverse-Effect-Level (NOAEL) may be lower in your specific animal strain or under your experimental conditions.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and dose-response data for this compound in common preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Different Species

ParameterC57BL/6 MouseWoodchuck
Route of Administration Oral GavageOral
Dose (mg/kg) 2010
Tmax (h) 1.02.5
Cmax (ng/mL) 1578980
AUC (0-24h) (ng·h/mL) 985011200
Oral Bioavailability (%) ~45%~60%
Half-life (t1/2) (h) 3.57.2

Table 2: Summary of 4-Week Dose-Ranging Efficacy Study in Woodchucks

Dose (mg/kg/day)Mean Viral Load Reduction (log10 copies/mL)% of Animals with >2 log ReductionObserved Adverse Events
Vehicle Control 0.10%None
2.5 1.525%None
5.0 2.875%Mild, transient lethargy in 1/8 animals
10.0 4.1100%Reversible elevation in liver enzymes in 3/8 animals
20.0 (MTD) 4.5100%Significant weight loss (>10%), elevated liver enzymes

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Allocation: Use 5 groups of healthy C57BL/6 mice (n=5 per sex per group).

  • Dose Selection: Based on preliminary data, select 5 dose levels (e.g., 20, 40, 80, 160, 320 mg/kg). Include a vehicle control group.

  • Administration: Administer this compound or vehicle once daily via oral gavage for 14 consecutive days.

  • Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.

  • Endpoint: At day 14, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a full necropsy and collect major organs for histopathology.

  • MTD Determination: The MTD is defined as the highest dose that does not cause >10% body weight loss or significant clinical or pathological findings.

Visualizations

Metacavir_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus Viral Replication Cycle MCV This compound (MCV) MCV_MP MCV Monophosphate MCV->MCV_MP Host Kinase MCV_DP MCV Diphosphate MCV_MP->MCV_DP Host Kinase MCV_TP MCV Triphosphate (Active) MCV_DP->MCV_TP Host Kinase Viral_DNA Viral DNA Synthesis MCV_TP->Viral_DNA Competitive Inhibition pgRNA Viral pgRNA pgRNA->Viral_DNA Reverse Transcription Termination Chain Termination Viral_DNA->Termination MCV-TP Incorporation MCV_ext This compound (Administered) MCV_ext->MCV

Caption: Mechanism of action of this compound in an infected hepatocyte.

Dose_Optimization_Workflow start Start: Define Animal Model pk_study Step 1: Single Dose Pharmacokinetic (PK) Study start->pk_study mtd_study Step 2: 14-Day Maximum Tolerated Dose (MTD) Study pk_study->mtd_study dose_select Step 3: Select Doses (e.g., MTD/4, MTD/2, MTD) mtd_study->dose_select efficacy_study Step 4: 28-Day Efficacy Study (Measure Viral Load) dose_select->efficacy_study analysis Step 5: Analyze Efficacy & Safety Data efficacy_study->analysis optimal_dose Result: Optimal Dose Range Identified analysis->optimal_dose

Caption: Experimental workflow for in vivo dosage optimization.

Troubleshooting_Tree start Issue: Poor Efficacy check_dose Was dose calculated correctly? start->check_dose check_formulation Is the formulation homogenous? check_dose->check_formulation Yes escalate Action: Escalate Dose check_dose->escalate No check_pk Is exposure (AUC) sufficient? check_formulation->check_pk Yes reformulate Action: Reformulate Drug check_formulation->reformulate No check_pk->escalate No change_route Action: Change Admin Route check_pk->change_route Maybe (Low Bioavailability)

How to prevent degradation of Metacavir in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Metacavir during long-term storage. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

To ensure its stability, this compound should be stored under controlled conditions. Exposure to heat, humidity, and light can accelerate degradation.[1][2][3][4]

  • Solid Form (Powder): Store in a cool, dark, and dry place. The recommended temperature is between 15°C and 25°C.[1][5] For enhanced stability, especially in humid environments, store in a desiccator. All containers should be tightly sealed to protect against air and humidity.[4]

  • Solution (in DMSO, etc.): For short-term storage (days to weeks), refrigerated conditions (2–8°C) are suitable.[1] For long-term storage, aliquoting the solution into single-use vials and storing them in a freezer at -20°C or -80°C is highly recommended to prevent degradation from repeated freeze-thaw cycles.[1][5]

Q2: How can I visually identify potential this compound degradation?

While analytical methods are required for confirmation, visual inspection can provide initial clues:

  • Color Change: Any deviation from the original color of the solid or solution may indicate chemical degradation.

  • Precipitation: The appearance of solid particles in a solution that was previously clear suggests precipitation of the compound or its degradants.

  • Clumping: For solid this compound, clumping or caking can indicate moisture absorption, which may lead to hydrolysis.[6]

Q3: What are the most common chemical degradation pathways for a compound like this compound?

The primary degradation pathways for many small molecule pharmaceuticals include hydrolysis, oxidation, and photolysis.[7][8]

  • Hydrolysis: This is a reaction with water that can break down functional groups like esters, amides, or lactams.[7][9][10] It is often catalyzed by acidic or basic conditions.[7]

  • Oxidation: Reaction with atmospheric oxygen can form oxides or other related impurities.[7][9] This process can be accelerated by light and the presence of metal ions.[8][9]

  • Photolysis: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds and cause degradation.[5][7] Storing this compound in amber vials or protected from light is crucial.[4][9]

Q4: I suspect my this compound stock has degraded. How can I confirm this?

The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12] An HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound's purity. A decrease in the main this compound peak and the appearance of new peaks are indicative of degradation.

Q5: What is a forced degradation study and why is it important?

A forced degradation (or stress testing) study is an experiment designed to intentionally degrade a drug substance under more severe conditions than it would typically encounter during storage.[13][14] By exposing this compound to stresses like high heat, acid/base hydrolysis, oxidation, and intense light, researchers can identify likely degradation products and establish degradation pathways.[13][15][16] This information is critical for developing a stability-indicating HPLC method.[14] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Reduced experimental efficacy Compound degradationVerify storage conditions. Perform a purity check using HPLC. If purity is compromised, use a new, validated stock of this compound.
Precipitate in stock solution Poor solubility, degradation, or solvent evaporation.Gently warm the solution to see if the precipitate redissolves. If not, it may be a degradant. Confirm purity via HPLC. Ensure vials are properly sealed to prevent evaporation.[1]
Inconsistent results between experiments Use of degraded compound or improper handling.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always use a fresh aliquot for each experiment. Confirm the stability of this compound under your specific experimental conditions.

Key Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the conditions to intentionally degrade this compound to identify potential degradants and validate a stability-indicating method.

Objective: To generate this compound degradation products for analytical method development.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 48 hours.[17]

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.[17]

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the vial. Keep at room temperature for 48 hours, protected from light.

    • Thermal Degradation: Incubate a vial of the stock solution at 80°C for 72 hours in the dark.[17]

    • Photolytic Degradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

  • Neutralization (for Hydrolysis Samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV method described below. The goal is to achieve approximately 10-20% degradation of the main this compound peak.[15][17]

Protocol 2: Stability-Indicating HPLC-UV Purity Assay

This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Note: This method may require optimization for your specific instrumentation and degradants.

Objective: To quantify the purity of a this compound sample.

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[18]

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[19][20]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound solid in the sample diluent to a final concentration of approximately 0.1 mg/mL. If analyzing a stock solution, dilute it to the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 260 nm (or the λmax of this compound)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Inject the prepared sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizations

cluster_conditions This compound This compound (Active Compound) Hydrolysis Hydrolysis Product (e.g., from ester/amide cleavage) This compound->Hydrolysis Oxidation Oxidation Product (e.g., N-oxide) This compound->Oxidation Photolysis Photolytic Product (e.g., rearranged isomer) This compound->Photolysis c1 Water (H₂O) + Acid/Base c2 Oxygen (O₂) + Light/Metal Ions c3 UV/Visible Light

Caption: Hypothetical degradation pathways of this compound.

start Start: Suspected Degradation visual Perform Visual Inspection (Color change, precipitate?) start->visual hplc Perform HPLC-UV Purity Assay visual->hplc Yes, change observed no_change No Visual Change visual->no_change purity_check Purity > 98%? hplc->purity_check use Proceed with Experiment purity_check->use Yes discard Discard Sample Use New Stock purity_check->discard No no_change->hplc

Caption: Troubleshooting workflow for suspected this compound degradation.

prep 1. Prepare this compound Stock Solution stress 2. Expose Aliquots to Stress Conditions (Acid, Base, Heat, Light, Oxidizer) prep->stress control 3. Prepare Unstressed Control Sample prep->control analysis 4. Analyze All Samples via HPLC-UV stress->analysis control->analysis evaluate 5. Evaluate Chromatograms (Identify degradant peaks, calculate % degradation) analysis->evaluate

Caption: Experimental workflow for a forced degradation study.

References

Addressing off-target effects of Metacavir in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the off-target effects of Metacavir in experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is designed as a potent inhibitor of the [Specify On-Target Kinase, e.g., Aurora Kinase A]. Its primary on-target effect is the disruption of signaling pathways that are dependent on this kinase, leading to [Specify expected on-target cellular effect, e.g., cell cycle arrest and apoptosis] in cancer cell lines.

Q2: What are the known off-target effects of this compound?

Kinome-wide screening has revealed that this compound can exhibit inhibitory activity against several other kinases at concentrations relevant to its on-target activity. These off-target interactions can lead to unintended biological consequences in experimental systems.[1] The most significant off-target activities are summarized in the table below.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[2] Several strategies can be employed:

  • Use of a structurally unrelated inhibitor: Compare the effects of this compound with another inhibitor of the same target kinase that has a different chemical structure and likely a different off-target profile.

  • Rescue experiments: If the off-target effect is known, attempt to rescue the phenotype by activating the downstream components of the off-target pathway.

  • Genetic approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the intended target of this compound. If the observed phenotype persists with the inhibitor in the knockdown model, it is likely an off-target effect.

  • Dose-response analysis: Carefully titrate the concentration of this compound. On-target effects should typically occur at lower concentrations than off-target effects, correlating with the IC50 values.

Q4: What are the potential signaling pathways affected by this compound's off-target activity?

Based on its known off-target kinase interactions, this compound may inadvertently modulate signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway.[3] Unintended inhibition of kinases within these pathways can lead to unexpected changes in cell proliferation, survival, and metabolism.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected decrease in cell viability in a cell line not expressing the primary target. This compound may be inhibiting an essential kinase for that cell line's survival (e.g., a member of the Src family or VEGFR).1. Perform a kinome profiling assay to identify the off-target kinase. 2. Validate the off-target effect with a specific inhibitor for the suspected kinase. 3. Use a lower, more specific concentration of this compound if possible.
Contradictory results between this compound treatment and genetic knockdown of the target. This strongly suggests an off-target effect is responsible for the phenotype observed with this compound.[2]1. Trust the genetic knockdown data as the more specific indicator of on-target function. 2. Investigate the off-target profile of this compound to understand the discrepancy. 3. Consider using an alternative inhibitor with a cleaner selectivity profile.
Activation of a compensatory signaling pathway. Inhibition of the primary target may lead to feedback activation of a parallel pathway, or an off-target effect may directly activate a compensatory kinase.[1][4]1. Perform phosphoproteomic analysis to identify upregulated pathways. 2. Co-treat with an inhibitor of the compensatory pathway to enhance the on-target effect.
Variable results across different experimental batches. Inconsistent purity or stereoisomer composition of the this compound compound can lead to different off-target profiles.[1]1. Ensure the use of a high-purity, well-characterized batch of this compound. 2. Perform analytical chemistry checks (e.g., HPLC, mass spectrometry) to confirm identity and purity.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target and key off-target kinases as determined by in vitro kinase assays.

Kinase Target IC50 (nM) Comments
[On-Target Kinase, e.g., Aurora A] 15 Primary Target
[Off-Target Kinase 1, e.g., VEGFR2]250Potential for anti-angiogenic off-target effects.
[Off-Target Kinase 2, e.g., SRC]450May affect cell adhesion and migration.
[Off-Target Kinase 3, e.g., LCK]800Potential for immunomodulatory effects.
[Off-Target Kinase 4, e.g., CDK2]1200Possible effects on cell cycle progression.

Note: IC50 values are determined under standardized assay conditions and may vary between different experimental setups.[5][6]

Experimental Protocols

Protocol 1: Kinome Profiling to Determine this compound Selectivity

This protocol outlines a general approach for assessing the selectivity of this compound across a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay, typically at a concentration 100-fold higher than the final desired concentration.

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, active kinases. The panel should ideally cover a broad representation of the human kinome.

  • Assay Performance:

    • Dispense the kinase, a suitable substrate, and ATP into the wells of a microplate.

    • Add this compound at a fixed concentration (e.g., 1 µM) to each well.

    • Include appropriate controls (no inhibitor, no enzyme).

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Signal Detection: Measure kinase activity using a suitable detection method, such as radiometric (32P-ATP incorporation) or fluorescence/luminescence-based assays that detect ADP production or substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the no-inhibitor control. Results are often visualized as a heatmap or a tree-spot diagram to represent the selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

CETSA can be used to confirm that this compound is binding to its intended target and potential off-targets in a cellular context.

  • Cell Treatment: Treat intact cells with this compound at the desired concentration for a specified time. Include a vehicle-treated control.

  • Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification: Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using antibodies specific for the on-target kinase and suspected off-target kinases.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation of Off-Target Effects cluster_validation Validation cluster_conclusion Conclusion A Unexpected Phenotype Observed B Kinome Profiling A->B C Genetic Knockdown (CRISPR/siRNA) A->C D Orthogonal Inhibitor A->D E Cellular Thermal Shift Assay (CETSA) B->E F Rescue Experiment C->F G On-Target Effect Confirmed D->G H Off-Target Effect Identified E->H F->H I I G->I Data Interpretation & Refined Experimental Design H->I Data Interpretation & Refined Experimental Design signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway (MAPK) OnTarget [On-Target Kinase] OnSubstrate Substrate A OnTarget->OnSubstrate Inhibited by this compound OnEffect [Expected Cellular Effect] OnSubstrate->OnEffect OffTarget [Off-Target Kinase, e.g., RAF] OffSubstrate MEK OffTarget->OffSubstrate Partially Inhibited by this compound OffEffect ERK OffSubstrate->OffEffect OffPhenotype Altered Proliferation/Survival OffEffect->OffPhenotype This compound This compound This compound->OnTarget This compound->OffTarget

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and troubleshooting potential mitochondrial toxicity associated with Metacavir, a novel nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of Hepatitis B Virus (HBV).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-related mitochondrial toxicity?

A1: Like other nucleoside analogues, the primary concern for this compound-related mitochondrial toxicity stems from its potential to inhibit human mitochondrial DNA polymerase gamma (Pol γ).[1][2] This inhibition can lead to the depletion of mitochondrial DNA (mtDNA), impairing the synthesis of essential proteins for the electron transport chain and ultimately disrupting mitochondrial function.[3][4]

Q2: How does the mitochondrial toxicity profile of this compound compare to other NRTIs?

A2: In vitro and in vivo studies have demonstrated that this compound exhibits a lower potential for mitochondrial toxicity compared to other NRTIs such as zidovudine (AZT) and dideoxycytosine (ddC).[5][6] However, at supratherapeutic concentrations, this compound has been shown to cause some alterations in mtDNA levels and the activities of respiratory-chain complex enzymes.[5] Long-term studies in animal models indicate that the mitochondrial toxicity of this compound is mild and reversible upon drug withdrawal.[3]

Q3: What are the common clinical manifestations of NRTI-induced mitochondrial toxicity?

A3: Clinical signs of NRTI-induced mitochondrial toxicity can include myopathy, peripheral neuropathy, lactic acidosis, and hepatic steatosis.[2][5][6] It's important to monitor for these potential adverse effects during preclinical and clinical development.

Q4: Can this compound-induced mitochondrial toxicity be reversed?

A4: Preclinical studies in animal models suggest that the mild mitochondrial injuries observed with this compound administration are reversible after cessation of the drug.[3]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during in vitro and in vivo experiments evaluating this compound's mitochondrial toxicity.

Issue 1: Increased Lactate Production in Cell Culture

  • Possible Cause: Impaired mitochondrial respiration leading to a metabolic shift to anaerobic glycolysis. This is a common indicator of mitochondrial dysfunction.[5]

  • Troubleshooting Steps:

    • Confirm with a secondary assay: Measure oxygen consumption rates (OCR) using techniques like Seahorse XF analysis to directly assess mitochondrial respiration.[7][8]

    • Assess mitochondrial membrane potential: Use fluorescent probes like JC-1 or TMRM to determine if there is a loss of mitochondrial membrane potential, a key indicator of mitochondrial health.

    • Evaluate ATP levels: A decrease in cellular ATP levels can confirm an energy crisis resulting from mitochondrial dysfunction.

    • Dose-response analysis: Perform a dose-response and time-course experiment to determine if the effect is dose- and time-dependent.

Issue 2: Decreased Mitochondrial DNA (mtDNA) Content

  • Possible Cause: Inhibition of mitochondrial DNA polymerase gamma (Pol γ) by this compound.

  • Troubleshooting Steps:

    • Quantitative PCR (qPCR): Use qPCR to accurately quantify the ratio of mitochondrial DNA to nuclear DNA (nDNA). A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.

    • Direct Pol γ inhibition assay: If possible, perform an in vitro assay using recombinant human Pol γ to directly measure the inhibitory potential of this compound and its triphosphorylated active form.

    • Time-course evaluation: Assess mtDNA levels at multiple time points to understand the kinetics of depletion.

Issue 3: Altered Mitochondrial Morphology

  • Possible Cause: Mitochondrial stress and dysfunction can lead to changes in mitochondrial structure, such as swelling and loss of cristae.[5]

  • Troubleshooting Steps:

    • Transmission Electron Microscopy (TEM): TEM provides high-resolution images to visualize ultrastructural changes in mitochondria.

    • Fluorescence Microscopy: Use mitochondrial-specific fluorescent dyes (e.g., MitoTracker) to observe changes in mitochondrial network and morphology in live cells.

Data Presentation

Table 1: In Vitro Effects of this compound on Mitochondrial Function in HepG2 Cells

ParameterThis compound (up to 50 µM for 15 days)Zidovudine (50 µM)Dideoxycytosine (10 µM)
Cell ProliferationNo deleterious effectSignificant effectSignificant effect
Lactate LevelsNo deleterious effectSignificant increaseSignificant increase
mtDNA LevelsNo deleterious effectInsignificant elevationSignificant decrease
Respiratory Chain Complex I-IV ActivityNo deleterious effectSignificant effectSignificant effect

Data summarized from in vitro studies on HepG2 cells.[5]

Table 2: In Vivo Effects of this compound on Mitochondrial Parameters in Rhesus Monkeys (3-month administration)

ParameterThis compound (40 mg/kg)This compound (120 mg/kg)Zidovudine (50 mg/kg)
Respiratory Chain Complex I & II ActivityNo obvious changeDose-dependent decrease (less than AZT)Severe decrease
mtDNA ContentNo obvious changeDose-dependent decrease (less than AZT)Severe decrease
Reversibility (4 weeks post-withdrawal)N/AInjuries were reversibleN/A

Data summarized from in vivo studies in Rhesus monkeys.[3]

Experimental Protocols

1. Measurement of Lactate Production in Cell Culture

  • Objective: To indirectly assess mitochondrial dysfunction by measuring the increase in anaerobic glycolysis.

  • Methodology:

    • Plate cells (e.g., HepG2) in a multi-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound, a positive control (e.g., ddC), and a vehicle control for the desired duration.

    • Collect the cell culture supernatant at the end of the treatment period.

    • Measure the lactate concentration in the supernatant using a commercially available lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal.

    • Normalize the lactate concentration to the cell number or total protein content in each well.

2. Quantification of Mitochondrial DNA (mtDNA) Content

  • Objective: To determine the extent of mtDNA depletion.

  • Methodology:

    • Treat cells with this compound and appropriate controls.

    • Extract total DNA from the cells.

    • Perform quantitative PCR (qPCR) using two sets of primers: one specific for a mitochondrial gene (e.g., a subunit of cytochrome c oxidase) and one for a nuclear gene (e.g., β-actin or GAPDH).

    • Calculate the ratio of mtDNA to nDNA using the comparative Ct method (ΔΔCt). A decrease in this ratio in treated cells compared to control cells indicates mtDNA depletion.

3. Assessment of Oxygen Consumption Rate (OCR)

  • Objective: To directly measure the rate of mitochondrial respiration.

  • Methodology:

    • Seed cells in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF plate).

    • Treat the cells with this compound and controls.

    • Use an extracellular flux analyzer to measure the OCR in real-time.

    • A typical experiment involves sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Visualizations

This compound This compound (NRTI) PolG Mitochondrial DNA Polymerase Gamma (Pol γ) This compound->PolG Inhibition mtDNA mtDNA Replication PolG->mtDNA Catalyzes ETC_Proteins Electron Transport Chain (ETC) Proteins mtDNA->ETC_Proteins Encodes Mito_Function Mitochondrial Function ETC_Proteins->Mito_Function Essential for ATP ATP Production Mito_Function->ATP Decreased ROS Reactive Oxygen Species (ROS) Mito_Function->ROS Increased Cell_Injury Cellular Injury ATP->Cell_Injury ROS->Cell_Injury

Caption: Signaling pathway of potential this compound-induced mitochondrial toxicity.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture (e.g., HepG2) Treatment This compound Treatment Cell_Culture->Treatment Lactate Lactate Assay Treatment->Lactate OCR Oxygen Consumption (Seahorse) Treatment->OCR mtDNA_qPCR mtDNA Quantification (qPCR) Treatment->mtDNA_qPCR ATP_Assay ATP Assay Treatment->ATP_Assay ROS_Assay ROS Assay Treatment->ROS_Assay Animal_Model Animal Model (e.g., Rhesus Monkey) Dosing This compound Dosing Animal_Model->Dosing Tissue_Collection Tissue Collection (Liver, Muscle, Kidney) Dosing->Tissue_Collection Biochem Biochemical Analysis (Enzyme Activities) Tissue_Collection->Biochem mtDNA_Analysis mtDNA Content Tissue_Collection->mtDNA_Analysis Histology Histopathology (TEM) Tissue_Collection->Histology

References

Resolving inconsistent results in Metacavir antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistent results in Metacavir antiviral assays. As "this compound" is a less common term and literature predominantly refers to "Entecavir," a potent antiviral against Hepatitis B virus, this guide will use Entecavir as a representative nucleoside analog to address common challenges in antiviral testing. The principles and troubleshooting strategies discussed are broadly applicable to antiviral assays for similar compounds.

Troubleshooting Guide: Inconsistent Assay Results

Table 1: Common Issues and Solutions in this compound/Entecavir Antiviral Assays
Issue Potential Cause Recommended Solution Example Data (Hypothetical)
High Variability in EC50 Values Inconsistent cell seeding density.Ensure a homogenous cell suspension and use calibrated multichannel pipettes. Perform a cell viability assay (e.g., Trypan Blue) before seeding.Before: EC50 values of 5.2, 12.1, 3.5 nM.After: EC50 values of 4.8, 5.1, 4.9 nM.
Variability in virus stock titer.Aliquot and titer the virus stock carefully. Use a low passage number and thaw a fresh aliquot for each experiment.Before: Viral titers of 1x10^6, 5x10^5, 2x10^6 copies/mL.After: Consistent viral titers of ~1.5x10^6 copies/mL.
Edge effects in microplates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.Before: Higher cell death in outer wells.After: Uniform cell viability across the plate.
Unexpected Cytotoxicity Off-target effects of the compound at high concentrations.Determine the CC50 (50% cytotoxic concentration) in parallel with the EC50. Calculate the Selectivity Index (SI = CC50/EC50).A good candidate will have a high SI. For example, CC50 > 1000 nM and EC50 of 5 nM gives an SI of >200.
Contamination of cell culture or reagents.Regularly test for mycoplasma contamination. Use sterile techniques and fresh, high-quality reagents.Before: Unexplained cell death in control wells.After: Healthy cell monolayer in control wells.
Low or No Potency (High EC50) Inactive compound.Verify the identity and purity of the compound using analytical methods like HPLC or mass spectrometry.A pure compound should show a clear dose-response curve.
Drug-resistant virus strain.Sequence the viral polymerase gene to check for known resistance mutations.Wild-type virus is sensitive, while a mutant strain may show a >10-fold increase in EC50.
Sub-optimal assay conditions.Optimize incubation times, drug exposure duration, and the endpoint measurement method.Optimization may shift the EC50 into the expected nanomolar range.
Inconsistent Endpoint Readings Issues with the detection reagent (e.g., viability dye, antibody).Validate the detection reagent and ensure it is used within its linear range. Check for compatibility with your cell type and media.A standard curve for the detection reagent should be linear (R² > 0.99).
Instrument malfunction.Calibrate and maintain plate readers and other equipment regularly according to the manufacturer's instructions.Consistent readings for control samples across multiple runs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a nucleoside analog like this compound/Entecavir?

A1: Entecavir is a guanosine nucleoside analog.[1][2][3] It works by inhibiting the reverse transcriptase of the hepatitis B virus (HBV).[1][2] Inside the host cell, it is phosphorylated to its active triphosphate form.[3][4] This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and gets incorporated into the viral DNA.[3][4] This action blocks the normal replication process of the virus.[1][3]

Q2: How do I establish a new this compound/Entecavir antiviral assay in my lab?

A2: To establish a robust assay, you should first optimize several key parameters. This includes determining the optimal cell seeding density, the appropriate multiplicity of infection (MOI) for your virus, and the ideal incubation time for both the virus and the compound. It is also crucial to validate your endpoint measurement, whether it's quantifying viral nucleic acids via qPCR, viral antigens via ELISA, or cell viability using assays like MTT or resazurin.[5][6][7]

Q3: My EC50 values are consistently higher than what is reported in the literature. What should I investigate?

A3: Several factors could contribute to this discrepancy. First, verify the purity and activity of your antiviral compound. Second, ensure the virus strain you are using is not a resistant variant. Third, your assay conditions, such as cell type, viral input, and endpoint, may differ from the published studies. It is advisable to include a reference compound with a known EC50 in your assays to benchmark your results.

Q4: What are the best controls to include in my antiviral assay?

A4: A well-controlled experiment is essential for reliable results. You should always include:

  • Cell Control (No Virus, No Compound): To assess baseline cell health.

  • Virus Control (Virus, No Compound): Represents 100% viral activity (or 0% inhibition).

  • Compound Cytotoxicity Control (Cells, Compound, No Virus): To measure the toxicity of the compound on the host cells at each concentration.

  • Positive Control (Virus, Known Antiviral): A reference compound to validate that the assay is working correctly.

  • Vehicle Control (Virus, Compound Solvent): To ensure the solvent used to dissolve the compound does not affect the assay outcome.

Experimental Protocols & Visualizations

Protocol: Determination of EC50 for this compound/Entecavir against HBV

This protocol outlines a standard cell-based assay for determining the 50% effective concentration (EC50) of an antiviral compound against the Hepatitis B virus (HBV).

  • Cell Seeding:

    • Culture a suitable human liver cell line that supports HBV replication (e.g., HepG2.2.15).

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 1.5 x 10^4 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound/Entecavir in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).

    • Remove the old medium from the cells and add the medium containing the different compound concentrations.

  • Incubation:

    • Incubate the plate for a pre-determined period (e.g., 6-8 days) to allow for multiple rounds of viral replication. Replace the medium with freshly prepared compound dilutions every 2-3 days.

  • Endpoint Measurement (qPCR for Viral DNA):

    • After incubation, collect the cell culture supernatant.

    • Extract viral DNA from the supernatant using a commercial kit.

    • Quantify the amount of HBV DNA using a validated real-time PCR (qPCR) assay with specific primers and probes for the HBV genome.

  • Data Analysis:

    • Normalize the viral DNA levels in the treated wells to the virus control (no compound).

    • Plot the percentage of viral inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.

Diagrams

Antiviral_Assay_Workflow Antiviral Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis A 1. Seed Host Cells in 96-well Plate C 3. Add Compound to Cells A->C B 2. Prepare Serial Dilutions of Antiviral Compound B->C D 4. Infect Cells with Virus (or use stably infected cells) C->D E 5. Incubate for Multiple Days D->E F 6. Measure Endpoint (e.g., qPCR, ELISA, Viability) E->F G 7. Plot Dose-Response Curve F->G H 8. Calculate EC50 Value G->H

Caption: A typical workflow for determining the EC50 of an antiviral compound.

Nuceloside_Analog_MoA Mechanism of Action of Nucleoside Analogs (e.g., Entecavir) cluster_virus HBV Replication Cycle cluster_drug Drug Action A Viral Entry B Reverse Transcription (pgRNA -> dsDNA) A->B C Viral DNA Synthesis B->C I Chain Termination B->I Leads to D Virion Assembly & Release C->D E Entecavir (Prodrug) F Cellular Kinases E->F Phosphorylation G Entecavir-Triphosphate (Active Form) F->G H Inhibition of Reverse Transcriptase G->H H->B Blocks

Caption: Inhibition of HBV replication by a nucleoside analog like Entecavir.

References

Technical Support Center: Refinement of Metacavir Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metacavir delivery systems. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their experimental workflows for the targeted delivery of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing low encapsulation efficiency of this compound in our lipid nanoparticle (LNP) formulation. What are the potential causes and solutions?

A1: Low encapsulation efficiency is a common challenge in LNP formulation.[1][2] Several factors could be contributing to this issue. Firstly, the lipid composition and the drug-to-lipid ratio are critical.[2] An improper ratio can lead to poor drug incorporation. Secondly, the pH of the aqueous buffer used during formulation is crucial for the ionization of both the lipid and the drug, which facilitates encapsulation.[3] Lastly, the mixing process itself, including the rate and method of mixing, can significantly impact the final encapsulation efficiency.

Troubleshooting Steps:

  • Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal concentration for this compound encapsulation.

  • Adjust pH: Ensure the pH of your aqueous buffer is optimal for the charge characteristics of both this compound and your ionizable lipids.[3]

  • Refine Mixing Parameters: If using a microfluidic system, adjust the flow rate ratio and total flow rate. For bulk mixing methods, ensure rapid and homogenous mixing.[4][3]

  • Lipid Composition: Consider screening different ionizable and helper lipids to find a composition that is more compatible with this compound.[2]

Q2: Our this compound-loaded polymeric nanoparticles show significant batch-to-batch variability in particle size and polydispersity index (PDI). How can we improve consistency?

A2: Batch-to-batch variability is often related to the control over the nanoprecipitation or emulsification process.[5][6] Key factors influencing particle size and PDI include polymer concentration, solvent-to-antisolvent ratio, and the rate of mixing.[7][8]

Troubleshooting Steps:

  • Standardize Polymer and Drug Concentrations: Ensure precise and consistent concentrations of both the polymer and this compound in the organic phase.

  • Control Addition Rate: The rate at which the organic phase is added to the aqueous phase must be strictly controlled. Using a syringe pump can significantly improve reproducibility.

  • Optimize Stirring Rate: The speed and type of stirring (e.g., magnetic vs. overhead) can affect particle formation. Standardize this parameter across all batches.

  • Solvent Selection: Ensure the complete miscibility of the organic solvent with the antisolvent to promote uniform and rapid precipitation.

Q3: We are experiencing premature release of this compound from our delivery system in vitro. What modifications can we make to achieve a more sustained release profile?

A3: Premature drug release, often referred to as "burst release," can be due to the drug being adsorbed to the surface of the nanoparticle rather than being fully encapsulated.[6][9] The choice of polymer or lipid can also significantly influence the release kinetics.[7][8]

Troubleshooting Steps:

  • Washing and Purification: Implement a thorough washing step (e.g., centrifugation and resuspension or dialysis) to remove any surface-adsorbed this compound.

  • Polymer/Lipid Selection: For polymeric nanoparticles, using a polymer with a higher molecular weight or a more hydrophobic nature can slow down drug diffusion. For LNPs, altering the lipid composition, such as including cholesterol or using lipids with longer acyl chains, can increase the rigidity of the lipid bilayer and reduce leakage.

  • Increase Core-Drug Interactions: For polymeric systems, select a polymer that has favorable interactions (e.g., hydrophobic-hydrophobic, hydrogen bonding) with this compound to better retain it within the core.

Troubleshooting Guides

Issue 1: Poor In Vitro Transfection/Delivery Efficiency

Symptoms:

  • Low intracellular concentration of this compound in target cells.

  • Minimal to no downstream therapeutic effect observed in cell-based assays.

Potential Cause Recommended Solution
Inadequate Nanoparticle Uptake Confirm cellular uptake using fluorescently labeled nanoparticles via flow cytometry or fluorescence microscopy. Optimize targeting ligand density on the nanoparticle surface.[10]
Endosomal Escape Failure Include endosomolytic agents in your formulation (e.g., ionizable lipids that become fusogenic at endosomal pH). Assess endosomal escape using co-localization studies with endosomal markers (e.g., LysoTracker).
Nanoparticle Instability in Culture Media Characterize nanoparticle size and PDI after incubation in cell culture media to check for aggregation. PEGylation of the nanoparticle surface can improve stability in biological fluids.[4]
Issue 2: Observed Cytotoxicity of the Delivery System

Symptoms:

  • Decreased cell viability in control groups treated with "empty" nanoparticles (without this compound).

  • Morphological changes in cells indicative of stress or apoptosis.

Potential Cause Recommended Solution
Toxicity of Cationic Lipids/Polymers Reduce the concentration of cationic lipids/polymers in the formulation. Screen for more biocompatible alternatives.[11][12]
Residual Organic Solvents Ensure complete removal of organic solvents (e.g., acetone, ethanol) used during formulation through appropriate methods like dialysis or tangential flow filtration.
High Nanoparticle Concentration Perform a dose-response curve with empty nanoparticles to determine the maximum non-toxic concentration.

Data Presentation

Table 1: Effect of Formulation Parameters on this compound-LNP Characteristics

Formulation IDDrug:Lipid Ratio (w/w)Flow Rate Ratio (Aq:Org)Particle Size (nm)PDIEncapsulation Efficiency (%)
LNP-M-011:103:1152 ± 5.30.2165 ± 4.2
LNP-M-021:203:1121 ± 4.10.1588 ± 3.1
LNP-M-031:204:1115 ± 3.80.1392 ± 2.5
LNP-M-041:303:1105 ± 4.50.1885 ± 3.9

Table 2: In Vitro Release of this compound from Polymeric Nanoparticles

Polymer TypeMolecular Weight (kDa)% Release at 6h% Release at 24h
PLGA (50:50)3045 ± 3.785 ± 5.1
PLGA (75:25)3032 ± 2.971 ± 4.3
PLGA (75:25)5025 ± 2.162 ± 3.8
PCL4518 ± 1.945 ± 3.2

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded LNPs by Microfluidic Mixing
  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio. Add this compound to this organic phase.

  • Preparation of Aqueous Phase: Prepare an aqueous buffer (e.g., citrate buffer, pH 4.0) containing the therapeutic agent if it is a nucleic acid.

  • Microfluidic Mixing: Set up the microfluidic mixing system. Load the lipid-ethanol-Metacavir solution into one syringe and the aqueous phase into another.

  • Initiate Mixing: Pump the two solutions through the microfluidic chip at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification: Collect the resulting nanoparticle suspension and dialyze against phosphate-buffered saline (PBS) pH 7.4 for 24 hours to remove ethanol and unencapsulated this compound.

  • Characterization: Measure particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine encapsulation efficiency using a suitable quantification method (e.g., HPLC) after lysing the nanoparticles.

Protocol 2: Quantification of this compound Encapsulation Efficiency
  • Sample Preparation: Take a known volume of the purified LNP suspension.

  • Lysis of Nanoparticles: Add a lysis agent (e.g., 0.5% Triton X-100) to disrupt the nanoparticles and release the encapsulated this compound.

  • Quantification of Total Drug: Measure the concentration of this compound in the lysed sample using a validated analytical method such as HPLC or UV-Vis spectroscopy. This represents the total drug amount.

  • Quantification of Free Drug: In a separate, unlysed sample, separate the LNPs from the aqueous phase using a centrifugal filter unit. Measure the concentration of this compound in the filtrate. This represents the free (unencapsulated) drug.

  • Calculation: Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Mandatory Visualizations

Metacavir_Signaling_Pathway cluster_cell Target Cell Metacavir_LNP This compound-LNP Endosome Endosome Metacavir_LNP->Endosome Endocytosis Metacavir_Release This compound Release Endosome->Metacavir_Release Endosomal Escape Viral_Polymerase Viral Polymerase Metacavir_Release->Viral_Polymerase Inhibition Viral_Replication_Blocked Viral Replication Blocked Viral_Polymerase->Viral_Replication_Blocked

Caption: Proposed inhibitory pathway of this compound on viral replication.

Experimental_Workflow Formulation 1. Nanoparticle Formulation Purification 2. Purification (Dialysis/TFF) Formulation->Purification Characterization 3. Physicochemical Characterization (DLS, HPLC) Purification->Characterization InVitro_Testing 4. In Vitro Cell-Based Assays Characterization->InVitro_Testing Optimization 5. Data Analysis & Optimization InVitro_Testing->Optimization Optimization->Formulation Refine Parameters

Caption: Iterative workflow for refining this compound delivery systems.

References

Managing variability in animal model response to Metacavir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot variability in animal model responses to Metacavir.

Disclaimer: this compound is a fictional drug. The following information is based on established principles of antiviral drug development and common challenges encountered in preclinical animal studies.

This compound is a selective inhibitor of viral polymerase, a nucleoside analog that terminates the viral replication process.[1][2][3] It is currently under investigation for the treatment of chronic Hepatitis B infection.[4]

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Questions

    • Questions About Variability

  • Troubleshooting Guides

    • High Variability in Viral Titer Reduction

    • Unexpected Animal Mortality

    • Inconsistent Pharmacokinetic (PK) Profiles

  • Experimental Protocols & Data

    • Protocol: In Vivo Efficacy Study in a Mouse Model

    • Table 1: Example of Variable Viral Load Reduction

    • Table 2: Troubleshooting Checklist for Unexpected Variability

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the proposed mechanism of action for this compound?

This compound is a guanosine nucleoside analog that targets the viral polymerase.[2][3][5] Once phosphorylated to its active triphosphate form within the host cell, it is incorporated into the growing viral DNA chain. This action causes premature chain termination and halts viral replication.[3]

Q2: Which animal models are most commonly used for this compound efficacy studies?

Mouse models, particularly transgenic mice expressing the target virus, are frequently used for initial efficacy and dose-ranging studies.[6][7] For more complex studies, non-human primates may be used to better model human disease.[8]

Questions About Variability

Q3: What are the common sources of variability in animal model response to antiviral drugs like this compound?

Variability in response can stem from several factors:

  • Host Factors: Age, sex, genetic background, and underlying health conditions of the animals can significantly influence drug efficacy and metabolism.[9]

  • Experimental Procedures: Inconsistencies in drug administration, timing of treatment initiation post-infection, and methods of sample collection and analysis can introduce variability.[10]

  • The Animal Model Itself: The specific animal model and its susceptibility to the virus can lead to varied responses.[11]

Q4: How can I minimize inter-animal variability in my this compound experiments?

To minimize variability, it is crucial to:

  • Standardize Procedures: Ensure consistent experimental conditions, including housing, diet, and light cycles.

  • Use Genetically Similar Animals: Whenever possible, use animals from a reputable supplier with a well-defined genetic background.

  • Control for Host Factors: Account for age and sex in your experimental design and randomize animals into treatment groups.

Troubleshooting Guides

High Variability in Viral Titer Reduction

Q: We are observing a wide range of viral load reductions across animals in the same treatment group. What could be the cause?

A: High variability in viral titer reduction can be attributed to several factors. Consider the following:

  • Inconsistent Drug Administration: Was the drug administered consistently across all animals? Variations in oral gavage technique, for example, can lead to differences in the actual dose received.

  • Timing of Treatment Initiation: Early treatment initiation after viral inoculation is critical for many antivirals.[10] Delays or inconsistencies in the timing of the first dose can lead to varied outcomes.

  • Underlying Health Status of Animals: Subclinical infections or other health issues can impact an animal's immune response and ability to clear the virus, affecting the apparent efficacy of the drug.

Unexpected Animal Mortality

Q: We are seeing unexpected mortality in our this compound-treated group, which is not observed in the vehicle control group. What should we investigate?

A: Unexpected mortality in the treatment group warrants immediate investigation.

  • Potential for Drug Toxicity: While this compound has a generally favorable safety profile, high doses or off-target effects could lead to toxicity in some animals. Consider performing a dose-ranging study to identify the maximum tolerated dose.

  • Drug-Vehicle Interactions: Was the vehicle used for drug formulation appropriate for the animal model and route of administration? Some vehicles can cause adverse effects.

  • Handling Stress: Excessive or improper handling of animals during dosing can cause stress, which may exacerbate underlying conditions or lead to injury.

Inconsistent Pharmacokinetic (PK) Profiles

Q: Our PK analysis shows significant variability in this compound plasma concentrations between animals. Why might this be happening?

A: Inconsistent PK profiles can confound efficacy studies.

  • Differences in Metabolism: Individual animals may metabolize the drug at different rates due to genetic variations or differences in liver function.

  • Food and Water Consumption: For orally administered drugs, the amount of food and water consumed can affect drug absorption. Ensure consistent access to food and water, and consider fasting protocols if appropriate.

  • Sample Collection and Handling: Inconsistencies in the timing of blood draws or improper handling and storage of plasma samples can lead to inaccurate PK data.

Experimental Protocols & Data

Protocol: In Vivo Efficacy Study in a Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a transgenic mouse model of chronic Hepatitis B.

  • Animal Model: Transgenic mice expressing the Hepatitis B virus genome.

  • Acclimation: Acclimate animals to the facility for at least one week prior to the start of the study.

  • Randomization: Randomize animals into treatment and control groups based on body weight and baseline viral titers.

  • Dosing: Administer this compound or vehicle control via oral gavage once daily for 14 days.

  • Sample Collection: Collect blood samples at specified time points to measure viral DNA levels and plasma drug concentrations.

  • Endpoint Analysis: At the end of the study, harvest liver tissue to measure intrahepatic viral DNA and RNA.

Table 1: Example of Variable Viral Load Reduction
Animal IDBaseline Viral Load (log10 copies/mL)Day 14 Viral Load (log10 copies/mL)Log Reduction
M-017.24.13.1
M-027.55.52.0
M-037.34.03.3
M-047.16.01.1
M-057.44.23.2
Mean 7.3 4.76 2.54
Std. Dev. 0.16 0.89 0.95
Table 2: Troubleshooting Checklist for Unexpected Variability
Potential CauseCorrective Action
Host Factors
Genetic VariationUse inbred strains or genetically uniform animals.
Age and SexEnsure balanced distribution across groups.
Health StatusSource animals from a reputable vendor and perform health checks.
Experimental Procedures
Dosing InaccuracyTrain personnel on proper administration techniques.
Timing of TreatmentStandardize the time between infection and first dose.
Sample HandlingFollow a strict protocol for sample collection, processing, and storage.
Drug Formulation
Inconsistent FormulationPrepare fresh drug formulations and ensure homogeneity.
Vehicle EffectsTest the vehicle alone for any potential effects.

Visualizations

This compound Mechanism of Action

Metacavir_Mechanism cluster_cell Host Cell This compound This compound (inactive) Metacavir_P This compound-TP (active) This compound->Metacavir_P Phosphorylation Viral_Polymerase Viral Polymerase Metacavir_P->Viral_Polymerase Competitive Inhibition dGTP dGTP (natural substrate) dGTP->Viral_Polymerase Viral_DNA Growing Viral DNA Viral_Polymerase->Viral_DNA Incorporation of dGTP Terminated_DNA Terminated Viral DNA Viral_Polymerase->Terminated_DNA Incorporation of This compound-TP

Caption: this compound's competitive inhibition of viral polymerase.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow Start Start: Acclimation of Animals Randomization Randomization into Groups Start->Randomization Baseline Baseline Sample Collection (Blood) Randomization->Baseline Infection Viral Infection Baseline->Infection Treatment Treatment Initiation (this compound or Vehicle) Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Sampling Interim Sample Collection Monitoring->Sampling e.g., Day 7 Endpoint Endpoint: Euthanasia and Tissue Collection Monitoring->Endpoint Day 14 Sampling->Monitoring Analysis Data Analysis (Viral Load, PK, Histology) Endpoint->Analysis

Caption: Workflow for a typical in vivo antiviral efficacy study.

Troubleshooting Logic for High Response Variability

Troubleshooting_Variability cluster_Host Host Factor Issues cluster_Procedure Procedural Issues cluster_Drug Drug/Vehicle Issues Start High Variability Observed Check_Host Review Host Factors (Age, Sex, Strain) Start->Check_Host Check_Procedure Review Experimental Procedures (Dosing, Timing) Start->Check_Procedure Check_Drug Review Drug Formulation and Vehicle Start->Check_Drug Inconsistent_Strain Inconsistent Genetic Background? Check_Host->Inconsistent_Strain Age_Sex_Mismatch Unbalanced Age/Sex Distribution? Check_Host->Age_Sex_Mismatch Dosing_Error Inconsistent Dosing Technique? Check_Procedure->Dosing_Error Timing_Error Variable Treatment Start Time? Check_Procedure->Timing_Error Formulation_Problem Poor Drug Solubility/Stability? Check_Drug->Formulation_Problem Vehicle_Effect Adverse Vehicle Effects? Check_Drug->Vehicle_Effect

Caption: A logical approach to troubleshooting experimental variability.

References

Validation & Comparative

A Comparative Efficacy Analysis of Metacavir and Entecavir for Chronic Hepatitis B Virus (HBV) Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of the investigational compound Metacavir against the established antiviral agent Entecavir for the treatment of chronic hepatitis B (CHB). The data for Entecavir is derived from published clinical trials, while the data for this compound is presented as a hypothetical profile for illustrative purposes.

Quantitative Efficacy and Safety Data

The following table summarizes the key efficacy and safety endpoints from a hypothetical 48-week, randomized, double-blind clinical trial comparing this compound and Entecavir in treatment-naïve HBeAg-positive CHB patients.

Efficacy EndpointThis compound (1 mg daily) (Illustrative Data)Entecavir (0.5 mg daily)
Virologic Response
HBV DNA < 300 copies/mL75%67%
Mean HBV DNA Reduction (log10 IU/mL)-5.8-5.1
Biochemical Response
ALT Normalization82%78%
Serological Response
HBeAg Seroconversion25%21%
HBsAg Loss3%<1%
Safety and Tolerability
Incidence of Adverse Events18%16%
Drug Resistance<1%<1% in treatment-naïve patients after three years[1].
Experimental Protocols

The data presented is based on a hypothetical Phase III, multicenter, randomized, double-blind, active-control study.

1. Patient Population:

  • Inclusion Criteria: Adults aged 18-65 years with chronic HBV infection (HBsAg positive for >6 months), HBeAg-positive, serum HBV DNA >20,000 IU/mL, and persistently elevated ALT levels (1.3 to 10 times the upper limit of normal).

  • Exclusion Criteria: Co-infection with HCV or HIV, decompensated liver disease, prior treatment with nucleos(t)ide analogues, and evidence of hepatocellular carcinoma.

2. Study Design and Treatment:

  • Patients were randomized in a 1:1 ratio to receive either this compound (1 mg) or Entecavir (0.5 mg) orally, once daily for 48 weeks.

  • The study was blinded to both investigators and patients.

3. Assessments:

  • Virologic Assessment: Serum HBV DNA levels were quantified using a real-time PCR assay at baseline and at weeks 4, 12, 24, and 48.

  • Biochemical Assessment: Serum ALT levels were measured at baseline and at regular intervals throughout the study.

  • Serologic Assessment: HBeAg, anti-HBe, HBsAg, and anti-HBs were assessed at baseline and at week 48.

  • Safety Monitoring: Adverse events were monitored throughout the study. Renal function was closely monitored.

4. Endpoints:

  • Primary Efficacy Endpoint: The proportion of patients with undetectable serum HBV DNA (<300 copies/mL) at 48 weeks.

  • Secondary Efficacy Endpoints: Mean change in HBV DNA from baseline, proportion of patients with ALT normalization, and rates of HBeAg seroconversion and HBsAg loss.

  • Safety Endpoint: Incidence and severity of adverse events and development of drug resistance.

Visualizing Experimental and Molecular Pathways

Experimental Workflow

The following diagram illustrates the workflow of the hypothetical clinical trial designed to compare the efficacy of this compound and Entecavir.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase (48 Weeks) cluster_analysis End-of-Study Analysis s1 Inclusion/Exclusion Criteria Assessment s2 Baseline Assessments: HBV DNA, ALT, Serology s1->s2 rand 1:1 Randomization s2->rand t1 Group A: this compound (1 mg/day) rand->t1 Arm 1 t2 Group B: Entecavir (0.5 mg/day) rand->t2 Arm 2 m1 Monitoring at Weeks 4, 12, 24: HBV DNA, ALT, Safety t1->m1 t2->m1 e1 Week 48 Assessments: Primary & Secondary Endpoints m1->e1 comp Comparative Efficacy & Safety Analysis e1->comp

Caption: Workflow of the comparative clinical trial.

Mechanism of Action and HBV Replication Cycle

Entecavir is a guanosine nucleoside analogue that, in its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate.[2] This inhibits the HBV polymerase, effectively blocking all three stages of viral replication: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[2][3][4] For the purpose of this guide, this compound is hypothesized to be a novel polymerase inhibitor with a similar, but potentially more potent, mechanism of action.

HBV_Lifecycle cluster_cell Hepatocyte cluster_inhibition Inhibition entry HBV Entry uncoat Uncoating entry->uncoat nucleus Nucleus uncoat->nucleus cccDNA cccDNA Formation nucleus->cccDNA transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA translation Translation pgRNA->translation encapsidation Encapsidation of pgRNA & Polymerase pgRNA->encapsidation proteins Viral Proteins (Polymerase, Core, Surface) translation->proteins proteins->encapsidation assembly Virion Assembly proteins->assembly rt Reverse Transcription encapsidation->rt rcDNA rcDNA Synthesis rt->rcDNA rcDNA->assembly release New Virion Release assembly->release entecavir Entecavir entecavir->rt Inhibits This compound This compound (Hypothetical) This compound->rt Inhibits

Caption: HBV replication cycle and points of inhibition.

References

Head-to-Head Comparison of Metacavir and Lamivudine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two nucleoside analogues with activity against the Hepatitis B Virus (HBV): Metacavir (also referred to as PNA) and Lamivudine. While both compounds are reverse transcriptase inhibitors, a direct head-to-head comparison of their in vitro antiviral potency is challenging due to the limited publicly available data for this compound. This document summarizes the existing data, outlines relevant experimental protocols, and visualizes the mechanisms of action.

Introduction

This compound (PNA) is a novel synthetic purine nucleoside analog developed for the treatment of chronic HBV infection.[1][2] Lamivudine, a well-established synthetic nucleoside analogue, is a potent inhibitor of reverse transcriptase and is used in the treatment of both HIV and HBV.[1] Both drugs target the viral polymerase, a crucial enzyme in the HBV replication cycle.

Mechanism of Action

Both this compound and Lamivudine are nucleoside reverse transcriptase inhibitors (NRTIs). Their mechanism of action involves intracellular phosphorylation to their active triphosphate forms, which then compete with natural deoxynucleotides for incorporation into the elongating viral DNA chain. Once incorporated, they act as chain terminators due to the absence of a 3'-hydroxyl group, thus halting viral DNA synthesis.

dot

NRTI_Mechanism_of_Action cluster_cell Hepatocyte Drug This compound / Lamivudine Drug_P Drug-Monophosphate Drug_PP Drug-Diphosphate Drug_P->Drug_PP Drug_PPP Active Drug-Triphosphate Drug_PP->Drug_PPP HBV_RT HBV Reverse Transcriptase Drug_PPP->HBV_RT Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis HBV_RT->Viral_DNA_Synthesis Chain_Termination Chain Termination HBV_RT->Chain_Termination Viral_DNA_Synthesis->Chain_Termination

Caption: Mechanism of Action for Nucleoside Reverse Transcriptase Inhibitors.

Data Presentation

A direct comparison of the 50% effective concentration (EC50) for antiviral activity against HBV in vitro is not possible due to the absence of publicly available data for this compound. The following tables summarize the available quantitative data for both compounds.

Table 1: In Vitro Antiviral Activity against HBV

CompoundCell LineEC50Citation
This compound (PNA) Not ReportedData not available
Lamivudine HepG2.2.1514.1 nM[3]

Table 2: In Vitro Cytotoxicity

CompoundCell LineCC50 (50% Cytotoxic Concentration)Citation
This compound (PNA) HepG2> 250 µM[2]
Lamivudine HepG2> 10 µM

Note: The cytotoxicity of Lamivudine in HepG2 cells has been evaluated in multiple studies, with results indicating low cytotoxicity at concentrations effective against HBV.

Experimental Protocols

HBV Antiviral Activity Assay (HepG2.2.15 Cell Line)

This protocol describes a common method for evaluating the in vitro antiviral activity of compounds against HBV.

dot

Antiviral_Assay_Workflow Start Start Seed_Cells Seed HepG2.2.15 cells in 96-well plates Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate Incubate for 7-9 days Add_Compound->Incubate Harvest_Supernatant Harvest cell culture supernatant Incubate->Harvest_Supernatant Extract_DNA Extract HBV DNA Harvest_Supernatant->Extract_DNA qPCR Quantify HBV DNA by qPCR Extract_DNA->qPCR Calculate_EC50 Calculate EC50 value qPCR->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for In Vitro HBV Antiviral Assay.

Methodology:

  • Cell Culture: HepG2.2.15 cells, which are stably transfected with the HBV genome and constitutively secrete viral particles, are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound or Lamivudine) are serially diluted and added to the cell culture medium. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a period of 7 to 9 days, with the medium and compound being refreshed every 2-3 days.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • HBV DNA Extraction: Viral DNA is extracted from the supernatant using a commercial viral DNA extraction kit.

  • Quantitative PCR (qPCR): The amount of HBV DNA in each sample is quantified using real-time PCR with primers and probes specific for the HBV genome.

  • Data Analysis: The percentage of inhibition of HBV replication is calculated for each compound concentration relative to the vehicle control. The EC50 value, the concentration at which the compound inhibits 50% of viral replication, is determined by non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of compounds in a cell line.

Methodology:

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: The cells are then treated with various concentrations of the test compounds. A control group with no compound treatment is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control group. The CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.

Summary and Conclusion

In vitro studies on this compound have focused on its mitochondrial toxicity profile, indicating a low potential for mitochondrial toxicity at concentrations expected to be therapeutically relevant.[1][2] This is a critical parameter for the long-term safety of nucleoside analogues.

For a comprehensive head-to-head comparison, further in vitro studies directly comparing the antiviral activity of this compound and Lamivudine under identical experimental conditions are required. Such studies would be invaluable for the research and drug development community in assessing the relative potential of this compound as a therapeutic agent for chronic hepatitis B.

References

Comparative Antiviral Efficacy of Metacavir in Primary Human Hepatocytes: A Head-to-Head Analysis with Entecavir and Tenofovir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This report provides a comparative analysis of the investigational antiviral agent Metacavir against the established first-line treatments for Hepatitis B Virus (HBV), Entecavir and Tenofovir. The focus of this guide is the validation of this compound's antiviral activity in primary human hepatocytes, the gold standard in vitro model for studying liver-specific drug metabolism and efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.

While direct comparative preclinical data for this compound in primary human hepatocytes is not yet publicly available, this guide synthesizes existing in vitro data for Entecavir and Tenofovir and outlines the expected mechanistic pathway of this compound based on its classification as a nucleoside analog.

Mechanism of Action: Targeting HBV Replication

This compound, like Entecavir and Tenofovir, is a nucleoside/nucleotide analog designed to inhibit the HBV polymerase, a critical enzyme in the viral replication cycle.[1][2][3][4] Upon entering a hepatocyte, these drugs are phosphorylated to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the elongating viral DNA strand by the HBV reverse transcriptase. Incorporation of the drug analog results in premature chain termination, thereby halting viral replication.[1][2][5]

Below is a diagram illustrating the generalized mechanism of action for nucleoside/nucleotide analog HBV inhibitors.

HBV_Replication_Inhibition cluster_hepatocyte Primary Human Hepatocyte HBV HBV Virion Entry Entry into Hepatocyte HBV->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) (in Nucleus) rcDNA->cccDNA pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA HBV_Polymerase HBV Polymerase (Reverse Transcriptase) pgRNA->HBV_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis HBV_Polymerase->Viral_DNA_Synthesis Assembly Virion Assembly & Egress Viral_DNA_Synthesis->Assembly New_Virion New HBV Virion Assembly->New_Virion This compound This compound (Nucleoside Analog) Inhibition Inhibition of Reverse Transcriptase This compound->Inhibition Entecavir Entecavir (Nucleoside Analog) Entecavir->Inhibition Tenofovir Tenofovir (Nucleotide Analog) Tenofovir->Inhibition Inhibition->Viral_DNA_Synthesis Blocks Elongation

Mechanism of HBV Replication Inhibition by Nucleos(t)ide Analogs.

Comparative Antiviral Activity

Direct comparative studies of this compound, Entecavir, and Tenofovir in primary human hepatocytes are not available in the public domain. The following table summarizes the available 50% effective concentration (EC50) values obtained from in vitro studies using human hepatoma cell lines, which serve as a preliminary indicator of antiviral potency. It is important to note that these values may differ in primary human hepatocytes.

Antiviral AgentCell LineEC50 (µM)Citation
This compound Data not publicly availableData not publicly available
Entecavir HepG2 (transfected)~0.004[6]
Tenofovir HepG2 (stable cell line)~1.1[7]

Note: The potency of Tenofovir is significantly enhanced in its prodrug forms (e.g., Tenofovir Disoproxil Fumarate - TDF, and Tenofovir Alafenamide - TAF), which are administered clinically.

Experimental Protocols

The following section details a generalized protocol for the validation of antiviral activity in primary human hepatocytes. This methodology is based on established practices in the field and serves as a framework for the type of studies required to generate the comparative data presented in this guide.

Isolation and Culture of Primary Human Hepatocytes (PHHs)

Primary human hepatocytes are isolated from fresh liver tissue obtained from consented donors, typically from surgical resections. The isolation process involves a two-step collagenase perfusion method to digest the liver matrix and release the hepatocytes. The isolated cells are then purified by low-speed centrifugation and seeded onto collagen-coated plates. Cells are maintained in a specialized hepatocyte culture medium supplemented with growth factors to ensure viability and maintain their differentiated phenotype.[8][9][10]

HBV Infection of Primary Human Hepatocytes

Cultured PHHs are infected with a high-titer HBV inoculum. To enhance infection efficiency, polyethylene glycol (PEG) is often added to the culture medium. The cells are incubated with the virus for a defined period (e.g., 16-24 hours) to allow for viral entry. After the infection period, the inoculum is removed, and the cells are washed and maintained in fresh culture medium.[11][12]

Antiviral Compound Treatment

Following HBV infection, the cultured PHHs are treated with a range of concentrations of the antiviral compounds (this compound, Entecavir, and Tenofovir). A vehicle control (e.g., DMSO) is run in parallel. The medium containing the antiviral compounds is replaced at regular intervals (e.g., every 2-3 days) for the duration of the experiment (typically 7-14 days).

Quantification of HBV DNA

The antiviral efficacy is determined by measuring the reduction in HBV DNA levels in the culture supernatant. Viral DNA is extracted from the supernatant at various time points post-infection. The amount of HBV DNA is quantified using a highly sensitive and specific quantitative polymerase chain reaction (qPCR) assay.[7][13][14][15][16] The results are typically expressed as a log reduction in viral load compared to the vehicle control. The EC50 value is then calculated as the drug concentration that inhibits HBV DNA replication by 50%.

Antiviral_Assay_Workflow Start Isolate & Culture Primary Human Hepatocytes Infection Infect with HBV Start->Infection Treatment Treat with Antiviral Compounds (this compound, Entecavir, Tenofovir) Infection->Treatment Incubation Incubate for 7-14 Days Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection DNA_Extraction Extract Viral DNA Supernatant_Collection->DNA_Extraction qPCR Quantify HBV DNA (qPCR) DNA_Extraction->qPCR Data_Analysis Analyze Data (EC50 Calculation) qPCR->Data_Analysis End Comparative Efficacy Determined Data_Analysis->End

Experimental Workflow for Antiviral Efficacy Testing in PHHs.

Conclusion

While this compound is a promising investigational agent for the treatment of chronic Hepatitis B, a comprehensive comparison of its antiviral activity against established therapies like Entecavir and Tenofovir in primary human hepatocytes requires the public availability of direct, head-to-head preclinical data. The methodologies outlined in this guide provide a framework for the rigorous evaluation necessary to establish the clinical potential of this compound. Future publications of in vitro studies will be critical for a definitive assessment of its comparative efficacy.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. It is not intended to provide medical advice.

Contact: [Insert Contact Information]

References

Navigating the Landscape of HBV Resistance: A Comparative Guide to Metacavir and Other NRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount in the ongoing battle against Hepatitis B virus (HBV). This guide provides a comprehensive comparison of the cross-resistance profiles of common HBV polymerase mutations to various nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), with a focus on providing supporting experimental data and detailed methodologies.

The emergence of drug-resistant HBV strains poses a significant challenge to effective long-term treatment. Nucleos(t)ide analogues are the cornerstone of anti-HBV therapy, but mutations in the viral polymerase can reduce their efficacy. This guide focuses on the cross-resistance patterns observed with well-established NRTIs. The term "Metacavir" did not yield specific results in the context of approved HBV NRTIs; therefore, this guide will focus on the following widely used drugs: Lamivudine (LAM), Adefovir (ADV), Entecavir (ETV), and Tenofovir (TDF).

Quantitative Cross-Resistance Profiles of HBV Mutations

The following tables summarize the in vitro fold-change in resistance conferred by key HBV reverse transcriptase (RT) mutations to major NRTIs. The data is compiled from multiple phenotypic analyses. Fold change is expressed as the ratio of the IC50 (the concentration of a drug that inhibits 50% of viral replication) for the mutant virus to the IC50 for the wild-type virus.

HBV RT Mutation Lamivudine (LAM) Adefovir (ADV) Entecavir (ETV) Tenofovir (TDF) Reference(s)
Primary LAM-Resistance Mutations
rtM204V>10001>101[1]
rtM204I>1000110-201[1]
rtL180M + rtM204V>10002.85>1003.3[1]
Primary ADV-Resistance Mutations
rtA181T/V2-105-101-22-3[2]
rtN236T15-1013-4[3]
ETV-Resistance Associated Mutations (in LAM-R background)
rtL180M + rtM204V + rtT184G/S/L>1000~3>1000~3[4]
rtL180M + rtM204V + rtS202G/I>1000~3>1000~3[4]
Multi-Drug Resistance Mutations
rtA181T + rtN236T2-10>101-2>10[5]

Note: The fold-change values can vary between studies depending on the specific assay conditions and cell lines used.

Experimental Protocols

Accurate assessment of antiviral resistance is crucial for clinical management and drug development. The two primary methods for determining HBV drug resistance are genotypic and phenotypic assays.

Genotypic Resistance Assay Protocol (Sanger Sequencing)

Genotypic assays detect specific mutations in the HBV polymerase gene that are known to be associated with drug resistance.

  • Sample Collection and Viral DNA Extraction:

    • Collect whole blood in an EDTA tube.

    • Separate plasma by centrifugation.

    • Extract HBV DNA from plasma using a commercial viral DNA extraction kit following the manufacturer's instructions. A minimum viral load of 1,000 IU/mL is generally required for successful amplification.[6]

  • PCR Amplification of the HBV Polymerase Gene:

    • Amplify the reverse transcriptase (RT) domain of the HBV polymerase gene using nested PCR.

    • First Round PCR: Use outer primers flanking the RT region.

      • Reaction Mix: HBV DNA template, forward and reverse outer primers, dNTPs, Taq polymerase, and PCR buffer.

      • Cycling Conditions: Initial denaturation (e.g., 95°C for 5 min), followed by 35-40 cycles of denaturation (95°C for 30s), annealing (e.g., 55-60°C for 30s), and extension (72°C for 1-2 min), with a final extension at 72°C for 5-10 min.

    • Second Round (Nested) PCR: Use inner primers located within the first-round amplicon to increase sensitivity and specificity.

      • Reaction Mix: Use 1-2 µL of the first-round PCR product as a template with inner primers.

      • Cycling Conditions: Similar to the first round, but with a reduced number of cycles (e.g., 25-30).

  • PCR Product Purification:

    • Analyze the nested PCR product on an agarose gel to confirm the correct size.

    • Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and other contaminants.

  • Sanger Sequencing:

    • Perform cycle sequencing using the purified PCR product as a template with the inner forward and reverse primers and fluorescently labeled dideoxynucleotides (ddNTPs).

    • Purify the sequencing products to remove unincorporated ddNTPs.

    • Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.

  • Sequence Analysis:

    • Assemble the forward and reverse sequences to obtain a consensus sequence of the amplified RT region.

    • Align the patient's HBV sequence with a wild-type reference sequence to identify amino acid mutations.

    • Interpret the identified mutations for their association with resistance to different NRTIs using established databases and guidelines.

Phenotypic Resistance Assay Protocol (Cell-Based)

Phenotypic assays directly measure the susceptibility of an HBV strain to an antiviral drug by assessing its ability to replicate in the presence of the drug.

  • Cloning of the HBV Genome:

    • Amplify the full-length or a replication-competent fragment of the HBV genome from patient-derived viral DNA using high-fidelity DNA polymerase.

    • Clone the amplified HBV DNA into a suitable expression vector. Site-directed mutagenesis can be used to introduce specific resistance mutations into a wild-type HBV backbone.

  • Cell Culture and Transfection:

    • Culture a human hepatoma cell line (e.g., Huh7 or HepG2) in appropriate media.

    • Transfect the cells with the plasmid containing the wild-type or mutant HBV genome using a suitable transfection reagent.

  • Drug Treatment:

    • After transfection, culture the cells in the presence of serial dilutions of the NRTI being tested. A drug-free control is also included.

    • Replenish the medium with fresh drug at regular intervals (e.g., every 2-3 days) for a total of 5-7 days.

  • Quantification of HBV Replication:

    • Harvest the cells and/or the culture supernatant.

    • For intracellular HBV DNA: Extract total DNA from the cells and quantify the levels of HBV replicative intermediates (e.g., relaxed circular and double-stranded linear DNA) using Southern blot analysis or quantitative PCR (qPCR).

    • For extracellular HBV DNA: Extract viral DNA from the culture supernatant and quantify HBV DNA levels by qPCR.

  • Data Analysis and IC50 Determination:

    • Plot the percentage of inhibition of HBV replication against the drug concentration.

    • Calculate the 50% inhibitory concentration (IC50) for both the wild-type and mutant viruses using a non-linear regression analysis.

    • The fold change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Visualizing Key Pathways and Relationships

To further elucidate the mechanisms of HBV replication, NRTI action, and the workflow for resistance testing, the following diagrams are provided.

HBV_Replication_Cycle cluster_cell Hepatocyte Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation rcDNA -> cccDNA Transcription 5. Transcription cccDNA_Formation->Transcription -> pregenomic RNA (pgRNA) & mRNAs Translation 6. Translation Transcription->Translation Viral Proteins (Polymerase, Core, Surface) pgRNA pgRNA Transcription->pgRNA Encapsidation 7. Encapsidation Translation->Encapsidation Core & Polymerase proteins Assembly 9. Assembly & Budding Translation->Assembly Surface proteins Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription pgRNA -> rcDNA Reverse_Transcription->Assembly Release 10. Release Assembly->Release Virion HBV Virion Release->Virion New Virions pgRNA->Encapsidation Virion->Entry

Caption: The Hepatitis B Virus (HBV) replication cycle within a hepatocyte.

NRTI_Mechanism cluster_process HBV Reverse Transcription cluster_inhibition NRTI Inhibition pgRNA pgRNA Template HBV_Polymerase HBV Polymerase (RT) pgRNA->HBV_Polymerase dNTPs Natural dNTPs dNTPs->HBV_Polymerase Growing_DNA Growing Viral DNA Strand HBV_Polymerase->Growing_DNA Incorporation of dNTPs Chain_Termination Chain Termination HBV_Polymerase->Chain_Termination Incorporation of NRTI-TP Completed_DNA Completed Viral DNA Growing_DNA->Completed_DNA Elongation NRTI NRTI Prodrug NRTI_TP Active NRTI-Triphosphate NRTI->NRTI_TP Intracellular Phosphorylation NRTI_TP->HBV_Polymerase Competitive Inhibition with dNTPs

Caption: Mechanism of action of Nucleos(t)ide Reverse Transcriptase Inhibitors (NRTIs).

Resistance_Workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Patient_Sample Patient Sample (Plasma) DNA_Extraction HBV DNA Extraction Patient_Sample->DNA_Extraction PCR_Amplification PCR Amplification of Polymerase Gene DNA_Extraction->PCR_Amplification Sequencing Sanger Sequencing PCR_Amplification->Sequencing Cloning Cloning into Expression Vector PCR_Amplification->Cloning Sequence_Analysis Sequence Analysis & Mutation Calling Sequencing->Sequence_Analysis Genotypic_Report Resistance Report (Mutation Profile) Sequence_Analysis->Genotypic_Report Cell_Transfection Cell Culture & Transfection Cloning->Cell_Transfection Drug_Susceptibility Drug Susceptibility Assay Cell_Transfection->Drug_Susceptibility IC50_Determination IC50 Determination & Fold-Change Calculation Drug_Susceptibility->IC50_Determination Phenotypic_Report Resistance Report (Fold-Change) IC50_Determination->Phenotypic_Report

Caption: Workflow for genotypic and phenotypic HBV drug resistance testing.

This guide provides a foundational understanding of the cross-resistance profiles of HBV mutations to key NRTIs. The presented data and protocols are intended to support researchers and clinicians in the development of novel antiviral strategies and in the effective management of patients with chronic hepatitis B. Continuous monitoring and characterization of emerging resistance patterns are essential to stay ahead of this evolving virus.

References

A Comparative Analysis of Entecavir and Tenofovir on Hepatitis B Virus cccDNA

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This report provides a comparative analysis of Entecavir and Tenofovir. The initial query for "Metacavir" did not yield relevant results in the context of Hepatitis B Virus (HBV) treatment. It is presumed that this was a typographical error and the intended compound for comparison was Entecavir, a widely used antiviral for chronic Hepatitis B.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the effects of Entecavir and Tenofovir on HBV covalently closed circular DNA (cccDNA). The information presented is supported by experimental data from peer-reviewed studies.

Executive Summary

Entecavir and Tenofovir are potent nucleos(t)ide analogues (NAs) that are first-line treatments for chronic hepatitis B. They effectively suppress HBV replication by inhibiting the viral reverse transcriptase. While both drugs lead to significant reductions in serum HBV DNA, their direct impact on the stable intranuclear cccDNA reservoir is more modest. The persistence of cccDNA is a major obstacle to a complete cure for chronic hepatitis B. This guide synthesizes available data on the effects of Entecavir and Tenofovir on HBV cccDNA, details the experimental methods used for its quantification, and illustrates the mechanisms of action of these antiviral agents.

Data Presentation: Entecavir vs. Tenofovir on HBV cccDNA Reduction

The following table summarizes quantitative data from studies that have assessed the impact of Entecavir and Tenofovir on HBV cccDNA levels. It is important to note that direct head-to-head comparative studies quantifying cccDNA reduction are limited. The data presented is compiled from separate studies, and experimental conditions may vary.

DrugStudy PopulationDuration of TreatmentMethod of cccDNA QuantificationBaseline cccDNA Level (copies/mL or copies/HGEq)Post-treatment cccDNA Level (copies/mL or copies/HGEq)Log Reduction in cccDNAReference
Entecavir HBeAg-positive patients48 weeksReal-time PCRMedian: 5.1 x 10⁶Median: 2.4 x 10³~3 log₁₀[1][2]
Entecavir HBeAg-positive patients48 weeksReal-time PCRNot specifiedNot specified~1 log₁₀ copies/HGEq[2]
Tenofovir Data on direct cccDNA quantification is less available in direct comparative studies. However, studies have shown significant suppression of HBV replication, which indirectly impacts the cccDNA pool over time.

Note: HGEq stands for Human Genome Equivalents.

Experimental Protocols

The accurate quantification of HBV cccDNA is technically challenging due to its low copy number and its sequence identity with other viral DNA intermediates. The two most common methods are Southern Blot and quantitative Polymerase Chain Reaction (qPCR).

Southern Blot for HBV cccDNA Detection

Southern blot is considered the "gold standard" for cccDNA detection as it can distinguish cccDNA from other HBV DNA forms based on their different electrophoretic mobility.[3][4][5][6][7]

Methodology:

  • Hirt DNA Extraction: This method is used to selectively extract low molecular weight DNA, such as cccDNA, from infected cells while precipitating high molecular weight genomic DNA.[3][5][6][7]

    • Cells are lysed with a buffer containing SDS.

    • High salt concentration (e.g., NaCl) is added to precipitate proteins and genomic DNA.

    • The supernatant containing the low molecular weight DNA is collected.

  • Agarose Gel Electrophoresis: The extracted DNA is separated by size on an agarose gel. The circular, supercoiled structure of cccDNA results in a distinct migration pattern compared to linear or relaxed circular DNA.[3][4]

  • DNA Transfer: The separated DNA is transferred from the gel to a solid membrane (e.g., nitrocellulose or nylon).[4]

  • Hybridization: The membrane is incubated with a labeled DNA or RNA probe that is complementary to the HBV DNA sequence.[3][6]

  • Detection: The labeled probe bound to the HBV DNA on the membrane is detected, typically by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).[3]

Quantitative PCR (qPCR) for HBV cccDNA Quantification

qPCR is a more sensitive and high-throughput method for quantifying cccDNA. However, it is prone to overestimation due to the co-amplification of other viral DNA forms.[8]

Methodology:

  • DNA Extraction: Similar to Southern blot, a method to enrich for cccDNA, such as Hirt extraction, is often employed.[9]

  • Nuclease Digestion: To improve the specificity for cccDNA, samples are often treated with nucleases that selectively degrade linear and relaxed circular DNA, such as Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease.[9]

  • Primer Design: Primers are designed to specifically amplify a region of the HBV genome that is unique to the ligated ends of the cccDNA molecule.[8]

  • Real-time PCR Amplification: The qPCR reaction is performed using a fluorescent dye or probe that allows for the real-time monitoring of DNA amplification.

  • Quantification: The amount of cccDNA is determined by comparing the amplification signal to a standard curve generated from a known amount of a plasmid containing the cccDNA target sequence.[8]

Visualizations

Mechanism of Action of Entecavir and Tenofovir

Mechanism_of_Action cluster_entecavir Entecavir cluster_tenofovir Tenofovir cluster_hbv_replication HBV Replication Cycle ETV Entecavir (Prodrug) ETV_TP Entecavir Triphosphate (Active Form) ETV->ETV_TP Intracellular Phosphorylation HBV_Polymerase HBV Reverse Transcriptase/Polymerase ETV_TP->HBV_Polymerase Competitive Inhibition TDF Tenofovir Disoproxil Fumarate (TDF) (Prodrug) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_DP Tenofovir Diphosphate (Active Form) TFV->TFV_DP Intracellular Phosphorylation TFV_DP->HBV_Polymerase Competitive Inhibition pgRNA pregenomic RNA (pgRNA) HBV_DNA HBV DNA Synthesis (Reverse Transcription) pgRNA->HBV_DNA Template HBV_Polymerase->HBV_DNA Catalyzes

Caption: Mechanism of action of Entecavir and Tenofovir on HBV replication.

Experimental Workflow for HBV cccDNA Quantification

cccDNA_Quantification_Workflow cluster_quantification Quantification Methods start Infected Hepatocytes dna_extraction Hirt DNA Extraction (Enrichment for cccDNA) start->dna_extraction nuclease_treatment Nuclease Treatment (e.g., T5 Exonuclease) to degrade non-cccDNA dna_extraction->nuclease_treatment qpcr qPCR with cccDNA-specific primers nuclease_treatment->qpcr southern_blot Southern Blot nuclease_treatment->southern_blot data_analysis Data Analysis and Quantification qpcr->data_analysis southern_blot->data_analysis

Caption: General experimental workflow for the quantification of HBV cccDNA.

Conclusion

Both Entecavir and Tenofovir are highly effective in suppressing HBV DNA replication. While this leads to a reduction in the formation of new cccDNA molecules and a slow decline in the existing cccDNA pool over long-term therapy, neither drug directly targets and eliminates cccDNA. The data suggests that Entecavir can lead to a significant, though not complete, reduction in intrahepatic cccDNA levels after 48 weeks of treatment. Further research, including direct comparative studies with standardized and highly sensitive cccDNA quantification methods, is needed to fully elucidate the comparative long-term effects of Entecavir and Tenofovir on the HBV cccDNA reservoir. The ultimate goal of a functional cure for chronic hepatitis B will likely require combination therapies that not only suppress viral replication but also target the stability and transcriptional activity of cccDNA.

References

Metacavir: A Safety Profile Benchmark Against Established HBV Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the landscape of Hepatitis B Virus (HBV) treatment evolves, a comprehensive evaluation of the safety profiles of emerging therapies is paramount for informed clinical decision-making. This guide provides a detailed comparative analysis of the safety profile of Metacavir, a novel nucleoside reverse transcriptase inhibitor currently in Phase 2 clinical development, against established first-line and second-line treatments for chronic HBV: Entecavir, Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), and Lamivudine. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to benchmark this compound's position in the HBV treatment paradigm.

Executive Summary

This compound, a prodrug of 2',3'-dideoxyguanosine (ddG), has demonstrated potent anti-HBV activity in preclinical studies. While comprehensive clinical safety data from Phase 2 trials are not yet publicly available in detail, preclinical investigations provide initial insights into its safety profile. This guide consolidates the available information on this compound and contrasts it with the well-documented safety profiles of Entecavir, TDF, TAF, and Lamivudine, focusing on key areas of concern for nucleoside/nucleotide analogs, including mitochondrial, renal, and bone toxicity.

Comparative Safety Analysis of HBV Nucleos(t)ide Analogs

The following table summarizes the reported adverse events and safety concerns associated with this compound and its established counterparts. It is important to note that the data for this compound is primarily derived from preclinical studies and early clinical trials, and direct comparison of rates with drugs that have extensive post-marketing data should be interpreted with caution.

Adverse Event/Safety Parameter This compound Entecavir Tenofovir Disoproxil Fumarate (TDF) Tenofovir Alafenamide (TAF) Lamivudine
Common Adverse Events Data from Phase 2 trials not publicly available. Preclinical studies in rhesus monkeys identified the gastrointestinal tract, liver, blood, and kidneys as main target organs of toxicity.[1]Headache (17-23%), upper respiratory tract infection (18-20%), fatigue (10-13%), nausea (6-8%).Headache, nasopharyngitis, back pain, nausea.Similar to TDF; higher rates of lipid elevations.Headache, nausea, malaise, fatigue, nasal signs and symptoms.[2]
Serious Adverse Events (SAE) Not publicly available.Rare (4% considered drug-related in one long-term study).4% in Phase 3 studies.Low rates, comparable to TDF.Severe adverse effects occurred in about 5% of patients in clinical trials, including pancreatitis and peripheral neuropathy.[3]
Discontinuation due to AEs Not publicly available.1%[4]<1%0.05% due to renal adverse events in a pooled analysis.[5]4% (in combination therapy for HIV).[5]
Renal Toxicity Preclinical studies in rhesus monkeys showed mild necrosis and exfoliation of renal tubules epithelia at 6 months.[1]Rare, but cases of lactic acidosis have been reported in patients with decompensated cirrhosis.Associated with a greater loss of kidney function compared to other agents and a risk of acute renal failure (risk difference of 0.7%).[3][6]Significantly less impact on renal function compared to TDF.[1][5]Generally well-tolerated with regard to renal function.
Bone Toxicity Not specifically reported in available preclinical data.Not a commonly reported adverse event.Associated with a 1-3% greater bone mineral density loss compared to other NRTIs.[7]Minimal to no impact on bone mineral density; improvements seen when switching from TDF.[7][8]Not a commonly reported adverse event.
Mitochondrial Toxicity Preclinical studies in HepG2 cells showed minimal mitochondrial toxicity at therapeutic concentrations.[2]Potential for lactic acidosis, a known complication of mitochondrial dysfunction, particularly in patients with severe liver disease.Mitochondrial toxicity to proximal tubule cells is a mechanism of TDF-induced renal toxicity.[8]Reduced potential for mitochondrial toxicity due to lower systemic exposure.Associated with mitochondrial dysfunction, including pancreatitis and peripheral neuropathy.[3]
Resistance Profile Not yet established in clinical practice.Low rates of resistance (1.2% at 5 years in nucleoside-naive patients).Low rates of resistance.Low rates of resistance.High rates of resistance with long-term monotherapy.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

This compound, along with Entecavir, TDF, TAF, and Lamivudine, belongs to the class of nucleos(t)ide reverse transcriptase inhibitors (NRTIs). These drugs act as chain terminators during the reverse transcription of HBV pregenomic RNA into DNA, a crucial step in the viral replication cycle. After intracellular phosphorylation to their active triphosphate forms, they are incorporated by the HBV DNA polymerase into the growing viral DNA chain, leading to the termination of its elongation.[2][7][8]

HBV_NRTI_Mechanism Mechanism of Action of HBV NRTIs cluster_Hepatocyte Hepatocyte NRTI NRTI Prodrug (e.g., this compound) Active_NRTI Active NRTI-TP NRTI->Active_NRTI Intracellular Phosphorylation Viral_DNA Viral DNA Synthesis Active_NRTI->Viral_DNA Incorporation HBV_Polymerase HBV Reverse Transcriptase (Polymerase) HBV_Polymerase->Viral_DNA pgRNA HBV pgRNA pgRNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_DNA->Chain_Termination

References

Independent Verification of Antiviral Mechanisms: A Comparative Analysis of Entecavir

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action and performance of Entecavir, a potent antiviral agent for the treatment of chronic Hepatitis B Virus (HBV) infection. Due to the limited publicly available information on "Metacavir," this document focuses on the well-documented antiviral drug Entecavir as a representative example to illustrate a framework for the independent verification of a drug's mechanism of action. The information presented herein is compiled from publicly accessible clinical trial data and research publications.

Mechanism of Action: Entecavir

Entecavir is a guanosine nucleoside analogue that selectively inhibits the replication of the Hepatitis B virus.[1][2] Its mechanism of action involves the inhibition of the HBV polymerase, a multifunctional enzyme essential for viral replication.[2][3]

Following oral administration, Entecavir is absorbed and intracellularly phosphorylated to its active triphosphate form, entecavir triphosphate.[3] This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand.[3]

Entecavir triphosphate disrupts HBV replication by inhibiting all three activities of the viral polymerase:

  • Priming: Inhibition of the initiation of DNA synthesis.[3]

  • Reverse Transcription: Blocking the synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[3]

  • DNA-dependent DNA synthesis: Preventing the synthesis of the positive-strand DNA.[3]

Incorporation of entecavir triphosphate into the viral DNA chain leads to premature chain termination, thus halting viral replication.[3]

Signaling Pathway Diagram

HBV_Replication_and_Entecavir_Inhibition cluster_cell Hepatocyte HBV_virion HBV Virion Entry Entry HBV_virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Encapsidation Encapsidation pgRNA->Encapsidation Reverse_Transcription Reverse Transcription (HBV Polymerase) Encapsidation->Reverse_Transcription New_rcDNA New rcDNA Reverse_Transcription->New_rcDNA Assembly Assembly & Release New_rcDNA->Assembly New_Virion New HBV Virion Assembly->New_Virion Entecavir Entecavir Phosphorylation Phosphorylation Entecavir->Phosphorylation ETV_TP Entecavir Triphosphate ETV_TP->Reverse_Transcription Inhibits Phosphorylation->ETV_TP

Caption: HBV Replication Cycle and Entecavir's Point of Inhibition.

Comparative Performance Data

The efficacy of Entecavir has been evaluated in numerous clinical trials, often in comparison to other nucleos(t)ide analogues such as Lamivudine and Tenofovir. The following tables summarize key performance indicators from these studies.

Table 1: Entecavir vs. Lamivudine in Nucleoside-Naïve HBeAg-Negative Chronic Hepatitis B Patients (48 Weeks)
EndpointEntecavir (0.5 mg daily)Lamivudine (100 mg daily)P-value
Histologic Improvement 70% (208/296)61% (174/287)0.01
Undetectable HBV DNA (<300 copies/mL) 90%72%<0.001
ALT Normalization 78%71%0.045
Mean Reduction in HBV DNA (log10 copies/mL) 5.04.5<0.001
Data from a phase 3, double-blind trial.[4]
Table 2: Entecavir vs. Lamivudine in Nucleoside-Naïve Chinese Patients with Chronic Hepatitis B (48 Weeks)
EndpointEntecavir (0.5 mg/d)Lamivudine (100 mg/d)P-value
Primary Endpoint (HBV DNA <0.7 MEq/ml & ALT <1.25 × ULN) 90% (231/258)67% (174/261)<0.0001
Mean Reduction in HBV DNA (log10 copies/mL) 5.904.33<0.0001
Undetectable HBV DNA (<300 copies/mL) 76%43%<0.0001
ALT Normalization (≤1 × ULN) 90%78%0.0003
HBeAg Seroconversion 15%18%Not Significant
Data from a randomized double-blind trial in China.[5]
Table 3: Entecavir vs. Tenofovir in Treatment-Naïve Chronic Hepatitis B Patients with Severe Acute Exacerbation (24 Weeks)
EndpointEntecavirTenofovirP-value
Overall Mortality or Liver Transplantation 18% (26/148)19% (8/41)0.749
Data from a comparative study.[6]

Experimental Protocols for Antiviral Efficacy Assessment

The independent verification of an antiviral agent's mechanism of action and efficacy relies on standardized and reproducible experimental protocols. Below are generalized methodologies commonly employed in the preclinical and clinical evaluation of anti-HBV drugs.

In Vitro Antiviral Activity Assay

Objective: To determine the potency of a compound in inhibiting HBV replication in a cell culture system.

Methodology:

  • Cell Line: A stable HBV-producing cell line, such as HepG2.2.15, is commonly used. These cells are human hepatoblastoma cells transfected with the HBV genome and constitutively secrete HBV virions.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., Entecavir) and a vehicle control.

  • Incubation: The treated cells are incubated for a defined period (e.g., 6-9 days), with media and compound changes every few days.

  • Quantification of Viral Replication:

    • Extracellular HBV DNA: Supernatants are collected, and viral particles are precipitated. The encapsidated HBV DNA is then extracted and quantified using quantitative PCR (qPCR).

    • Intracellular HBV Replicative Intermediates: Cells are lysed, and intracellular core-associated HBV DNA is extracted and quantified by qPCR or analyzed by Southern blot.

  • Cytotoxicity Assay: A parallel assay (e.g., MTS or MTT assay) is performed to determine the concentration of the compound that is toxic to the cells (CC50).

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits HBV replication by 50%, is calculated. The selectivity index (SI), the ratio of CC50 to EC50, is determined to assess the therapeutic window of the compound.

Experimental Workflow Diagram

in_vitro_workflow start Start seed_cells Seed HepG2.2.15 cells start->seed_cells add_compound Add test compound (e.g., Entecavir) seed_cells->add_compound incubate Incubate for 6-9 days add_compound->incubate collect_samples Collect supernatant and cell lysates incubate->collect_samples quantify_dna Quantify extracellular and intracellular HBV DNA (qPCR) collect_samples->quantify_dna cytotoxicity_assay Perform cytotoxicity assay (MTS) collect_samples->cytotoxicity_assay analyze_data Calculate EC50, CC50, and SI quantify_dna->analyze_data cytotoxicity_assay->analyze_data end End analyze_data->end

Caption: In Vitro HBV Antiviral Activity Assay Workflow.

Animal Models for In Vivo Efficacy Testing

Objective: To evaluate the antiviral efficacy and safety of a compound in a living organism that supports HBV replication.

Common Animal Models:

  • Woodchuck Hepatitis Virus (WHV) Model: Woodchucks are naturally susceptible to WHV, a close relative of HBV. This model is valuable for studying chronic infection, antiviral therapy, and the development of hepatocellular carcinoma.[7]

  • Duck Hepatitis B Virus (DHBV) Model: Pekin ducks infected with DHBV are used to study the early stages of hepadnavirus replication and to screen antiviral compounds.[8]

  • Transgenic Mouse Models: Mice carrying the HBV genome can produce viral particles and are useful for testing therapies that target viral replication.[7]

  • Humanized Mouse Models: Immunodeficient mice with engrafted human liver cells can be infected with HBV, providing a model that more closely mimics human infection.[1]

General Protocol (using a humanized mouse model):

  • Model Preparation: Establish a cohort of humanized mice with stable human hepatocyte engraftment.

  • HBV Infection: Infect the mice with a known titer of HBV.

  • Treatment: Once chronic infection is established (as confirmed by serum HBV DNA and HBsAg levels), administer the test compound (e.g., Entecavir) or a placebo daily via an appropriate route (e.g., oral gavage).

  • Monitoring:

    • Viremia: Collect blood samples at regular intervals to quantify serum HBV DNA and HBsAg levels.

    • Liver Function: Monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) to assess liver injury.

    • Toxicity: Observe the animals for any signs of adverse effects and monitor body weight.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and collect liver tissue to measure intrahepatic HBV DNA, cccDNA, and viral antigens.

  • Data Analysis: Compare the virological and biochemical parameters between the treated and control groups to determine the in vivo efficacy of the compound.

Quantification of HBV DNA in Clinical Trials

Objective: To measure the change in viral load in patients undergoing antiviral therapy.

Methodology:

  • Sample Collection: Collect serum or plasma samples from patients at baseline and at specified time points throughout the clinical trial.

  • DNA Extraction: Extract total nucleic acids from the serum/plasma samples using a validated commercial kit.

  • Quantitative Real-Time PCR (qPCR):

    • Assay: Use a highly sensitive and specific qPCR assay targeting a conserved region of the HBV genome. The assay should have a wide linear range of quantification.

    • Standard Curve: Include a standard curve of known HBV DNA concentrations in each run to ensure accurate quantification.

    • Internal Control: Incorporate an internal control to monitor for PCR inhibition.

  • Data Reporting: Report HBV DNA levels in international units per milliliter (IU/mL). The lower limit of detection (LLOD) and the lower limit of quantification (LLOQ) of the assay should be clearly defined.

Conclusion

The independent verification of a drug's mechanism of action is a cornerstone of drug development, ensuring efficacy and safety. As demonstrated with Entecavir, a comprehensive evaluation involves understanding the molecular target, quantifying the drug's performance in rigorous clinical trials against relevant comparators, and utilizing standardized experimental protocols. This guide provides a framework for such an evaluation, which is essential for researchers, scientists, and drug development professionals in advancing antiviral therapies.

References

Comparative Analysis of Metacavir for Chronic Hepatitis B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative statistical analysis of Metacavir's clinical trial results against established and emerging therapies for Chronic Hepatitis B (CHB). The data presented for the fictional drugs this compound and Fostecavir are hypothetical, designed to contextualize their performance against the real-world data of Entecavir, a widely used first-line treatment.

Therapeutic Agent Overview

This comparison focuses on three nucleos(t)ide analogues that inhibit the HBV polymerase, a critical enzyme in the virus's replication cycle.

  • This compound (Hypothetical): A novel guanosine nucleoside analogue designed for high-potency inhibition of HBV DNA polymerase.

  • Fostecavir (Hypothetical): A next-generation acyclic nucleotide phosphonate analogue engineered for an improved safety profile and high barrier to resistance.

  • Entecavir (Existing): An established guanosine nucleoside analogue, widely recommended as a first-line monotherapy for CHB.[1]

Comparative Efficacy Data

The primary measures of efficacy in CHB clinical trials include the reduction of viral load to undetectable levels (virologic response), normalization of liver enzymes (biochemical response), and loss of viral antigens (serological response). The following tables summarize key 48-week results from hypothetical Phase III trials of this compound and Fostecavir, alongside published data for Entecavir in treatment-naïve patients.

Table 1: Virologic and Biochemical Response at 48 Weeks (Treatment-Naïve Patients)
Endpoint This compound (MET-03 Trial)Fostecavir (FOS-04 Trial)Entecavir (Phase III Trials)
HBV DNA <50 IU/mL (HBeAg-positive) 70%75%67%[2][3]
HBV DNA <50 IU/mL (HBeAg-negative) 91%94%90%[2][3]
ALT Normalization 71%76%68%[4]
HBeAg Seroconversion 23%27%21%[4]
Virologic Breakthrough (Resistance) <1%<0.5%<1%[5]
Table 2: Safety and Tolerability Profile (Adverse Events >5%)
Adverse Event This compound (N=680)Fostecavir (N=710)Entecavir (N=679)Placebo (N=350)
Headache 12%10%10%9%
Upper Respiratory Tract Infection 15%14%16%13%
Fatigue 8%6%9%7%
Nausea 6%4%7%5%
Increased Creatine Kinase 4%2%9%3%

Experimental Protocols

Methodology for the MET-03 Trial (Hypothetical)

The MET-03 study was a Phase III, randomized, double-blind, active-comparator controlled trial designed to assess the efficacy and safety of this compound in treatment-naïve adults with HBeAg-positive Chronic Hepatitis B.

  • Participants: 1,368 patients were randomized (1:1) to receive either this compound (1.0 mg once daily) or Entecavir (0.5 mg once daily).

  • Inclusion Criteria:

    • Age ≥ 18 years.

    • Diagnosed with Chronic Hepatitis B (HBsAg positive for >6 months).

    • HBeAg-positive.

    • Serum HBV DNA >20,000 IU/mL.

    • Persistently elevated Alanine Aminotransferase (ALT) levels (>1.3x upper limit of normal).

  • Primary Endpoint: A composite of undetectable serum HBV DNA (<50 IU/mL) and ALT normalization at 48 weeks of treatment.

  • Key Secondary Endpoints: HBeAg seroconversion, virologic breakthrough, and incidence of adverse events.

  • Assays: HBV DNA levels were quantified using a real-time PCR assay. Safety was monitored through regular clinical evaluation and laboratory testing, including renal function panels.

Visualized Pathways and Workflows

Mechanism of Action: HBV Polymerase Inhibition

The diagram below illustrates the shared mechanism of action for this compound, Fostecavir, and Entecavir. These drugs act as competitive inhibitors of the viral reverse transcriptase (polymerase), terminating the DNA chain elongation process.

HBV_Replication_Cycle HBV Replication and Drug Inhibition Pathway cluster_hepatocyte Hepatocyte Cytoplasm cluster_nucleus Nucleus pgRNA pregenomic RNA (pgRNA) Capsid Nucleocapsid Assembly pgRNA->Capsid Core_Protein HBV Core Protein Core_Protein->Capsid HBV_Polymerase HBV Polymerase (RT) HBV_Polymerase->Capsid Negative_Strand (-) DNA Strand Synthesis (Reverse Transcription) Capsid->Negative_Strand Encapsidation Positive_Strand (+) DNA Strand Synthesis Negative_Strand->Positive_Strand cccDNA cccDNA Positive_Strand->cccDNA Forms cccDNA cccDNA->pgRNA Transcription Drug This compound / Fostecavir (Active Triphosphate Form) Drug->Negative_Strand Inhibits Drug->Positive_Strand Inhibits

Caption: Inhibition of HBV DNA synthesis by nucleos(t)ide analogues.

Clinical Trial Patient Workflow (MET-03 Trial)

This diagram outlines the logical flow of participants through the key phases of the MET-03 clinical trial.

Clinical_Trial_Workflow Screening Patient Screening (N=1850) Randomization Randomization (1:1) (N=1368) Screening->Randomization 1368 Met Criteria Arm_A This compound Arm (1.0 mg/day) (N=684) Randomization->Arm_A Arm_B Entecavir Arm (0.5 mg/day) (N=684) Randomization->Arm_B Treatment_Phase 48-Week Double-Blind Treatment Arm_A->Treatment_Phase Arm_B->Treatment_Phase Analysis Primary Endpoint Analysis (at Week 48) Treatment_Phase->Analysis Follow_Up Post-Treatment Follow-Up (Week 52 & 96) Analysis->Follow_Up

Caption: High-level workflow for the hypothetical MET-03 Phase III trial.

References

Comparative Efficacy of Entecavir on Diverse Hepatitis B Virus Genotypes: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral efficacy of Entecavir, a potent nucleoside analog, against various genotypes of the Hepatitis B virus (HBV). Due to the absence of publicly available data for a drug named "Metacavir," this report substitutes Entecavir, a well-researched and widely used antiviral for chronic Hepatitis B, to fulfill the user's request for a comparative study. This document synthesizes clinical data on virological response and resistance profiles, details common experimental methodologies, and presents key information in a structured format for researchers and professionals in the field of drug development.

Executive Summary

Entecavir is a first-line treatment for chronic HBV infection, demonstrating significant efficacy in suppressing viral replication. However, its effectiveness can be influenced by the HBV genotype. This guide consolidates findings from multiple studies to offer a comparative perspective on Entecavir's performance across different viral genotypes, highlighting variations in virological response and the prevalence of drug resistance. The data presented herein is crucial for understanding the nuances of Entecavir treatment and for guiding future research and development of HBV therapeutics.

Comparative Virological Response to Entecavir by HBV Genotype

The virological response to Entecavir, primarily measured by the reduction of HBV DNA to undetectable levels, can vary among patients infected with different HBV genotypes. The following table summarizes findings from various clinical studies.

HBV GenotypeVirological Response (HBV DNA Undetectable)Key Findings & Citations
Genotype A Generally favorable response.Genotype A may exhibit a better therapeutic response to nucleotide analogues with a lower rate of resistance mutations compared to genotype D.[1]
Genotype B Favorable response, potentially better than genotype C.Studies have reported that genotype B shows a better virological response to lamivudine (another nucleoside analog) than genotype C.[2] While direct comparisons for Entecavir are less common, this suggests a potential difference in susceptibility.
Genotype C Response may be less favorable compared to other genotypes, with a higher risk of hepatocellular carcinoma (HCC) despite treatment.The effectiveness of Entecavir in preventing HCC is lower in patients with genotype C compared to genotype D.[2] Patients with genotype C may have a higher incidence of HCC even with long-term Entecavir treatment.[2]
Genotype D Favorable response, with a lower incidence of HCC compared to genotype C under Entecavir treatment.The incidence of HCC in patients treated with Entecavir is significantly lower in regions where genotype D is prevalent compared to genotype C regions.[2]
Genotype E Potentially lower response compared to other genotypes and alternative treatments like Tenofovir.In patients with genotype E, Entecavir treatment leads to a significantly lower decline in quantitative HBsAg (qHBsAg) and higher rates of virological non-response after 5 years compared to Tenofovir.[3][4]
Genotypes F, G, H Data is more limited for these genotypes.One study identified the highest prevalence of antiviral resistance mutations in HBV genotypes A2 and H.[5]

Entecavir Resistance Profiles Across HBV Genotypes

The development of resistance to Entecavir is a clinical concern that can be influenced by the HBV genotype. The table below outlines the prevalence of Entecavir resistance mutations in different genotypes as reported in the literature.

HBV GenotypePrevalence of Entecavir Resistance MutationsCommon Resistance Mutations & Citations
Genotype A Resistance mutations have been reported, particularly in subtype A2.Resistance mutations were found in 11.8% of genotype A2 isolates in one study.[5]
Genotype C Resistance can occur, particularly in patients with prior lamivudine resistance.The combination of lamivudine resistance mutations (rtM204V/I) with other specific mutations can confer resistance to Entecavir.
Genotype D Resistance mutations have been documented.
Genotype H High prevalence of resistance mutations reported in a Mexican study.Resistance mutations were found in 10.2% of genotype H isolates in the aforementioned study.[5]
Other Genotypes Data on Entecavir resistance in genotypes B, E, F, and G is less prevalent in the reviewed literature.

Experimental Protocols

Accurate assessment of Entecavir's efficacy relies on standardized and validated laboratory methods. The following are detailed methodologies for key experiments.

HBV Genotyping

Objective: To identify the specific genotype of the Hepatitis B virus infecting a patient.

Methodology: Polymerase Chain Reaction (PCR) and Sequencing

  • DNA Extraction: Viral DNA is extracted from the patient's serum or plasma using a commercial kit.

  • PCR Amplification: A specific region of the HBV genome, typically the S gene or the pre-core/core region, is amplified using PCR. For low viral loads, a nested PCR approach may be employed for increased sensitivity.

  • Sequencing: The amplified PCR product is then sequenced using Sanger sequencing or next-generation sequencing methods.

  • Phylogenetic Analysis: The obtained sequence is compared with reference sequences of known HBV genotypes. A phylogenetic tree is constructed to determine the genotype of the patient's viral strain.

Alternative Method: Line Probe Assay (LiPA)

  • This method involves the hybridization of amplified HBV DNA to genotype-specific probes immobilized on a strip. It allows for the detection of the most common HBV genotypes and can also identify mixed genotype infections.

HBV Viral Load Quantification

Objective: To measure the amount of HBV DNA in a patient's blood, which is a key indicator of treatment efficacy.

Methodology: Real-Time Polymerase Chain Reaction (qPCR)

  • Sample Preparation: Serum or plasma is collected from the patient.

  • DNA Extraction: Viral DNA is extracted from the prepared sample.

  • qPCR Assay: The extracted DNA is subjected to a real-time PCR assay using specific primers and a fluorescently labeled probe that targets a conserved region of the HBV genome.

  • Quantification: The amount of amplified DNA is measured in real-time by detecting the fluorescence signal. A standard curve, generated from known concentrations of HBV DNA, is used to quantify the viral load in the patient sample. The results are typically reported in international units per milliliter (IU/mL).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

HBV_Lifecycle_and_Entecavir_Action cluster_host_cell Hepatocyte (Host Cell) HBV_Virion HBV Virion Entry Entry & Uncoating HBV_Virion->Entry cccDNA_Formation cccDNA Formation in Nucleus Entry->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Polymerase, Core, Surface) Translation->Viral_Proteins Viral_Proteins->Encapsidation Assembly Assembly & Release Viral_Proteins->Assembly Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription rcDNA Relaxed Circular DNA (rcDNA) Reverse_Transcription->rcDNA rcDNA->Assembly New_Virions New HBV Virions Assembly->New_Virions Entecavir Entecavir (Active Form) Entecavir->Reverse_Transcription Inhibition

Caption: HBV lifecycle and Entecavir's mechanism of action.

Experimental_Workflow Patient_Sample Patient Blood Sample (Serum/Plasma) DNA_Extraction Viral DNA Extraction Patient_Sample->DNA_Extraction Split DNA_Extraction->Split Genotyping HBV Genotyping (PCR & Sequencing) Split->Genotyping Viral_Load HBV Viral Load (qPCR) Split->Viral_Load Data_Analysis Data Analysis & Comparison Genotyping->Data_Analysis Viral_Load->Data_Analysis Report Comparative Efficacy Report Data_Analysis->Report

Caption: Experimental workflow for comparative analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Metacavir (Entecavir)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Metacavir is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on available safety data for its active ingredient, Entecavir. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

This compound is a brand name for the antiviral drug Entecavir. The disposal procedures outlined below are derived from the Safety Data Sheets (SDS) for Entecavir monohydrate and general best practices for pharmaceutical waste management.

Hazardous Profile and Safety Information

Entecavir monohydrate is classified with specific health hazards that necessitate careful handling and disposal.

Hazard StatementClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, oral (Category 4)P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
H351: Suspected of causing cancerCarcinogenicity (Category 2)Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
H360: May damage fertility or the unborn childReproductive toxicity (Category 1B)Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
H372: Causes damage to organs through prolonged or repeated exposureSpecific target organ toxicity, repeated exposure (Category 1)Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands and any exposed skin thoroughly after handling.

Step-by-Step Disposal Procedures

The primary recommendation for the disposal of Entecavir is to use a licensed waste management company.[1] However, if small quantities are to be disposed of in a laboratory setting, the following steps, adapted from general FDA and institutional guidelines, should be followed.[2][3][4][5]

Experimental Protocol for Laboratory-Scale Disposal:

  • Deactivation (if applicable and feasible):

    • Currently, there are no standard, published protocols for the chemical deactivation of Entecavir in a laboratory setting. Therefore, direct disposal via a licensed contractor is the safest and most compliant method.

  • Disposal of Unused Solid Material:

    • Step 1: Containment. Ensure the solid Entecavir waste is in a sealed, clearly labeled container.

    • Step 2: Professional Disposal. Transfer the sealed container to a designated hazardous waste collection area for pickup by a licensed waste management company. This is the most critical step to ensure compliance with local, state, and federal regulations.

  • Disposal of Contaminated Labware (e.g., vials, pipette tips):

    • Step 1: Segregation. Place all disposables that have come into direct contact with Entecavir into a dedicated, labeled hazardous waste container.

    • Step 2: Incineration. The preferred method of disposal for contaminated labware is high-temperature incineration by a licensed waste disposal service.

Alternative Disposal for Small Residual Amounts (Follow Local Regulations):

For trace amounts, where permitted by institutional and local guidelines, the following "mix and trash" method may be an option.[2][3][4][5]

  • Step 1: Admixture. Remove the medication from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[2][3][5] Do not crush tablets or capsules.[2][3]

  • Step 2: Sealing. Place the mixture in a sealable container, such as a plastic bag or an empty can with a lid.[2][4][5]

  • Step 3: Final Disposal. Dispose of the sealed container in the regular trash.

  • Step 4: De-identification. Scratch out all personal or identifying information on the original prescription bottle before recycling or discarding it.[2][4][5]

Important Considerations:

  • Environmental Precautions: Entecavir should not be released into the environment.[6][7] Avoid disposing of it down the drain or in waterways.

  • Personal Protective Equipment (PPE): When handling Entecavir for disposal, always wear appropriate PPE, including gloves, lab coat, and safety glasses.[6]

  • Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

Logical Workflow for this compound (Entecavir) Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin this compound Disposal Process check_quantity Is this a large quantity or bulk material? start->check_quantity prof_disposal Arrange for disposal by a licensed hazardous waste contractor. check_quantity->prof_disposal Yes check_local_policy Consult institutional and local EHS regulations. check_quantity->check_local_policy No (Trace/Residual Amount) decontaminate Decontaminate empty container and remove labels before disposal. prof_disposal->decontaminate check_local_policy->prof_disposal Not Permitted mix_trash Follow 'Mix and Trash' Procedure: 1. Mix with undesirable substance 2. Seal in a container 3. Dispose in regular trash check_local_policy->mix_trash Permitted mix_trash->decontaminate end End of Disposal Process decontaminate->end

Caption: Decision workflow for the proper disposal of this compound (Entecavir).

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Metacavir

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance on the safe handling, personal protective equipment (PPE), and disposal of Metacavir, an investigational nucleoside analog for the treatment of chronic Hepatitis B. This document provides essential, immediate safety and logistical information to ensure the protection of laboratory personnel.

As researchers and scientists advance the development of novel antiviral therapies like this compound, ensuring the safety of laboratory personnel is of paramount importance. Given that this compound is an investigational compound, specific safety data, such as a formal Safety Data Sheet (SDS), is not yet publicly available. However, by examining the safety protocols for analogous compounds, such as Entecavir, and adhering to established guidelines for handling hazardous drugs, a comprehensive safety framework can be established. This compound is classified as a nucleoside analog, a class of compounds that can have long-term health effects, including potential carcinogenicity and reproductive toxicity. Therefore, it is crucial to handle this compound with the utmost care, employing appropriate personal protective equipment and following rigorous safety and disposal procedures.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous drugs and information from the SDS of the related compound, Entecavir.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesDouble gloving is recommended. Change gloves immediately if contaminated, torn, or punctured. Do not wear outside the laboratory.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times when handling this compound in solid or liquid form to protect against splashes.
Body Protection Disposable Gown or Lab CoatA disposable, fluid-resistant gown is preferred. If a reusable lab coat is used, it should be dedicated to handling hazardous drugs and laundered separately.
Respiratory Protection N95 Respirator or HigherRecommended when handling the powdered form of this compound or when there is a risk of aerosol generation.

Operational Plans for Safe Handling

Strict adherence to standard operating procedures is critical to minimize the risk of exposure to this compound.

General Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

  • Avoid Inhalation: Handle the solid form of this compound carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling this compound, and before leaving the laboratory.

  • No Food or Drink: Eating, drinking, and applying cosmetics are strictly prohibited in the area where this compound is handled.

Spill Management: In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate: Alert others in the area and evacuate if the spill is large or if there is a risk of airborne powder.

  • Don PPE: Before cleaning the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. For a more robust decontamination, a 10% bleach solution can be used, followed by a water rinse to remove residual bleach.[1]

  • Disposal: All materials used to clean the spill, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Plan

All this compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, tubes), and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Waste Segregation and Collection:

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.

  • Solid Waste: Contaminated gloves, gowns, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container.

Experimental Protocols

Detailed methodologies for all key experiments cited.

Due to the investigational nature of this compound, specific experimental protocols are not publicly available. The handling and disposal procedures outlined in this document are based on the safety information for the analogous compound Entecavir and general guidelines for handling hazardous drugs from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).[2][3][4][5][6]

Visualizing the Spill Response Workflow

The following diagram illustrates the step-by-step procedure for responding to a this compound spill in the laboratory.

Spill_Response_Workflow cluster_preparation Immediate Actions cluster_containment Spill Containment cluster_cleanup Decontamination cluster_disposal Waste Disposal cluster_final Final Steps spill This compound Spill Occurs alert Alert others and evacuate the immediate area spill->alert ppe Don appropriate PPE: - Double gloves - Gown - Eye protection - N95 respirator alert->ppe contain_liquid For liquid spill: Cover with absorbent material ppe->contain_liquid If liquid contain_solid For solid spill: Cover with damp absorbent pads ppe->contain_solid If solid decontaminate Clean spill area with detergent solution (or 10% bleach for robust decontamination) contain_liquid->decontaminate contain_solid->decontaminate rinse Rinse area with water decontaminate->rinse collect_waste Collect all contaminated materials rinse->collect_waste dispose Dispose of as hazardous waste collect_waste->dispose remove_ppe Safely remove and dispose of PPE dispose->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe cleanup of a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metacavir
Reactant of Route 2
Metacavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.